2-Bromo-3-furoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromofuran-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-4-3(5(7)8)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMHUPWXUHNMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640422 | |
| Record name | 2-Bromofuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-69-6 | |
| Record name | 2-Bromo-3-furancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromofuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Physicochemical & Structural Characteristics
An In-Depth Technical Guide to 2-Bromo-3-furoyl chloride
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 915707-69-6), a specialized heterocyclic building block. The document details its physicochemical properties, outlines a robust and industrially relevant synthetic pathway, and explores its dual-reactive nature as both a potent acylating agent and a substrate for cross-coupling reactions. Emphasis is placed on the strategic application of this molecule in the fields of medicinal chemistry and drug discovery, contextualized with established principles of organic synthesis. Safety protocols and handling considerations are also addressed to ensure its effective and safe utilization in a research and development setting.
This compound is a bifunctional organic compound built upon a furan scaffold. The presence of both a highly reactive acyl chloride at the 3-position and a bromine atom at the 2-position makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 915707-69-6.[2][3][4][5]
Key quantitative data for this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 915707-69-6 | [2][3][4][5] |
| Molecular Formula | C₅H₂BrClO₂ | [4] |
| Molecular Weight | 209.43 g/mol | [2][4][5] |
| Appearance | Off-white to slight yellow solid | [3] |
| Purity | Typically ≥95% | [2][5] |
| Primary Application | Pharmaceutical Intermediate | [3] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of this compound is not extensively published, its preparation logically proceeds from its corresponding carboxylic acid, 2-Bromo-3-furoic acid (CAS: 197846-05-2), a known solid with a melting point of 160-163 °C. The conversion of a carboxylic acid to an acyl chloride is a fundamental and reliable transformation in organic synthesis, most commonly achieved using thionyl chloride (SOCl₂).[6][7][8]
Recommended Synthetic Protocol
The reaction involves treating 2-Bromo-3-furoic acid with an excess of thionyl chloride, often in an inert solvent or neat.[6] The use of a catalytic amount of N,N-dimethylformamide (DMF) is highly recommended to accelerate the reaction.[9]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), charge 2-Bromo-3-furoic acid.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2-3 equivalents). If desired, an anhydrous, inert solvent like dichloromethane (DCM) or toluene can be used.
-
Catalysis: Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred suspension.
-
Reaction: Gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can often be used directly or purified further by vacuum distillation or recrystallization.
Mechanistic Rationale
The choice of thionyl chloride is strategic for several reasons. The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂.[7][10] This forms a highly reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion displaces the leaving group, which readily decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[9][10]
The key advantages of this protocol are:
-
Irreversibility: The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.[9]
-
Simplified Purification: The byproducts are easily removed from the reaction mixture, simplifying the isolation of the desired acyl chloride.[8][9]
-
Catalytic Enhancement: DMF reacts with SOCl₂ to form the Vilsmeier reagent, a more potent electrophilic species that significantly accelerates the rate of conversion, especially for less reactive or sterically hindered carboxylic acids.[9]
Role in Drug Discovery
The furan ring is a privileged scaffold found in numerous natural products and pharmaceuticals. [1]Furoyl chlorides, such as the closely related 2-furoyl chloride, are key intermediates in the synthesis of important drugs like mometasone furoate and ceftiofur. [11][12]The incorporation of a halogen, such as chlorine or bromine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. [13]Therefore, this compound serves as a valuable starting material for creating libraries of novel, substituted furan derivatives for screening as potential drug candidates. [3][14][15]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, comprehensive safety data for analogous acyl chlorides (e.g., 2-furoyl chloride, 3-bromo-2-furoyl chloride) provide clear guidance. [16][17][18][19][20] Primary Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage. [16][17][19]It is classified as a lachrymator, a substance that irritates the eyes and causes tearing. [18]* Reacts Violently with Water: Contact with water or moisture results in a vigorous exothermic reaction, liberating toxic and corrosive hydrogen chloride (HCl) gas. [16][20]* Toxicity: Harmful if swallowed and toxic if inhaled due to the release of HCl gas upon contact with moisture. [16][17] Handling Protocols:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield. [17][19]* Ensure all glassware and reagents are scrupulously dry to prevent violent reactions. [9]* Avoid inhalation of dust or vapors. [19] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [16]* Store away from incompatible materials, particularly water, alcohols, bases, and strong oxidizing agents. [16][21]* The use of a desiccator for long-term storage is recommended to protect from atmospheric moisture.
References
- Carboxylic Acid + SOCl2 - ReactionWeb.io. ReactionWeb.io.
- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - Mechanism. YouTube.
- Process for producing furoic acid derivatives.
- This compound. CymitQuimica.
- Best price/ this compound , 97% CAS NO.915707-69-6. Guidechem.
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- SAFETY DATA SHEET - 3-Bromo-2-furoyl chloride. Fisher Scientific.
- Safety Data Sheet - 2-Furoyl chloride. Merck Millipore.
- This compound. Amerigo Scientific.
- 2-Furoyl chloride. Wikipedia.
- 2-Bromofuran-3-carboxylic acid 96 197846-05-2. Sigma-Aldrich.
- 2-FUROYL CHLORIDE CAS No 527-69-5 MATERIAL SAFETY D
- 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.
- The preparation method of furoyl chloride.
- 3-Furoyl chloride - SAFETY D
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). Cole-Parmer.
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An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-furoyl chloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, reactivity, synthesis, and safety considerations for 2-Bromo-3-furoyl chloride (CAS No. 915707-69-6). As a substituted heterocyclic acyl chloride, this compound is a highly reactive and valuable intermediate for drug development professionals and researchers in synthetic organic chemistry. Due to the limited availability of specific experimental data in public literature for this particular isomer, this guide synthesizes known information with established chemical principles governing acyl chlorides to provide a robust operational framework. The causality behind handling protocols and experimental design is emphasized throughout.
Chemical Identity and Molecular Structure
This compound is a derivative of furan, a five-membered aromatic heterocycle. The presence of both a bromine atom and a highly reactive acyl chloride group makes it a versatile, albeit hazardous, chemical building block. Its unique substitution pattern offers specific steric and electronic properties that can be leveraged in targeted synthesis.
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-3-(chlorocarbonyl)furan | N/A |
| CAS Number | 915707-69-6 | [1] |
| Molecular Formula | C₅H₂BrClO₂ | Calculated |
| Molecular Weight | 209.43 g/mol | Calculated |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-0.95,0.6!"]; O1 [label="O", pos="-0.95,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="0.95,0!"];
// Furan ring bonds C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1;
// Substituent nodes Br [label="Br", pos="1.9,1.5!", fontcolor="#EA4335"]; C5 [label="C", pos="-2.1,1.2!"]; O2 [label="O", pos="-2.1,2.2!", fontcolor="#EA4335"]; Cl [label="Cl", pos="-3.3,0.6!", fontcolor="#34A853"];
// Substituent bonds C4 -- Br; C2 -- C5; C5 -- O2 [style=double]; C5 -- Cl; }
Figure 1: 2D structure of this compound.
Physicochemical Properties
Specific experimental data for this compound is not widely available. The properties listed below are based on data from analogous compounds, such as 2-furoyl chloride and 3-bromo-2-furoyl chloride, and the established principles of physical chemistry.[2][3]
| Property | Inferred Value / Observation | Rationale / Context |
| Appearance | Colorless to yellow/brown liquid or low-melting solid | Similar acyl chlorides are liquids or low-melting solids with colors often resulting from trace impurities or degradation.[4] |
| Odor | Pungent, acrid | Characteristic of acyl chlorides, which release HCl upon contact with moisture.[4] |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | Expected to be high and likely require vacuum distillation to prevent decomposition. For comparison, 2-furoyl chloride boils at 173-174 °C.[5] |
| Density | Data not publicly available | The presence of bromine suggests a density significantly greater than 1 g/mL. 2-Furoyl chloride has a density of ~1.32 g/mL. |
| Solubility | Soluble in aprotic organic solvents (e.g., Toluene, Dichloromethane, THF, Diethyl Ether). | Like other acyl chlorides, it is miscible with common organic solvents but reacts with protic solvents. |
| Reactivity | Reacts vigorously with water, alcohols, and other nucleophiles. | This is the defining characteristic of the acyl chloride functional group. |
Reactivity, Stability, and Handling
Core Reactivity: Nucleophilic Acyl Substitution
The chemistry of this compound is dominated by the electrophilicity of its carbonyl carbon. The strong electron-withdrawing inductive effects of the adjacent chlorine atom, the bromine atom, and the furan's oxygen atom make this carbon highly susceptible to attack by nucleophiles. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the chloride ion serves as an excellent leaving group.[6]
Figure 2: General mechanism for nucleophilic acyl substitution.
This high reactivity makes it an excellent acylating agent. However, it also dictates its primary hazards and handling requirements.
-
Hydrolysis: The compound reacts violently with water and atmospheric moisture to produce 2-Bromo-3-furoic acid and corrosive hydrochloric acid gas. This is a critical consideration for storage and handling, as inadvertent exposure to moisture will degrade the material and create a hazardous environment.[3]
-
Alcoholysis/Aminolysis: It reacts readily with alcohols to form esters and with amines to form amides. These reactions are often exothermic.
Stability and Storage
To maintain its chemical integrity and ensure safety, this compound must be handled as a highly moisture-sensitive material.
-
Expert Recommendation: Store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. This prevents degradation from atmospheric moisture.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area designated for corrosive materials. It must be stored away from incompatible substances.[7]
-
Incompatible Materials: Strictly avoid contact with water, alcohols, strong bases, amines, and strong oxidizing agents.[8]
Synthesis and Purification
Synthetic Pathway
Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids. The conversion of 2-Bromo-3-furoic acid to this compound is reliably achieved using a standard chlorinating agent.
-
Causality in Reagent Choice: Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2] Other reagents like oxalyl chloride or phosgene can also be employed.[9][10]
Figure 3: A typical workflow for the synthesis of this compound.
Purification Protocol
-
Self-Validating System: The crude product is typically purified by distillation under reduced pressure. Performing distillation at atmospheric pressure is generally avoided as the high temperatures required can cause decomposition. The purity of the collected fractions can be validated in real-time by monitoring the boiling point at a specific pressure and confirmed post-purification using techniques like GC or NMR spectroscopy.
Hazard Profile and Safe Handling
Expected GHS Classification
| Hazard Class | Category | Statement |
| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Inhalation | - | Harmful if inhaled. |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |
Safe Handling Protocols
All manipulations involving this compound must be conducted with the assumption that it is highly corrosive and toxic.
-
Engineering Controls: Work must be performed exclusively within a certified chemical fume hood to prevent inhalation of vapors and potential HCl gas released from hydrolysis. An eyewash station and safety shower must be immediately accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) are mandatory.
-
Eye/Face Protection: Chemical safety goggles and a full-face shield must be worn.
-
Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Conclusion
This compound is a highly reactive, moisture-sensitive acyl chloride with significant potential as an intermediate in advanced organic synthesis. While specific, publicly documented physicochemical data for this isomer are scarce, its behavior can be reliably predicted based on the well-understood chemistry of its functional group and related compounds. The causality behind its reactivity—the pronounced electrophilicity of its carbonyl carbon—is also the source of its significant hazards. Therefore, strict adherence to safety protocols, including the use of engineering controls and appropriate PPE, is paramount for its safe and effective use in a research and development setting.
References
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Loba Chemie. (2017-10-05). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
- Google Patents. (2018-09-25).
-
Wikipedia. (Accessed 2026-01-18). 2-Furoyl chloride. [Link]
- Arcoria, A., et al. (1976). Kinetics of the Reaction of Some 3- and 5-Substituted 2-Furoyl and ortho-Substituted Benzoyl Chlorides with Aniline. Journal of the Chemical Society, Perkin Transactions 2, (11), 1347-1351. (Note: General reactivity principles discussed).
- Song, H., et al. (2014). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. International Journal of Molecular Sciences, 15(5), 8939-8951.
- Google Patents. (2017-05-17).
- Durig, J. R., et al. (2012). Conjugation in 2-furoyl chloride and 3-furoyl chloride. Journal of Molecular Structure, 1023, 118-125.
-
National Center for Biotechnology Information. (Accessed 2026-01-18). PubChem Compound Summary for CID 68242, 2-Furancarbonyl chloride. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Bromo-3-furoyl Chloride from 3-Furoic Acid
Introduction
2-Bromo-3-furoyl chloride is a valuable bifunctional molecule and a key intermediate in the synthesis of a wide range of complex organic scaffolds, particularly in the fields of medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in numerous biologically active compounds. The strategic incorporation of a bromine atom at the 2-position and an acyl chloride at the 3-position provides orthogonal reactive handles for subsequent chemical transformations, such as cross-coupling reactions and nucleophilic acyl substitution, respectively. This guide provides a comprehensive overview of the synthetic route from 3-furoic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety and characterization data for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 3-furoic acid is efficiently achieved in a two-step sequence:
-
Electrophilic Bromination: The furan ring of 3-furoic acid is first subjected to electrophilic aromatic substitution to introduce a bromine atom at the 2-position, yielding 2-bromo-3-furoic acid.
-
Acyl Chloride Formation: The carboxylic acid functionality of 2-bromo-3-furoic acid is then converted to the corresponding acyl chloride using a suitable chlorinating agent, typically thionyl chloride.
A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-3-furoyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 2-Bromo-3-furoyl Chloride
In the landscape of medicinal chemistry and materials science, halogenated heterocyclic compounds are indispensable building blocks.[1] 2-Bromo-3-furoic acid and its derivatives, particularly the highly reactive acyl chloride, represent a critical class of intermediates. The strategic placement of the bromine atom and the acyl chloride functionality on the furan ring provides two distinct reaction sites for orthogonal chemical modifications. This dual reactivity allows for the construction of complex molecular architectures, making this compound a valuable precursor in the synthesis of novel pharmaceutical agents and functional materials. This guide provides an in-depth exploration of the conversion of 2-bromo-3-furoic acid to its acyl chloride, focusing on mechanistic principles, reagent selection, detailed experimental protocols, and critical safety considerations.
Mechanistic Insights & Strategic Reagent Selection
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. The primary challenge lies in converting the hydroxyl group (-OH), a notoriously poor leaving group, into a moiety that can be readily displaced by a chloride nucleophile.[2][3] The two most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between them is often dictated by the substrate's sensitivity, desired reaction conditions, and scale.
Thionyl Chloride (SOCl₂): The Workhorse Reagent
Thionyl chloride is a powerful, cost-effective reagent that efficiently converts carboxylic acids into acyl chlorides.[4][5] The reaction mechanism proceeds through a two-stage process that transforms the hydroxyl group into an excellent leaving group.[6]
Mechanism of Action:
-
Activation: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a highly reactive acyl chlorosulfite intermediate.[2][7]
-
Nucleophilic Acyl Substitution: The chloride ion, generated in the previous step, acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the stable leaving group, which decomposes into sulfur dioxide (SO₂) and another chloride ion.[3][8]
A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3][4]
Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.
Oxalyl Chloride ((COCl)₂): The Mild & Efficient Alternative
For substrates that are sensitive to the harsh conditions and high temperatures sometimes associated with thionyl chloride, oxalyl chloride offers a milder and often higher-yielding alternative.[9][10] The reaction is typically run at lower temperatures in an inert solvent (e.g., dichloromethane, toluene) and is catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).
Mechanism of Action (with catalytic DMF):
-
Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, with the evolution of carbon dioxide and carbon monoxide.[11]
-
Carboxylic Acid Activation: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent, forming a new intermediate.
-
Nucleophilic Acyl Substitution: A chloride ion attacks the carbonyl carbon of the activated carboxylic acid.
-
Product Formation: The resulting tetrahedral intermediate collapses to yield the final acyl chloride, regenerating the DMF catalyst and producing HCl.[11]
This method is particularly advantageous as all byproducts are gaseous, and the reaction proceeds under gentle conditions, minimizing side reactions and degradation, which has been observed with thionyl chloride for some furoic acid derivatives.[10][12]
Caption: Catalytic Mechanism of Acyl Chloride Formation using Oxalyl Chloride/DMF.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. CRITICAL NOTE: These reactions must be performed under anhydrous conditions in a well-ventilated chemical fume hood.[13][14]
Protocol A: Synthesis using Thionyl Chloride
This protocol is robust and suitable for moderate to large-scale synthesis where substrate sensitivity is not a primary concern.
Materials & Equipment:
-
2-Bromo-3-furoic acid
-
Thionyl chloride (SOCl₂), reagent grade
-
Round-bottom flask with a reflux condenser and gas outlet/drying tube
-
Heating mantle and magnetic stirrer
-
Rotary evaporator and high-vacuum pump
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube (containing CaCl₂ or CaSO₄) or a gas outlet bubbler leading to a base trap (e.g., NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Charging: In the flask, place 2-bromo-3-furoic acid (1.0 eq). Under the fume hood, carefully add an excess of thionyl chloride (typically 3-5 eq, which can also serve as the solvent).
-
Reaction: Gently heat the mixture to reflux (approx. 76 °C) using a heating mantle. Stir the reaction for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap). The crude this compound can then be purified by vacuum distillation to yield a clear to pale yellow liquid.
Protocol B: Synthesis using Oxalyl Chloride and Catalytic DMF
This protocol is preferred for its mild conditions and is ideal for small-scale synthesis or with thermally sensitive substrates.
Materials & Equipment:
-
2-Bromo-3-furoic acid
-
Oxalyl chloride ((COCl)₂), solution in DCM or neat
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Anhydrous N,N-dimethylformamide (DMF)
-
Two-neck round-bottom flask, dropping funnel, nitrogen inlet, and magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried two-neck round-bottom flask with a magnetic stir bar under a nitrogen atmosphere. Equip one neck with a rubber septum and the other with a pressure-equalizing dropping funnel.
-
Reagent Charging: Dissolve 2-bromo-3-furoic acid (1.0 eq) in anhydrous DCM and add it to the flask.
-
Catalyst Addition: Using a syringe, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 20-30 minutes.[15] Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours until gas evolution ceases.
-
Purification: The reaction mixture can often be used directly in the next step. Alternatively, the solvent and volatile byproducts can be carefully removed under reduced pressure to yield the crude acyl chloride. Further purification, if necessary, can be achieved by vacuum distillation.
Caption: General Experimental Workflow for Acyl Chloride Synthesis.
Product Characterization
Confirming the identity and purity of the synthesized this compound is paramount. The following table summarizes the expected analytical data based on its structure and data from analogous compounds like 2-furoyl chloride.[16][17]
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Two signals in the aromatic region for the furan ring protons. The proton at C5 will likely be a doublet, and the proton at C4 will be a doublet, with coupling between them. Chemical shifts will be downfield due to the electron-withdrawing effects of the bromo and acyl chloride groups. |
| ¹³C NMR | Five distinct signals are expected: one for the carbonyl carbon (~160-170 ppm) and four for the furan ring carbons. The carbon bearing the bromine (C2) and the carbon bearing the acyl group (C3) will be significantly affected. |
| IR Spectroscopy | A strong, characteristic C=O stretching band for the acyl chloride functional group, typically appearing at a high frequency (ν ≈ 1750-1800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |
Critical Safety & Handling Protocols
Trustworthiness in experimental science begins with safety. Both thionyl chloride and oxalyl chloride are hazardous materials that demand strict handling procedures.
| Hazard | Thionyl Chloride (SOCl₂)[13][18][19] | Oxalyl Chloride ((COCl)₂)[14] |
| Toxicity | Toxic if inhaled, harmful if swallowed.[18] Causes severe skin burns and eye damage.[13] | Toxic if inhaled or swallowed. May cause an allergic skin reaction. Causes severe burns. |
| Reactivity | Reacts violently with water, releasing toxic gases (SO₂, HCl).[13][18] Corrosive. | Reacts violently with water and moisture.[14] May react vigorously or explosively.[14] |
| Handling | ALWAYS handle in a well-ventilated chemical fume hood.[13] Wear appropriate PPE: chemical-resistant gloves (e.g., butyl rubber), splash goggles, face shield, and a lab coat.[19] | ALWAYS handle in a well-ventilated chemical fume hood. Avoid all personal contact.[14] Wear appropriate PPE as listed for thionyl chloride. |
| Storage | Store in a cool, dry, well-ventilated area away from water and moisture.[18] Keep containers tightly closed. | Store under an inert gas, protected from moisture. Keep containers tightly closed in a dry place. |
| Spills | Absorb with inert, dry material (e.g., sand, vermiculite). Do NOT use water.[18] | Cover with dry, inert material. Do NOT use water.[14] Evacuate the area. |
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Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]
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Carboxylic Acid to Acid Chloride Explained. (n.d.). Pearson+. Retrieved from [Link]
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Hazard Summary: Thionyl Chloride. (2000). New Jersey Department of Health. Retrieved from [Link]
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Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-furoyl Chloride
This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and handling protocols for 2-bromo-3-furoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and safe utilization of this highly reactive intermediate.
Introduction: The Challenge of a Reactive Intermediate
This compound (Molecular Formula: C₅H₂BrClO₂) is a valuable reagent in organic synthesis, prized for its ability to introduce the 2-bromo-3-furoyl moiety into a target molecule.[1][2] As an acyl halide, its utility is intrinsically linked to its high reactivity.[3][4][5] This reactivity, however, also presents significant challenges regarding its stability and handling. Understanding the fundamental principles governing its degradation is paramount for ensuring experimental reproducibility, maximizing yield, and maintaining a safe laboratory environment. This guide moves beyond standard safety data sheet (SDS) recommendations to explain the chemical causality behind the required protocols.
Core Stability & Reactivity Profile
Under standard ambient conditions and in the absence of contaminants, this compound is a chemically stable product. However, its stability is critically compromised by its inherent reactivity, particularly towards nucleophiles. The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to attack.
Key Reactivity Considerations:
-
Moisture Sensitivity: This is the most critical factor affecting the compound's stability. Acyl halides react readily, and often violently, with water in an exothermic hydrolysis reaction.[6][7][8] This reaction is irreversible and leads to the complete degradation of the material.
-
Incompatibility with Nucleophiles: Beyond water, this compound will react with other nucleophilic agents, including alcohols (to form esters), amines (to form amides), and strong bases.[9][10][11][12]
-
Thermal Stress: While stable at room temperature, intense heating can lead to decomposition and the formation of hazardous combustion gases, such as carbon oxides and hydrogen halides (HCl, HBr).[7]
The primary decomposition pathway of concern during storage and handling is hydrolysis. The presence of even atmospheric moisture is sufficient to initiate this degradation process.
Decomposition Pathway: Hydrolysis
The reaction with water proceeds via a nucleophilic acyl substitution mechanism. The water molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming 2-bromo-3-furoic acid and hydrogen chloride (HCl) gas.[4] The generation of corrosive HCl gas can lead to pressure buildup in sealed containers.[8]
Caption: Hydrolytic decomposition of this compound.
Recommended Storage & Handling Protocols
The primary objective for storing this compound is the rigorous exclusion of moisture. The following protocols are designed as a self-validating system to maintain the compound's purity and prevent degradation.
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[13] Recommended storage temperature is typically indicated on the product label.[6] | Reduces the rate of potential decomposition reactions and minimizes vaporization. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side-reactions. |
| Container | Tightly closed, original container.[13] Use a corrosive-resistant container with a resistant inner liner.[8] | Prevents ingress of atmospheric moisture. Specialized containers prevent corrosion from the material or its degradation products (HCl). |
| Location | Store in a dry, well-ventilated, locked-up area.[7][13] | Ensures separation from incompatible materials and prevents accumulation of potentially hazardous vapors in case of a leak. |
Handling Best Practices
-
Work Environment: Always handle the compound inside a chemical fume hood to control exposure to vapors.[11]
-
Inert Atmosphere Techniques: When accessing the material, use techniques such as a Schlenk line or a glove box to maintain an inert atmosphere. If these are unavailable, flush the container headspace with a dry inert gas before and after dispensing.
-
Dispensing Tools: Use clean, dry syringes, cannulas, or spatulas for transferring the liquid. Never use tools that may have residual moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][13]
-
Spill Management: Have appropriate spill control materials readily available. Absorb spills with an inert, dry material like vermiculite or sand and place in a suitable container for disposal.[14] Do not use water to clean up spills.[7]
Protocol for Stability Assessment
Regularly assessing the stability of reactive intermediates is crucial, especially for long-term storage or when using material from a previously opened container. This protocol provides a self-validating workflow to determine the integrity of this compound.
Experimental Workflow: Purity & Degradation Analysis
Caption: Workflow for assessing the stability of this compound.
Step-by-Step Methodology
A. Assay by Titration (Quantifies Active Acyl Chloride)
-
Preparation: Under an inert atmosphere, accurately weigh approximately 0.5 g of this compound into a dry flask containing 25 mL of anhydrous toluene.
-
Reaction: Add 20 mL of anhydrous methanol to the flask. This will react the acyl chloride to form the corresponding methyl ester and one equivalent of HCl.
-
Titration: Titrate the generated HCl with a standardized 0.1 M solution of sodium methoxide to a phenolphthalein endpoint.
-
Causality: This method directly quantifies the amount of reactive acyl chloride present by measuring the HCl produced upon solvolysis. A lower-than-expected purity indicates degradation has occurred.
B. Purity Analysis by Chromatography (Identifies Degradation Product)
-
Derivatization: Prepare a sample for analysis by reacting a small, known amount of the this compound with a 10-fold excess of anhydrous methanol in an inert solvent like dichloromethane. This converts the acyl chloride to its more stable methyl ester derivative.
-
Analysis: Analyze the resulting solution by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Validation: The chromatogram should be compared against a reference standard of the methyl 2-bromo-3-furoate. The presence and quantity of 2-bromo-3-furoic acid, the hydrolysis product, should also be determined. A significant peak corresponding to the acid confirms moisture-induced degradation.
Conclusion
The stability of this compound is not a measure of its inertness, but rather a function of its controlled environment. Its high reactivity is its primary asset in synthesis and its greatest liability in storage. By implementing rigorous protocols that focus on the absolute exclusion of moisture and other nucleophiles, researchers can ensure the long-term integrity of this valuable reagent. The application of routine stability assessments provides a crucial validation step, guaranteeing that the material's quality is upheld for reliable and reproducible scientific outcomes.
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2-Bromo-3-furoyl chloride reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of 2-Bromo-3-furoyl Chloride with Nucleophiles
Abstract
This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. Possessing two distinct electrophilic sites—a highly reactive acyl chloride and a versatile brominated furan ring—it offers a platform for sequential or chemoselective functionalization. This guide provides a comprehensive analysis of its reactivity profile with various nucleophiles. We will explore the mechanistic underpinnings of nucleophilic acyl substitution at the carbonyl center and delve into transition-metal-catalyzed cross-coupling reactions at the carbon-bromine bond. The discussion is grounded in established chemical principles and supported by practical, field-proven protocols, offering researchers a strategic framework for leveraging this valuable synthetic intermediate.
Molecular Architecture and Electronic Profile
This compound is a derivative of furan, a five-membered aromatic heterocycle.[1] Its reactivity is governed by the interplay of two key functional groups.
-
The Acyl Chloride (-COCl): This group is a highly reactive carboxylic acid derivative. The strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon exceptionally electrophilic and thus, highly susceptible to attack by nucleophiles.[1] This site is the primary center for reactions like amidation and esterification.
-
The Bromo-Furan Scaffold: The bromine atom at the 2-position of the furan ring provides a reactive "handle" for a different class of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.
The strategic positioning of these two groups allows for a programmed approach to building complex molecular architectures.
Caption: Key reactive sites on this compound.
Reactions at the Acyl Chloride: Nucleophilic Acyl Substitution
The most immediate reactivity of this compound is centered on the acyl chloride group. These reactions proceed via a canonical nucleophilic acyl substitution mechanism, often referred to as an addition-elimination pathway.[2][3] The nucleophile first attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4]
Caption: General mechanism for Nucleophilic Acyl Substitution.
Amidation: Reaction with Amines
The reaction of this compound with primary or secondary amines is a robust and straightforward method for synthesizing the corresponding 2-bromo-3-furoyl amides.[][6] These amides are common structural motifs in pharmacologically active compounds.
Causality of Experimental Design:
-
Stoichiometry: At least two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct that is formed. Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.[6][7] This prevents the protonation and deactivation of the primary amine nucleophile.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred to prevent competitive hydrolysis of the acyl chloride.
-
Temperature: The reaction is exothermic and is typically initiated at 0 °C to control the reaction rate and minimize side reactions, followed by warming to room temperature to ensure completion.[]
Representative Protocol: Synthesis of N-benzyl-2-bromo-3-furoamide
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]
Esterification: Reaction with Alcohols
Esterification is achieved by reacting this compound with an alcohol.[9] The reactivity of alcohols is generally lower than that of amines, so the reaction conditions may require slight modification.
Causality of Experimental Design:
-
Base: A base, typically pyridine or triethylamine, is essential. It serves not only to scavenge the HCl byproduct but also to activate the alcohol by deprotonating it to a limited extent, increasing its nucleophilicity.
-
Temperature: The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate, depending on the steric hindrance of the alcohol.
| Nucleophile | Product Class | Typical Base | Solvent | Temperature |
| Primary Amine (R-NH₂) | Secondary Amide | Triethylamine, Pyridine | DCM, THF | 0 °C to RT |
| Secondary Amine (R₂NH) | Tertiary Amide | Triethylamine, Pyridine | DCM, THF | 0 °C to RT |
| Alcohol (R-OH) | Ester | Pyridine, DMAP (cat.) | DCM, Toluene | RT to 60 °C |
| Water (H₂O) | Carboxylic Acid | (None/Uncatalyzed) | (Any protic) | RT |
Table 1: Summary of Nucleophilic Acyl Substitution Reactions.
Reactions at the C-Br Bond: Cross-Coupling
The bromine atom on the furan ring is relatively unreactive towards classical nucleophilic aromatic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This allows for the installation of a wide variety of substituents at the 2-position of the furan core, a critical strategy for library synthesis in drug discovery.[1] Palladium-catalyzed reactions are the most common and powerful in this context.[10][11]
Causality of Experimental Design:
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) and a suitable ligand are required. The ligand choice is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is necessary for the transmetalation step in many coupling reactions, particularly the Suzuki-Miyaura coupling.
-
Reaction Sequence: It is often synthetically advantageous to first perform the nucleophilic acyl substitution and then use the resulting stable amide or ester as the substrate for the cross-coupling reaction. The acyl chloride is generally too reactive to be compatible with the conditions of most cross-coupling protocols.
Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling
This reaction involves the coupling of the bromo-furan derivative with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.
Representative Protocol: Suzuki Coupling of N-benzyl-2-bromo-3-furoamide
-
To a degassed solution of N-benzyl-2-bromo-3-furoamide (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to 80-90 °C under an inert atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-phenyl-3-furoamide derivative.
Chemoselectivity Considerations
The presence of two electrophilic sites raises the question of chemoselectivity. For most common nucleophiles (amines, alcohols, water), the reactivity of the acyl chloride is vastly greater than that of the C-Br bond. Nucleophilic acyl substitution will occur preferentially and rapidly under standard conditions. The C-Br bond typically requires activation by a transition metal catalyst to participate in reactions. Therefore, a two-step sequence is the most reliable synthetic strategy: first, functionalize the acyl chloride, then perform the cross-coupling on the resulting stable derivative.
Conclusion
This compound is a powerful and versatile building block. Its dual reactivity allows for the selective and sequential introduction of diverse functionalities. By understanding the fundamental mechanisms governing its reactions at both the acyl chloride and the C-Br positions, researchers can strategically design synthetic routes to complex molecules. The protocols and principles outlined in this guide serve as a foundational reference for professionals in the chemical and pharmaceutical sciences, enabling the efficient and predictable application of this valuable reagent in their research and development endeavors.
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Spectroscopic Data for 2-Bromo-3-furoyl Chloride: A Predictive and Methodological Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Bromo-3-furoyl chloride (CAS 915707-69-6). As a specialized chemical intermediate, publicly available experimental spectra for this compound are scarce.[1] This document, therefore, serves as a predictive guide for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral characteristics to aid in the synthesis, identification, and characterization of this compound and similar molecules. The predictions herein are derived from established principles of spectroscopy and comparative analysis with structurally related furan derivatives.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted furan containing a bromine atom at the 2-position and a furoyl chloride group at the 3-position. This substitution pattern dictates a unique electronic environment within the furan ring, which will be reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The highly reactive acyl chloride functional group is a key feature for its utility in chemical synthesis.[2]
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two protons on the furan ring. The chemical shifts of these protons are influenced by the diamagnetic anisotropy of the furan ring and the electronic effects of the bromine and acyl chloride substituents. The electron-withdrawing nature of both substituents will deshield the ring protons, shifting their signals to a lower field compared to unsubstituted furan.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-4 | ~6.6 - 6.8 | Doublet (d) | ~2.0 - 2.5 |
| H-5 | ~7.5 - 7.7 | Doublet (d) | ~2.0 - 2.5 |
Causality behind Predictions: The proton at the 5-position (H-5) is expected to be the most downfield due to its proximity to the oxygen heteroatom and the influence of the adjacent bromine. The proton at the 4-position (H-4) will be slightly upfield relative to H-5. The coupling constant between H-4 and H-5 is predicted to be in the typical range for four-bond coupling in furans.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and the aromaticity of the furan ring.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~158 - 162 |
| C-2 | ~115 - 120 |
| C-3 | ~125 - 130 |
| C-4 | ~110 - 115 |
| C-5 | ~145 - 150 |
Causality behind Predictions: The carbonyl carbon of the acyl chloride is expected to be the most downfield signal. The carbon bearing the bromine (C-2) will be significantly shielded compared to an unsubstituted furan due to the heavy atom effect of bromine. The carbon attached to the acyl chloride (C-3) will be deshielded. The C-5 carbon, adjacent to the oxygen, is predicted to be the most deshielded of the ring carbons.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group and vibrations of the furan ring.
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (acyl chloride) | ~1750 - 1790 | Strong |
| C=C (furan ring) | ~1500 - 1600 | Medium |
| C-O-C (furan ring) | ~1000 - 1100 | Strong |
| C-Br | ~500 - 600 | Medium |
Causality behind Predictions: The most prominent peak will be the C=O stretch of the acyl chloride, which appears at a high wavenumber due to the electron-withdrawing effect of the chlorine atom. The furan ring will exhibit characteristic C=C and C-O-C stretching vibrations. The C-Br stretch is expected in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine, both with significant isotopic abundances, will result in a distinctive isotopic pattern for the molecular ion and chlorine/bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Notes |
| 208/210/212 | [M]⁺ | Molecular ion peak showing isotopic pattern for one Br and one Cl atom. |
| 180/182/184 | [M-CO]⁺ | Loss of carbon monoxide. |
| 173/175 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 129/131 | [M-Br]⁺ | Loss of a bromine radical. |
Causality behind Predictions: The molecular ion peak will be a cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical and the loss of carbon monoxide. The loss of a bromine radical from the furan ring is also a plausible fragmentation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube to a depth of about 4-5 cm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like an acyl chloride, direct infusion or injection into a gas chromatograph (GC-MS) is common.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound like this compound is illustrated below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
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Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 2-Bromo-3-furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-furoyl chloride is a halogenated heterocyclic acyl chloride, a class of compounds prized in synthetic chemistry for their utility as versatile building blocks, particularly in the development of novel pharmaceutical agents.[1] The inherent reactivity of the acyl chloride functional group, which makes it an excellent acylating agent, is also the source of its significant hazards.[2][3] This guide provides an in-depth analysis of the hazards associated with this compound, grounded in the safety data of structurally analogous compounds. It outlines field-proven safety protocols, emergency procedures, and handling guidelines to empower researchers to work safely and effectively with this reactive intermediate.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 915707-69-6) is not publicly available at the time of this writing. The following guidance is synthesized from data on the closely related structural isomers, 3-Bromo-2-furoyl chloride and 2-Furoyl chloride. The chemical principles governing the reactivity and toxicity of the acyl chloride and bromofuran moieties are directly applicable and form the basis for these safety recommendations.
The Chemist's Double-Edged Sword: Understanding the Reactivity of this compound
The high utility of this compound in organic synthesis stems from the electrophilic nature of the carbonyl carbon, which is rendered highly susceptible to nucleophilic attack.[2] This reactivity is amplified by the strong electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen.[2] However, this same property dictates its primary hazards.
The most critical reaction from a safety perspective is its violent and exothermic reaction with water and other protic solvents (e.g., alcohols).[4][5] This hydrolysis reaction proceeds rapidly, liberating corrosive and toxic hydrogen chloride (HCl) gas and the corresponding carboxylic acid.[6][7] The "steamy fumes" of HCl can cause severe respiratory tract irritation and burns.[4][6]
Due to this high reactivity, the compound is classified as moisture-sensitive and requires stringent anhydrous handling conditions.[5][8]
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as a highly hazardous substance. The primary dangers are its severe corrosivity and its reactivity with water.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity (Inhalation): Category 3 (based on evolved HCl gas)[5]
-
Acute Toxicity (Oral): Category 4[5]
-
Physical Hazards: Reacts violently with water[5]
Hazard Pictograms:
Hazard Statements (H-Statements):
-
H331: Toxic if inhaled (due to release of HCl gas upon contact with moisture).[5]
-
May cause respiratory irritation.[5]
-
Reacts violently with water, releasing gases which are toxic if inhaled.[5]
Core Safety Protocols: A Self-Validating System
A robust safety protocol is not a mere checklist but a system designed to anticipate and mitigate hazards at every step. The causality behind each recommendation is crucial for fostering a true safety culture.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[5] This is non-negotiable. The rationale is twofold:
-
Containment of Vapors: It prevents the inhalation of the compound's vapors and any HCl gas that may evolve from contact with ambient moisture.
-
Blast Shielding: The sash of the fume hood provides a physical barrier in the unlikely event of a container rupture due to pressure buildup from gas evolution.[8]
Additionally, an emergency eyewash station and safety shower must be located in immediate proximity to the workstation.[11]
Personal Protective Equipment (PPE): The Researcher's Armor
PPE is essential to prevent contact with this corrosive material. Standard laboratory attire (long pants, closed-toe shoes, and a lab coat) is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene.[5] It is recommended to wear two pairs of gloves ("double-gloving"). | Provides a barrier against a substance that causes severe skin burns. Double-gloving offers protection in case the outer glove is compromised. Always inspect gloves for integrity before use.[5] |
| Eye & Face Protection | Chemical safety goggles are mandatory. For operations with a higher splash risk, a full-face shield should be worn in addition to goggles.[10] | Protects against splashes of the corrosive liquid and prevents severe, potentially irreversible eye damage. Standard safety glasses do not provide adequate protection.[11] |
| Skin & Body Protection | A flame-retardant lab coat is required. For larger quantities or spill response, a chemically resistant apron or suit is necessary.[8] | Protects skin from burns upon contact. Contaminated clothing must be removed immediately.[3] |
| Respiratory Protection | Not typically required when used within a certified chemical fume hood. For spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with an acid gas (e.g., for HCl) cartridge is necessary.[10] A self-contained breathing apparatus (SCBA) is required for major spills or fire situations.[5] | Protects the respiratory tract from the compound's vapors and, more importantly, from the highly corrosive HCl gas that is readily formed upon exposure to moisture.[5] |
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for safely managing this compound from procurement to disposal.
Storage Causality:
-
Tightly Sealed Containers: Prevents moisture from the air from entering the container, which would cause hydrolysis, leading to degradation of the chemical and a dangerous buildup of HCl gas pressure.[8][12]
-
Cool, Dry, Well-Ventilated Area: Minimizes the rate of any potential decomposition reactions.[5]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and especially water and alcohols.[5]
Emergency Protocols: Preparedness is Key
Accidents are preventable, but preparedness is essential. Immediate and correct action can significantly reduce the severity of an incident.
First Aid Measures
The immediate priority upon any exposure is to remove the individual from the source of contamination and call for immediate medical attention.[5][12]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[5][10] A safety shower should be used if the contact area is large. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye surface.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. [5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water to dilute the chemical.[5] Never give anything by mouth to an unconscious person. Ingestion can cause severe damage and perforation of the digestive tract.[5] Seek immediate medical attention. |
Spill and Fire Response
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or diatomaceous earth.[12] Do NOT use combustible materials like paper towels.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Call emergency services and the institutional environmental health and safety (EHS) office.
-
Prevent entry into the area.
-
-
Fire:
-
The compound itself is combustible but not highly flammable.[8] The primary hazard in a fire is the generation of toxic and corrosive decomposition products, including hydrogen chloride, carbon monoxide, and carbon dioxide.[5]
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[12] Do NOT use a heavy water stream , as this will react violently with the material.[6]
-
Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA).[5]
-
Conclusion
This compound is a potent synthetic tool whose hazardous properties demand rigorous and informed safety practices. By understanding the fundamental chemical reactivity that drives both its utility and its risks, researchers can implement a multi-layered safety system. This system, comprising engineering controls, appropriate PPE, and strict handling protocols, provides a framework for mitigating exposure and enabling the safe and successful use of this valuable intermediate in the pursuit of scientific advancement.
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chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. CIE A level chemistry support. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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Chemstock. (n.d.). 2-FUROYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
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electrophilicity of 2-Bromo-3-furoyl chloride carbonyl carbon
An In-Depth Technical Guide to the Electrophilicity of the 2-Bromo-3-furoyl chloride Carbonyl Carbon
Abstract
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and fine chemical synthesis. Its utility is fundamentally governed by the reactivity of the acyl chloride functional group, specifically the electrophilicity of the carbonyl carbon. This guide provides a detailed analysis of the electronic factors that determine this electrophilicity. We will deconstruct the synergistic and antagonistic inductive and resonance effects of the furan ring, the C2-bromine substituent, and the C3-acyl chloride moiety. Furthermore, this whitepaper outlines both computational and experimental methodologies for quantifying and comparing the reactivity of this carbonyl center, offering a practical framework for its strategic application in complex synthetic pathways.
The Acyl Chloride: A Cornerstone of Chemical Synthesis
Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as powerful acylating agents in organic synthesis.[1][2] Their high reactivity stems from the potent electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] This intrinsic reactivity makes them indispensable intermediates for the construction of esters, amides, and other critical functional groups, particularly in the synthesis of active pharmaceutical ingredients (APIs).[4] The molecule of interest, this compound, combines this potent reactivity with the unique structural and electronic properties of a substituted furan ring, making it a versatile precursor for novel chemical entities.[2]
Deconstructing the Electronic Landscape of this compound
The electrophilicity of the carbonyl carbon in this compound is not merely a function of the acyl chloride group itself. It is a finely tuned property arising from the interplay of electronic effects from the entire molecule.
Foundational Electrophilicity of the Acyl Chloride Group
The primary driver of reactivity is the C-Cl bond. The chlorine atom exerts a powerful negative inductive effect (-I), withdrawing electron density from the carbonyl carbon. While chlorine does possess lone pairs capable of resonance donation (+R), this effect is minimal due to the poor orbital overlap between the carbon 2p and chlorine 3p orbitals.[1] Consequently, the inductive withdrawal dominates, creating a significant partial positive charge (δ+) on the carbonyl carbon and making it an exceptionally strong electrophile. This is why acyl chlorides are vastly more reactive than esters or amides, where resonance donation from the heteroatom is much more significant.[1]
The Influence of the Furan Ring
Furan is an electron-rich aromatic heterocycle.[5] Its reactivity is governed by the dual electronic nature of the ring oxygen:
-
Resonance Donation (+R): The oxygen's lone pairs are delocalized into the ring, increasing its electron density and making it more nucleophilic than benzene. This effect, in isolation, would tend to decrease the electrophilicity of an attached carbonyl group by donating electron density.
-
Inductive Withdrawal (-I): As an electronegative atom, oxygen also pulls electron density from the ring carbons through the sigma bonds.
In electrophilic aromatic substitution, the resonance effect dominates, making furan highly reactive, with a preference for substitution at the 2-position.[5][6]
The Critical Role of the 2-Bromo Substituent
The bromine atom at the C2 position is a key modulator of the system's electronics. Like chlorine, it exhibits two opposing effects:
-
Strong Inductive Withdrawal (-I): Bromine is highly electronegative and strongly withdraws electron density from the furan ring.
-
Weak Resonance Donation (+R): Its lone pairs can be delocalized into the ring, but this effect is weak.
The dominant influence of the bromine is its strong -I effect. By pulling electron density out of the furan ring, it significantly reduces the ring's ability to donate electron density to the C3-carbonyl group. This "deactivation" of the ring's +R effect on the carbonyl group results in a net increase in the carbonyl carbon's electrophilicity.
The interplay of these forces is summarized in the diagram below.
Figure 2: Standard workflow for the computational analysis of molecular electrophilicity using DFT methods.
Experimental Verification
Computational data should always be corroborated with experimental evidence.
Spectroscopic Indicators:
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment. A more deshielded (further downfield) signal indicates a more electron-poor, and thus more electrophilic, carbon.
-
Infrared (IR) Spectroscopy: The C=O stretching frequency (ν) provides insight into bond strength. Reduced electron donation to the carbonyl group leads to a stronger, shorter C=O bond and a higher stretching frequency, which correlates with increased electrophilicity.
Table 1: Predicted Comparative Electrophilicity Indicators
| Compound | Calculated Partial Charge (qC) | Predicted ¹³C NMR (δ, ppm) | Predicted IR (ν, cm⁻¹)* | Predicted Relative Reactivity |
| Benzoyl Chloride | Baseline | ~168 | ~1775 | Baseline |
| 3-Furoyl Chloride | Lower than Benzoyl Cl | < 168 | < 1775 | Lower |
| This compound | Higher than Benzoyl Cl | > 168 | > 1775 | Higher |
*Values are illustrative predictions based on electronic theory. Actual values require experimental or computational determination.
Kinetic Studies: The most direct measure of electrophilicity is reaction rate. A pseudo-first-order kinetics experiment, monitoring the reaction of this compound with a chosen nucleophile (e.g., solvolysis in an alcohol/water mixture), can provide a quantitative rate constant (k). Comparing this rate constant to that of other acyl chlorides under identical conditions gives a definitive ranking of reactivity. [7]
Protocol 2: Kinetic Measurement by UV-Vis Spectroscopy
-
Reagent Preparation: Prepare stock solutions of this compound and a nucleophile (e.g., 4-nitroaniline in a non-reactive, dry solvent like acetonitrile). The nucleophile should be chosen such that either it or the product has a distinct UV-Vis absorbance profile.
-
Instrument Setup: Set a UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the product. Thermostat the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
Reaction Initiation: In a cuvette, add a large excess of the nucleophile solution to a small, known amount of the acyl chloride solution to ensure pseudo-first-order conditions. Mix rapidly and immediately begin data acquisition.
-
Data Acquisition: Record the change in absorbance over time until the reaction is complete.
-
Data Analysis: Plot the natural logarithm of the absorbance change (ln(A_∞ - A_t)) versus time. The negative slope of the resulting linear plot will be the pseudo-first-order rate constant, k_obs.
-
Comparison: Repeat the experiment under identical conditions with other acyl chlorides to determine their relative rates.
Implications for Synthesis and Drug Development
The heightened electrophilicity of this compound makes it an exceptionally potent acylating agent.
-
Enhanced Reactivity: It will react readily with a wide range of nucleophiles, including alcohols, amines, and thiols, often under milder conditions than less activated acyl chlorides. [8]This allows for the efficient formation of ester and amide bonds, even with sterically hindered or electronically deactivated nucleophiles.
-
Handling and Stability: The high reactivity necessitates careful handling. Like most acyl chlorides, it is sensitive to moisture and will react violently with water, liberating toxic HCl gas. [9]All reactions should be conducted under anhydrous conditions.
-
Strategic Use: In drug development, this building block can be used to introduce the 2-bromo-3-furoyl moiety into a larger molecule, providing a scaffold that contains both a site for further functionalization (the bromine atom, via cross-coupling reactions) and a stable linker (the newly formed amide or ester).
Conclusion
The electrophilicity of the carbonyl carbon in this compound is significantly enhanced relative to simpler furoyl or benzoyl chlorides. This is the result of a powerful synergistic effect: the intrinsic electrophilicity of the acyl chloride group is amplified by the strong inductive withdrawal of the C2-bromine atom, which effectively negates the electron-donating resonance capacity of the furan ring. Understanding this electronic interplay is paramount for researchers, as it allows for the rational design of synthetic routes that harness its potent reactivity while mitigating potential side reactions. Through a combined approach of computational modeling and empirical kinetic and spectroscopic data, the reactivity of this versatile building block can be precisely controlled, unlocking its full potential in the synthesis of complex, high-value molecules.
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Furan undergoes electrophilic aromatic substitution more readily than benzene. [Pearson] ([Link])
-
3-Furoyl Chloride: Properties, Synthesis, and Applications in Chemical Manufacturing. [NINGBO INNO PHARMCHEM CO.,LTD.] ([Link])
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Furan undergoes electrophilic aromatic substitution more readily than benzene. [Pearson] ([Link])
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Electrophilicity of Carboxylic Acids Derivatives. [OpenOChem Learn] ([Link])
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3-Furoyl chloride | C5H3ClO2 | CID 2776123. [PubChem] ([Link])
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Radicals masquerading as electrophiles: a computational study of the intramolecular addition reactions of acyl radicals to imines. [Organic & Biomolecular Chemistry (RSC Publishing)] ([Link])
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Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? [Reddit] ([Link])
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Methodological & Application
Application Notes and Protocols: Nucleophilic Acyl Substitution using 2-Bromo-3-furoyl Chloride
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 2-Bromo-3-furoyl chloride in nucleophilic acyl substitution reactions. It delves into the mechanistic underpinnings, provides detailed experimental protocols for the synthesis of amides and esters, and presents data-driven insights to optimize reaction outcomes. The guide is structured to offer both a theoretical framework and practical, actionable protocols to leverage the unique reactivity of this versatile building block in the synthesis of complex molecules.
Introduction: The Strategic Importance of this compound
This compound is a valuable bifunctional reagent in organic synthesis. The furan moiety is a prevalent scaffold in a multitude of natural products and pharmacologically active compounds.[1][2] Its derivatives are integral to the synthesis of drugs ranging from antibiotics to anti-inflammatory agents.[3] The strategic placement of a bromine atom at the 2-position and an acyl chloride at the 3-position of the furan ring offers orthogonal reactivity. The acyl chloride is highly susceptible to nucleophilic attack, while the bromo group serves as a handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom.[1][4] This renders the carbonyl carbon highly electrophilic and primed for reaction with a wide array of nucleophiles.[1] This inherent reactivity makes this compound an efficient acylating agent for the synthesis of amides, esters, and other carbonyl compounds.
Mechanistic Overview: The Addition-Elimination Pathway
The fundamental mechanism governing the reactions of this compound with nucleophiles is the nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.[5][6]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the electrophilic carbonyl carbon of the acyl chloride. This step breaks the pi bond of the carbonyl group and forms a transient, unstable tetrahedral intermediate.[5][7]
-
Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group, to yield the final acylated product.[5][8]
The overall transformation results in the substitution of the chlorine atom with the incoming nucleophile.[6]
Caption: General mechanism of nucleophilic acyl substitution.
Application Protocols
Amide Synthesis (Amidation)
The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of 2-bromo-3-furoic acid amides. These amides are often precursors to biologically active molecules. The reaction is typically rapid and high-yielding.[]
This protocol is suitable for most primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.[]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | TEA | DCM | 2 | 92 |
| 2 | Benzylamine | DIPEA | THF | 1.5 | 95 |
| 3 | Morpholine | TEA | DCM | 1 | 98 |
| 4 | Piperidine | DIPEA | THF | 1 | 96 |
Table 1: Representative examples of amide synthesis using this compound.
Caption: Experimental workflow for the amidation of this compound.
Ester Synthesis (Esterification)
This compound readily reacts with primary and secondary alcohols to form the corresponding esters. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[10]
This protocol is generally applicable to a wide range of primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and pyridine or TEA (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add this compound (1.1 equivalents) dropwise to the stirred alcohol solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, dilute the reaction mixture with DCM and wash with water, 1M HCl solution (to remove excess pyridine/TEA), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel or distillation under reduced pressure.
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | Pyridine | DCM | 3 | 90 |
| 2 | Isopropanol | TEA | Diethyl Ether | 4 | 88 |
| 3 | Benzyl alcohol | Pyridine | DCM | 2.5 | 93 |
| 4 | Phenol | TEA | DCM | 5 | 85 |
Table 2: Representative examples of ester synthesis using this compound.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[11][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[12] Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.[10] In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[12]
Conclusion
This compound is a highly effective reagent for nucleophilic acyl substitution reactions, providing straightforward access to a diverse range of 2-bromo-3-furoic acid amides and esters. The protocols outlined in this application note are robust and can be adapted to a wide variety of substrates. The dual functionality of this reagent makes it a powerful tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
References
-
National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)furans. Retrieved from [Link]
-
University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
Fiveable. (n.d.). Nucleophilic Acyl Substitution Reactions | Organic Chemistry Class Notes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
Indiana University. (n.d.). A study of furoyl chloride. Retrieved from [Link]
-
Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 197846-05-2 | 2-Bromo-3-furancarboxylic acid. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Furoic Acid: Properties, Applications, and Sourcing. Retrieved from [Link]
-
YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]
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synthesis of novel heterocyclic compounds with 2-Bromo-3-furoyl chloride
An Application Guide to the Synthesis of Novel Heterocyclic Scaffolds from 2-Bromo-3-furoyl Chloride
Authored by: A Senior Application Scientist
Abstract
This compound is a highly versatile and reactive building block for the synthesis of diverse heterocyclic compounds. Its structure features three key reactive sites: a highly electrophilic acyl chloride group, a strategically positioned bromine atom amenable to cross-coupling or displacement reactions, and an aromatic furan ring that can participate in various transformations. This guide provides an in-depth exploration of synthetic strategies, reaction mechanisms, and detailed experimental protocols for leveraging this compound to construct novel pyrazole, isoxazole, and furopyridine scaffolds, which are of significant interest in medicinal chemistry and drug development.
Introduction: The Strategic Value of this compound
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and bioactive molecules.[1][2][3] The furan ring, in particular, is a privileged structure found in numerous natural products and synthetic drugs. This compound (CAS No. 915707-69-6) emerges as a valuable starting material due to the orthogonal reactivity of its functional groups.[4][5] The acyl chloride provides a reactive handle for facile acylation of various nucleophiles, initiating the assembly of new ring systems.[6] The bromine atom at the adjacent C2 position serves as a crucial anchor for subsequent intramolecular cyclizations or intermolecular cross-coupling reactions, enabling the construction of complex, fused heterocyclic systems. This dual functionality allows for a modular and convergent approach to novel chemical entities.
This document serves as a technical guide for researchers, outlining both established and prospective synthetic routes starting from this versatile reagent. We will delve into the mechanistic underpinnings of these transformations and provide robust, step-by-step protocols.
Synthesis of Furan-Appended Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in drugs such as Celecoxib and Sildenafil.[7][8] A direct and efficient method to synthesize furan-substituted pyrazoles involves the reaction of this compound with pyrazolinone derivatives.
Mechanistic Rationale
The synthesis proceeds via an initial O-acylation of the pyrazolin-5-one tautomer by the highly electrophilic this compound. The pyrazolinone, existing in equilibrium between its CH, OH, and NH tautomeric forms, acts as an oxygen nucleophile in the presence of a base. The base, such as triethylamine or calcium hydroxide, deprotonates the enolic hydroxyl group, enhancing its nucleophilicity.[9] The resulting enolate attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming a stable enol ester intermediate. This intermediate, a 5-(2-bromo-3-furoyloxy)pyrazole derivative, is often the final, stable product of the reaction under specific conditions.[9]
To construct a fused pyranopyrazole system, this intermediate can be subjected to a subsequent intramolecular cyclization, although the direct acylation product is itself a novel heterocyclic compound.[9]
Caption: General workflow for synthesizing pyrazole esters.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate.[9]
Materials:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq) and anhydrous dichloromethane.
-
Base Addition: Cool the resulting solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) dropwise while stirring.
-
Acylation: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure title compound.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques.
| Compound ID | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) Key Signals | ¹³C NMR (δ, ppm) Key Signals |
| Example 1 | ~90%[9] | 135-137 | 7.6-7.2 (m, Ar-H), 6.8 (d, Furan-H), 5.9 (s, Pyrazole-H), 2.2 (s, CH₃) | 168.0 (C=O), 159.5 (C=O), 145.0-115.0 (Ar & Furan C's), 12.5 (CH₃) |
Proposed Synthesis of Furan-Substituted Isoxazoles
Isoxazoles are another class of heterocycles with a broad range of biological activities, including anti-inflammatory and antimicrobial properties.[10][11] A plausible route to furan-substituted isoxazoles from this compound involves a Claisen condensation to form a β-diketone intermediate, followed by cyclocondensation with hydroxylamine.
Mechanistic Rationale
-
β-Diketone Formation: The synthesis begins with a base-mediated Claisen condensation between this compound and a ketone (e.g., acetone). A strong base like sodium hydride (NaH) deprotonates the α-carbon of the ketone, generating an enolate nucleophile. This enolate then attacks the acyl chloride, forming a 1-(2-bromo-3-furyl)butane-1,3-dione intermediate.
-
Cyclocondensation: The resulting β-diketone is then treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons, followed by intramolecular condensation and dehydration to form the stable, aromatic isoxazole ring.[12] The regioselectivity of the cyclization depends on the relative reactivity of the two carbonyl groups.
Caption: Proposed two-step workflow for isoxazole synthesis.
Protocol: Synthesis of 3-(2-Bromofuran-3-yl)-5-methylisoxazole
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone, anhydrous
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Sodium acetate (NaOAc)
-
1M Hydrochloric acid (HCl)
Procedure: Part A: β-Diketone Synthesis
-
Carefully wash NaH (1.1 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C. Add anhydrous acetone (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes at room temperature.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by pouring it into ice-cold 1M HCl. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to obtain the crude β-diketone. Use this crude product directly in the next step.
Part B: Isoxazole Formation
-
Dissolve the crude β-diketone from Part A in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Proposed Synthesis of Fused Furo[3,2-c]pyridines
The furopyridine scaffold is present in various biologically active compounds.[13][14] A potential strategy to access this ring system is via a modified Pictet-Spengler type reaction or related cyclization. This involves creating a tryptamine-like precursor where the furan ring acts as the indole equivalent.
Mechanistic Rationale
-
Amide Formation: First, this compound is reacted with an appropriate amino alcohol, such as ethanolamine, to form an N-(2-hydroxyethyl)amide.
-
Activation & Cyclization: The hydroxyl group of the amide intermediate is then activated to form a good leaving group. This can be achieved under acidic conditions (protonation to form water) or by conversion to a tosylate or mesylate.
-
Intramolecular Friedel-Crafts Reaction: The key step is an intramolecular electrophilic attack of the activated side-chain onto the electron-rich C4 position of the furan ring. The bromine at C2 helps direct this cyclization to the C4 position. Subsequent dehydration or loss of the leaving group and tautomerization yields the aromatic furo[3,2-c]pyridine system. This approach is analogous to syntheses of tetrahydrofuro[3,2-c]pyridines which utilize the furan ring's nucleophilicity.[14]
Protocol: Synthesis of 2-Bromo-4,5-dihydro-7H-furo[3,2-c]pyridin-4-one
Materials:
-
This compound
-
Ethanolamine
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Polyphosphoric acid (PPA) or Eaton's reagent
Procedure:
-
Amide Formation: Dissolve ethanolamine (1.0 eq) and pyridine (1.2 eq) in CH₂Cl₂ at 0 °C. Slowly add a solution of this compound (1.0 eq) in CH₂Cl₂. Stir at room temperature for 3 hours.
-
Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer (MgSO₄) and concentrate to yield the crude N-(2-hydroxyethyl)-2-bromo-3-furoamide.
-
Cyclization: Add the crude amide to polyphosphoric acid at 80-100 °C. Stir for 2-4 hours.
-
Isolation: Carefully pour the hot reaction mixture onto crushed ice. Neutralize with a strong base (e.g., NaOH pellets) until the solution is basic.
-
Extraction & Purification: Extract the product with a suitable solvent like chloroform or ethyl acetate. Dry the combined organic extracts and concentrate. Purify the final product by column chromatography.
Safety and Handling
-
This compound is corrosive and reacts with water, liberating toxic gas. It causes severe skin burns and eye damage. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]
-
Triethylamine and Pyridine are flammable and have strong, unpleasant odors. Handle in a fume hood.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.
Conclusion
This compound is a powerful and versatile reagent for the efficient synthesis of a wide array of novel furan-containing heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in constructing pyrazole, isoxazole, and furopyridine cores. The predictable reactivity of the acyl chloride and the strategic placement of the bromine atom provide a robust platform for combinatorial library synthesis and the development of new chemical entities for drug discovery and materials science.
References
-
Kappe, C. O., & Kappe, T. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]
-
Naureen, S., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 165. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]
-
Shutske, G. M., & Serebryakov, E. A. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 979-1013. [Link]
-
A. A. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Applied Chemistry, 11(4), 1-10. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Quiroga, J., et al. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(1), 225-263. [Link]
-
Shaikh, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 679. [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. J Heterocyclic Chem, 2(2). [Link]
-
Penthala, N. R., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett, 8, 867-882. [Link]
-
Sharma, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34251. [Link]
-
Joseph, L., & George, M. (2018). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 11(3), 569-574. [Link]
-
Molbase. (2022). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. [Link]
-
Opris, D. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 26(18), 5650. [Link]
-
Wikipedia. 2-Furoyl chloride. [Link]
-
Bakherad, M., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 17, 1698-1704. [Link]
-
Al-bogami, A. S., et al. (2024). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances, 14(1), 1-10. [Link]
-
Abdel-Megeed, M. F., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of Fluorine Chemistry, 168, 224-232. [Link]
-
Kumar, A., et al. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar, 4(1), 9644. [Link]
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Ranjan, R. (n.d.). III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University. [Link]
-
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-
SpectraBase. 2-Furoyl chloride. [Link]
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Application Notes and Protocols: 2-Bromo-3-furoyl Chloride as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Furan Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, including its aromaticity and the hydrogen bond accepting capability of the oxygen atom, allow it to serve as a versatile bioisostere for other aromatic systems like phenyl or thiophene rings. This substitution can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. Furan derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic functionalization of the furan ring is therefore a key tactic in modern drug discovery.
2-Bromo-3-furoyl chloride is a bifunctional reagent that offers medicinal chemists a powerful tool for molecular exploration. The highly reactive acyl chloride at the 3-position provides a straightforward handle for the introduction of diverse functionalities, most commonly through amide bond formation. Simultaneously, the bromine atom at the 2-position serves as a versatile anchor for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This dual reactivity allows for a modular and efficient approach to the synthesis of novel compound libraries for biological screening.
Core Reactivity and Mechanistic Considerations
The utility of this compound stems from the distinct reactivity of its two functional groups. Understanding these reactivities is crucial for designing successful synthetic strategies.
1. Nucleophilic Acyl Substitution at the Carbonyl Group:
The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it highly susceptible to attack by nucleophiles, such as primary and secondary amines, to form stable amide bonds. The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4] A base, such as triethylamine or pyridine, is typically required to quench the HCl byproduct generated during the reaction.[4]
2. Cross-Coupling Reactions at the Brominated Carbon:
The bromine atom on the furan ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 2-position of the furan ring. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing unwanted side reactions.
Application Case Study: Synthesis of a Novel κ-Opioid Receptor Modulator
The κ-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has emerged as a promising target for the treatment of addiction, depression, and pain. Salvinorin A, a natural product, is a potent KOR agonist, and its furan ring is crucial for its activity.[5] The following is a hypothetical, yet plausible, synthetic protocol for a novel KOR modulator, demonstrating the utility of this compound.
Experimental Protocol: Synthesis of a 2-Aryl-3-furoyl Piperidine Amide
This protocol outlines a two-step synthesis of a potential KOR modulator, starting with the acylation of a piperidine derivative followed by a Suzuki cross-coupling reaction.
Part A: Amide Bond Formation
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, add piperidin-4-amine (1.0 eq), and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 20 mL).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(piperidin-4-yl)-2-bromo-3-furamide.
Part B: Suzuki Cross-Coupling
-
Reaction Setup: In a microwave vial, combine N-(piperidin-4-yl)-2-bromo-3-furamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative HPLC to yield the final compound, N-(piperidin-4-yl)-2-(4-methoxyphenyl)-3-furamide.
| Step | Reactant | Exemplary Yield | Notes |
| Part A | Piperidin-4-amine | 85% | Reaction is typically fast and clean. |
| Part B | 4-methoxyphenylboronic acid | 70% | Microwave irradiation can significantly reduce reaction times. |
Visualization of the Synthetic Workflow
Sources
Application Notes and Protocols for the Preparation of Amides from 2-Bromo-3-furoyl Chloride and Primary Amines
Introduction: The Significance of N-Substituted 2-Bromo-3-furoamides
The furo[3,2-b]pyridine and related furoamide scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. N-substituted 2-bromo-3-furoamides, in particular, serve as versatile intermediates in the synthesis of complex heterocyclic systems and potential pharmacologically active agents. The presence of the reactive bromide on the furan ring allows for subsequent cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis of these valuable amide compounds through the reaction of 2-bromo-3-furoyl chloride with primary amines.
Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The formation of an amide from an acyl chloride and a primary amine is a classic example of a nucleophilic acyl substitution reaction.[1][2] The reaction proceeds through a well-established addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine at the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (typically an excess of the primary amine or an added tertiary amine base like triethylamine) to yield the final, neutral amide product and the corresponding ammonium salt.[1][2]
The overall transformation is generally rapid and exothermic.
Visualizing the Reaction Pathway
Caption: Figure 1. Mechanism of Amide Formation.
Experimental Protocols
This section details a general yet robust protocol for the synthesis of N-substituted 2-bromo-3-furoamides. The procedure is based on the widely applicable Schotten-Baumann reaction conditions, which utilize a base to neutralize the hydrogen chloride byproduct.[3][4][5]
Materials and Equipment
-
Reagents:
-
This compound (>95% purity)
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard glassware
-
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Primary amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-20 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude amide by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be employed for solid products.
-
Visualizing the Experimental Workflow
Caption: Figure 2. General workflow for amide synthesis.
Data Presentation: Stoichiometry and Conditions
For a successful and reproducible synthesis, careful control of stoichiometry and reaction parameters is essential.
| Reagent | Stoichiometric Ratio (Equivalents) | Purpose |
| Primary Amine | 1.0 | Nucleophile |
| This compound | 1.1 | Electrophile (slight excess to ensure full conversion of the amine) |
| Triethylamine (Et₃N) | 1.2 | Base (to neutralize HCl byproduct) |
| Anhydrous DCM | - | Solvent |
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temperature | To control the initial exothermicity of the reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for complete reaction, monitor by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent hydrolysis of the acyl chloride. |
Characterization of N-Substituted 2-Bromo-3-furoamides
The synthesized amides should be thoroughly characterized to confirm their structure and purity. The following are expected spectroscopic features, with 2-bromo-N-phenylpropanamide serving as a closely related model for interpretation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons, the aromatic/aliphatic protons of the amine substituent, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the amide carbonyl carbon typically in the range of 160-170 ppm, along with signals for the furan and amine substituent carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch will be observed around 1650-1680 cm⁻¹. An N-H stretching vibration will appear as a sharp peak in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Conclusion and Future Perspectives
The reaction of this compound with primary amines provides a reliable and efficient route to N-substituted 2-bromo-3-furoamides. These compounds are valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The protocol outlined in this application note is robust and can be adapted for a variety of primary amines. Further optimization of reaction conditions may be necessary for sterically hindered or electronically deactivated amines. The resulting bromo-substituted furoamides are primed for further functionalization, offering a gateway to a diverse array of novel chemical entities.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
-
Wikipedia. (2023). Schotten–Baumann reaction. [Link]
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- 3. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Theoretical Framework: The Chemistry of Acyl Chloride Esterification
An In-Depth Guide to the Esterification of Alcohols with 2-Bromo-3-furoyl Chloride for Specialized Chemical Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development and fine chemical synthesis, the ability to precisely modify molecular scaffolds is paramount. The esterification of alcohols with specialized acyl chlorides, such as this compound, represents a key transformation for introducing the 2-bromo-3-furoate moiety. This functional group can serve as a versatile intermediate for further chemical elaboration or as a crucial component of a biologically active molecule. This guide provides a comprehensive protocol for this esterification, grounded in established chemical principles and practical laboratory experience.
The reaction between an alcohol and an acyl chloride, like this compound, is a classic and efficient method for ester formation. The underlying mechanism is a nucleophilic acyl substitution, a two-step addition-elimination process.
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, typically facilitated by a weak base, yields the ester and a protonated base.
The reaction between an acyl chloride and an alcohol is typically vigorous, producing the ester and hydrogen chloride (HCl) gas.[1] To prevent side reactions catalyzed by the acidic HCl byproduct, a non-nucleophilic weak base, such as pyridine, is commonly added to the reaction mixture.[2][3] Pyridine serves a dual role: it neutralizes the generated HCl and can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate that is more susceptible to attack by the alcohol.[3][4]
Experimental Protocol: Synthesis of Alkyl 2-Bromo-3-furoates
This protocol outlines a general procedure for the esterification of a primary or secondary alcohol with this compound. It is crucial to perform this reaction under anhydrous conditions as this compound is sensitive to moisture.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade |
| Alcohol (R-OH) | Nucleophile | Anhydrous |
| This compound | Electrophile | Synthesis Grade |
| Pyridine | Base and Catalyst | Anhydrous |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Saturated NaHCO₃ solution | Quenching/Neutralization | Reagent Grade |
| Saturated NaCl solution (Brine) | Washing | Reagent Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Reagent Grade |
| Round-bottom flask | Reaction Vessel | - |
| Magnetic stirrer and stir bar | Agitation | - |
| Dropping funnel | Controlled Addition | - |
| Ice bath | Temperature Control | - |
| Separatory funnel | Liquid-liquid extraction | - |
| Rotary evaporator | Solvent Removal | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alcohol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-30 minutes. A precipitate of pyridinium hydrochloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acyl chloride and pyridinium hydrochloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and finally with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by distillation under reduced pressure for volatile esters.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Bromo-3-furoate esters.
Safety and Handling Precautions
Working with this compound and other reagents in this protocol requires strict adherence to safety guidelines.
-
This compound: This compound is expected to be corrosive, a lachrymator, and moisture-sensitive, similar to other acyl chlorides.[5] It reacts violently with water.[5] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Pyridine: Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Use in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.
-
General Precautions: Always add reagents slowly and control the reaction temperature, especially during the addition of the acyl chloride and the quenching step.
Characterization of 2-Bromo-3-furoate Esters
The successful synthesis of the target ester should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the furoate ring protons and the protons of the alcohol moiety.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized ester.
Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend reaction time, ensure anhydrous conditions, or consider a more potent catalyst like 4-dimethylaminopyridine (DMAP). |
| Hydrolysis of acyl chloride | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Inefficient work-up | Ensure complete extraction and proper washing to remove impurities. | |
| Product is contaminated with starting alcohol | Incomplete reaction | Use a slight excess of the acyl chloride or extend the reaction time. |
| Product is contaminated with pyridinium salts | Inefficient washing | Perform an additional wash with 1 M HCl. |
| Oily product that is difficult to purify | Presence of non-polar impurities | Attempt purification by distillation under high vacuum if the product is thermally stable. |
Conclusion
The esterification of alcohols with this compound is a straightforward yet powerful method for the synthesis of valuable 2-bromo-3-furoate esters. By understanding the underlying reaction mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can confidently and efficiently synthesize these important chemical building blocks for a wide range of applications in drug discovery and materials science.
References
- U.S. Patent 3,714,197, issued January 30, 1973.
-
Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]
-
Writing in Biology. (2018, April 11). Experimental Procedure for Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chemistry LibreTexts. (2019, June 5). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?. [Link]
- U.S. Patent 3,567,744, issued March 2, 1971.
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]
-
ResearchGate. (2025, August 9). A convenient synthesis of furo[3,2-c]pyran-3-carboxylates from 3-bromo-3-nitroacrylates. [Link]
-
Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
ChemTalk. (n.d.). Alcohol Reactions. [Link]
-
Wang, Y., Aleiwi, B. A., Wang, Q., & Kurosu, M. (2012). A convenient esterification of primary alcohols with carboxylic acids using EDCI and NaHCO3. Organic letters, 14(19), 4910–4913. [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. [Link]
-
The Organic Chemistry Tutor. (2021, May 25). Alcohol Reactions - HBr, PBr3, SOCl2 [Video]. YouTube. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Furoyl chloride. [Link]
-
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols?. [Link]
-
WIPO (Patentscope). (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
Sources
- 1. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solid‐State NMR‐Assisted Dynamic Characterization of two Isostructural Solvates of 5α‐Bromo‐6β,19‐Epoxy‐Androstan‐3β,17β‐Diol Diacetate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Bromo-3-furoyl Chloride in Synthesis
An Application Guide to Friedel-Crafts Acylation Reactions Involving 2-Bromo-3-furoyl Chloride
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution developed by Charles Friedel and James Crafts in 1877, remains an indispensable tool for creating carbon-carbon bonds.[1][2] This reaction provides a robust pathway for the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[3][4] One of the reaction's primary advantages over its alkylation counterpart is the deactivating nature of the product ketone, which effectively prevents the polysubstitution that often complicates Friedel-Crafts alkylations.[3][5] Furthermore, the acylium ion intermediate is resonance-stabilized and not susceptible to the carbocation rearrangements that can lead to undesired product mixtures.[1][5]
This guide focuses on a particularly valuable, yet specific, acylating agent: This compound . Halogenated furans are versatile building blocks in organic synthesis, with the halogen atom serving as a reactive handle for subsequent transformations like cross-coupling reactions.[6] The 2-Bromo-3-furoyl moiety, therefore, allows for the direct installation of a functionalized heterocyclic ketone. This structure is of significant interest to medicinal chemists and drug development professionals, as the furan ring is a common scaffold in bioactive molecules, and the bromine atom provides a vector for further molecular diversification.
This document serves as a detailed technical guide, providing both the foundational principles and actionable protocols for researchers employing this compound in Friedel-Crafts acylation reactions.
Reaction Principles and Core Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5] The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which is required in stoichiometric amounts.[1] This is because the Lewis acid forms a complex with the resulting aryl ketone product, rendering it inactive as a catalyst.[1] This complex is subsequently hydrolyzed during aqueous workup to release the final product.[1]
The mechanism can be dissected into four primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage.
-
Formation of the Acylium Ion: A highly reactive, resonance-stabilized acylium ion is formed. This species is the key electrophile that will be attacked by the aromatic ring.[5]
-
Electrophilic Attack and Sigma Complex Formation: The π-electrons of the nucleophilic aromatic ring attack the electrophilic carbon of the acylium ion. This disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[2][5]
-
Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (which immediately complexes with the ketone product).[1][2]
Caption: The four-step mechanism of Friedel-Crafts Acylation.
Key Experimental Parameters and Optimization Strategy
The success of a Friedel-Crafts acylation hinges on the careful control of several key parameters. The choice of catalyst, solvent, and temperature can dramatically influence yield, purity, and reaction time.
| Parameter | Key Considerations & Field-Proven Insights |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃): The most common and highly reactive catalyst. Its strength is often necessary for less reactive arenes. However, its high reactivity can sometimes lead to side reactions with sensitive substrates.[1][7] Other Catalysts (FeCl₃, SnCl₄, ZnCl₂, Metal Triflates): Milder Lewis acids can be advantageous for highly activated aromatic rings (e.g., phenols, anilines) or heteroaromatics to prevent polymerization or undesired side reactions.[7][8] Scandium and Ytterbium triflates have shown high efficiency in catalytic amounts for acylating heteroaromatics.[8] |
| Aromatic Substrate | Activating Groups (-OR, -R, -NHR): Substrates with electron-donating groups are highly reactive and generally give good yields. The reaction is typically para-selective due to steric hindrance at the ortho positions.[4][9] Deactivating Groups (-NO₂, -CN, -SO₃H, -CF₃): Aromatic rings with strongly electron-withdrawing groups are generally unreactive and not suitable substrates for Friedel-Crafts acylation.[5][10] Heterocycles (e.g., Thiophene, Pyrrole): These electron-rich rings are often highly reactive. Milder catalysts and conditions are required to prevent polymerization.[11] |
| Solvent | Inert Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are inert and effectively solvate the reaction components.[12] Carbon disulfide (CS₂) is a classic solvent but is highly flammable and toxic. Nitrobenzene/Nitromethane: Can be used for less reactive substrates as they can dissolve AlCl₃ well, but they are also highly deactivated and will not compete in the reaction. |
| Temperature | Initial Addition: The addition of AlCl₃ to the acyl chloride is highly exothermic and should be performed at low temperatures (0 °C) to control the reaction rate and prevent degradation.[12] Reaction Temperature: Typically run between 0 °C and room temperature. For less reactive substrates, gentle heating may be required. Monitoring by TLC is crucial to determine the optimal reaction time and temperature. |
| Stoichiometry | A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst is typically required because it complexes with the ketone product.[1] A slight excess (1.1-1.2 equivalents) is often used to account for any reaction with atmospheric moisture. The aromatic substrate is often used as the limiting reagent. |
Logical Workflow for Reaction Optimization
When developing a protocol for a new substrate, a systematic approach is essential. The following workflow outlines a logical path for optimizing the reaction conditions.
Caption: A decision-tree workflow for optimizing reaction conditions.
Detailed Experimental Protocol: Acylation of Anisole
This protocol describes a general procedure for the Friedel-Crafts acylation of anisole with this compound. This reaction should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
This compound (MW: 209.43 g/mol )
-
Anisole (MW: 108.14 g/mol )
-
Anhydrous Aluminum Chloride (AlCl₃) (MW: 133.34 g/mol )[13]
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment Setup:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or nitrogen inlet), a dropping funnel, and a thermometer.
-
Ice/water bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Glassware for column chromatography.
Reaction Procedure:
-
Preparation: Set up the three-neck flask under a nitrogen atmosphere and ensure all glassware is dry. Add anhydrous aluminum chloride (1.2 eq.) to the flask.
-
Solvent Addition: Add anhydrous DCM (approx. 5-10 mL per mmol of the limiting reagent) to the flask via syringe or cannula. Cool the resulting suspension to 0 °C in an ice/water bath with stirring.[12]
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C. The mixture may turn yellow or orange.[12][14]
-
Substrate Addition: After the acyl chloride addition is complete, dissolve anisole (1.0 eq., limiting reagent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Product Isolation:
-
Quenching: After the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 25 g of ice and 15 mL of acid per 0.05 mol of substrate).[12] This step is highly exothermic and will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with additional portions of DCM.[12]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification and Characterization:
-
Purification: The crude aryl ketone can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Substrate is too deactivated.3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous AlCl₃ and perform the reaction under an inert atmosphere.[12]2. Verify the substrate is not strongly electron-withdrawing.[5]3. Allow the reaction to stir longer at room temperature or gently heat (e.g., to 40 °C) while monitoring by TLC. |
| Recovery of Starting Material | 1. Reaction conditions are too mild.2. Insufficient amount of catalyst. | 1. Increase the reaction temperature or time.2. Ensure at least 1.1-1.2 equivalents of AlCl₃ are used. |
| Formation of Dark/Polymeric Material | 1. Reaction temperature is too high.2. Substrate is too reactive (e.g., pyrrole, activated phenols) and polymerizes under strong Lewis acid conditions. | 1. Maintain lower temperatures throughout the addition and reaction phases.2. Switch to a milder Lewis acid (e.g., FeCl₃, SnCl₄, or a metal triflate).[8][11] |
| Multiple Products Observed | 1. Isomer formation (ortho vs. para).2. Polysubstitution (unlikely in acylation but possible with highly activated rings). | 1. The para product is usually major due to sterics.[9] Isomers may require careful chromatographic separation.2. Ensure no more than 1.1 eq. of the acylating agent is used. |
Safety Precautions
All operations should be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[13][15]
-
This compound: This compound is corrosive and reacts violently with water, releasing toxic gas.[15] It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[15] Handle with extreme care under an inert atmosphere.[16]
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, generating heat and HCl gas.[16] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[13] Weigh and handle quickly in a dry environment.[12]
-
Dichloromethane (DCM): A volatile solvent. Avoid inhaling vapors.
-
Work-up: The quenching process is highly exothermic and releases corrosive HCl gas. Perform this step slowly in an ice bath within a fume hood.[12]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[16][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15][17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[15][16]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a suitable container for disposal.[18]
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
YouTube. Friedel Crafts Acylation and Akylation. [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]
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NROChemistry. Friedel-Crafts Reactions. [Link]
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EPA OSC Response. Material Safety Data Sheet - Aluminium chloride, anhydrous. [Link]
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Lab Alley. SAFETY DATA SHEET - Aluminum Chloride. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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Loba Chemie. 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
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Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]
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Wikipedia. 2-Furoyl chloride. [Link]
-
ResearchGate. Catalytic Friedel–Crafts Acylation of Heteroaromatics. [Link]
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UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
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Chemistry Stack Exchange. Friedel-Crafts alkylation of five-membered heterocycles. [Link]
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Application Notes and Protocols for the Use of 2-Bromo-3-furoyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Furan Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. Within the vast landscape of medicinal chemistry, the furan moiety has emerged as a privileged scaffold. Its unique stereoelectronic properties, including its ability to act as a bioisosteric replacement for a phenyl ring and engage in specific hydrogen bonding interactions, make it an attractive component in the design of novel kinase inhibitors.[1][2]
2-Bromo-3-furoyl chloride, a bifunctional building block, offers a strategic entry point for the synthesis of a diverse array of kinase inhibitors. The highly reactive acyl chloride group provides a handle for the facile introduction of various amine-containing fragments, a common feature in ATP-competitive inhibitors.[3] Simultaneously, the bromine atom at the 2-position serves as a versatile anchor for further structural elaboration through cross-coupling reactions, enabling the exploration of the chemical space around the furan core to optimize potency and selectivity. This application note provides a comprehensive guide to the use of this compound in the synthesis of kinase inhibitors, detailing its chemical properties, providing a robust synthetic protocol, and discussing the potential biological implications of the resulting compounds.
Chemical Properties and Reactivity of this compound
This compound is a reactive acylating agent. The electron-withdrawing nature of the bromine atom and the carbonyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Its primary reaction of interest in the context of kinase inhibitor synthesis is the acylation of amines to form amides. This reaction is typically rapid and high-yielding.
Key Reactive Features:
-
Acyl Chloride: This functional group readily reacts with primary and secondary amines to form stable amide bonds. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Bromo Substituent: The bromine atom is a key site for diversification. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups.
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water.
Experimental Protocol: Synthesis of a Furo[3,2-c]pyridin-4-one Kinase Inhibitor Scaffold
This protocol describes a representative two-step synthesis of a furo[3,2-c]pyridin-4-one scaffold, a common core in various kinase inhibitors. The initial step involves the formation of an amide bond between this compound and an appropriate aminopyridine derivative. The subsequent step is an intramolecular cyclization to furnish the fused heterocyclic system.
Step 1: Amide Formation
A representative workflow for the amide formation step.
Materials:
-
This compound (1.0 eq)
-
Substituted 2-aminopyridine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(pyridin-yl)-2-bromo-3-furoamide.
Step 2: Intramolecular Cyclization
A representative workflow for the intramolecular cyclization step.
Materials:
-
N-(pyridin-yl)-2-bromo-3-furoamide (from Step 1) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 eq)
-
XPhos (0.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube or microwave vial, add the N-(pyridin-yl)-2-bromo-3-furoamide (1.0 eq), Pd(OAc)2 (0.1 eq), XPhos (0.2 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the furo[3,2-c]pyridin-4-one scaffold.
Data Presentation: Representative Building Blocks for Kinase Inhibitor Synthesis
The versatility of this compound allows for the synthesis of a wide range of kinase inhibitor candidates by varying the amine coupling partner. The following table provides examples of commercially available aminopyridine and other amino-heterocyclic building blocks that can be utilized in the synthesis.
| Amine Building Block | Rationale for Inclusion |
| 2-Amino-5-methylpyridine | Introduces a small alkyl group to probe steric tolerance. |
| 2-Amino-5-chloropyridine | Halogen atom can serve as a handle for further functionalization. |
| 2-Amino-5-(trifluoromethyl)pyridine | Trifluoromethyl group can enhance metabolic stability and binding affinity. |
| 2-Amino-5-methoxypyridine | Methoxy group can act as a hydrogen bond acceptor. |
| 4-Amino-2,6-dimethylpyrimidine | Pyrimidine core is a common scaffold in kinase inhibitors. |
| 3-Amino-6-chloropyridazine | Alternative heterocyclic core to explore structure-activity relationships. |
Mechanism of Action and Signaling Pathway
The synthesized furo[3,2-c]pyridin-4-one scaffold is designed to act as a Type I kinase inhibitor, competitively binding to the ATP-binding site of the target kinase. The furan oxygen and the pyridinone carbonyl can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Further modifications at the periphery of the scaffold, enabled by the initial choice of aminopyridine, will dictate the selectivity and overall potency against specific kinases.
Many kinase inhibitors target critical signaling pathways that are aberrantly activated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway plays a central role in cell growth, proliferation, and survival.
A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a synthesized kinase inhibitor.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual reactivity allows for the rapid construction of diverse chemical libraries based on privileged scaffolds such as furo[3,2-c]pyridin-4-ones. The synthetic protocols outlined in this application note provide a robust foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in various diseases. The ability to systematically modify the inhibitor structure through the judicious choice of amine building blocks and subsequent cross-coupling reactions offers a powerful strategy for the development of next-generation targeted therapeutics.
References
- AERIE PHARMACEUTICALS INC (US).
- Vertex Pharmaceuticals Incorporated. Compositions useful as inhibitors of protein kinases. US20040009981A1.
- Beilstein Archives.
- European Patent Office. PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. EP 3660020 B1.
- ResearchGate.
- ResearchGate. Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile.
- ResearchGate. (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)
- ResearchGate. Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors.
- Google Patents. New macrocyclic lrrk2 kinase inhibitors. US20230357269A1.
- National Institutes of Health. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1.
- ResearchGate. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- PubMed. And C(1)-derivatives of furo[3,4-c]pyridine-3-ones and Related Compounds: Evidence for Site-Specific Inhibition of the Constitutive Proteasome and Its Immunoisoform.
- Google Patents. Preparation method of 2-fluoro-3-bromo-benzylamine. CN113372223A.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Charles River Laboratories.
- Google Patents.
- Googleapis.com. ( 12 )
- SpringerLink.
- Google Patents. Preparation method of furoyl chloride. CN106674166A.
- Google Patents. The preparation method of furoyl chloride. CN106674166B.
- National Institutes of Health. FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- Semantic Scholar.
- ResearchGate. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-furoyl Chloride Derivatives
Introduction: The Strategic Value of Substituted Furans
Furan-containing molecules are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The ability to precisely install diverse substituents onto the furan ring is paramount for tuning molecular properties and developing novel active pharmaceutical ingredients (APIs).[2][4]
The 2-bromo-3-furoyl chloride scaffold is a particularly valuable synthetic intermediate due to its dual functionality.[5] It possesses two distinct reactive sites: a C-Br bond at the 2-position, ideal for palladium-catalyzed cross-coupling, and a highly reactive acyl chloride at the 3-position for subsequent nucleophilic acyl substitution. This bifunctional nature allows for a modular and convergent approach to complex, polysubstituted furan derivatives.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions specifically targeting the C(sp²)-Br bond of this compound. We will delve into the mechanistic underpinnings, provide field-proven protocols for key transformations, and discuss the critical parameters that ensure successful and reproducible outcomes.
The Engine of Innovation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[6] These reactions universally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is fundamental to troubleshooting and optimizing these transformations.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in our case, the C-Br bond of the furoyl chloride), forming a Pd(II) complex.[9][10][11] This is often the rate-determining step.
-
Transmetalation: An organometallic coupling partner (e.g., from an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7][12]
Core Protocols for C-C and C-N Bond Formation
The primary challenge in coupling with this compound is achieving chemoselectivity. The reaction must proceed at the C-Br bond without interference from the highly electrophilic acyl chloride. The protocols below are designed to favor this outcome, typically by using reaction conditions that are mild enough to preserve the acyl chloride moiety for subsequent reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of boronic acid and ester coupling partners.[12][13][14][15] It is an exceptionally powerful tool for creating biaryl and vinyl-furan structures.
Causality Behind Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Alternatively, a Pd(II) precatalyst like Pd(dppf)Cl₂ can be used; it is reduced in situ to the active Pd(0) species.
-
Base: A base is crucial for activating the organoboron species to facilitate transmetalation.[12][14] Cesium carbonate (Cs₂CO₃) is a strong, non-nucleophilic base that provides excellent results, though aqueous K₂CO₃ or K₃PO₄ are also effective.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common, as it helps dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Synthesis of 2-(Aryl)-3-furoyl chloride
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1–1.2 eq), and cesium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The solution should be sparged with argon for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Reaction: Heat the mixture to 80–90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | PPh₃, dppf (if using Pd(II) precatalyst) |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O |
| Temperature | 80–100 °C |
| Typical Yield | 75–95% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[16][17] This reaction is invaluable for synthesizing conjugated systems and intermediates for further functionalization. It uniquely employs a dual-catalyst system of palladium and copper(I).[11][16]
Causality Behind Component Selection:
-
Palladium Catalyst: As in other couplings, a Pd(0)/Pd(II) cycle drives the reaction. PdCl₂(PPh₃)₂ is a common and effective precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex much more readily than the alkyne itself.[11][17]
-
Base: A mild amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.[11]
Experimental Protocol: Synthesis of 2-(Alkynyl)-3-furoyl chloride
-
Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2-3 eq).
-
Reagent Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Gentle heating (40–50 °C) may be required for less reactive substrates.[11] Monitor the reaction for the consumption of the starting material.
-
Work-up: Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts and catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
| Parameter | Recommended Conditions |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI |
| Base | Et₃N, DIPA |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 70–90% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[18][19] This reaction couples aryl halides with primary or secondary amines.[20]
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are critical for promoting both the oxidative addition and the final reductive elimination step.[21][22] Using pre-formed palladium "precatalysts" that incorporate these ligands (e.g., XPhos Pd G3) ensures the efficient generation of the active monoligated Pd(0) species.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[22] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[20]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Experimental Protocol: Synthesis of 2-(Amino)-3-furoyl chloride
-
Reaction Setup (Glovebox): Due to the air-sensitivity of the reagents, this reaction is best set up in an inert atmosphere glovebox. To a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, or a pre-formed catalyst like XPhos Pd G3) (1-2 mol%) and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and the primary or secondary amine (1.2 eq).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100–110 °C with stirring. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
| Parameter | Recommended Conditions |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 |
| Ligand | XPhos, RuPhos, SPhos |
| Base | NaOt-Bu, K₃PO₄, LiHMDS |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 100–110 °C |
| Typical Yield | 65–90% |
Field-Proven Insights & Troubleshooting
-
The Acyl Chloride Moiety: The primary concern is the stability of the acyl chloride. While it is generally stable under the conditions described, prolonged reaction times at high temperatures, or the presence of nucleophilic impurities (especially water with strong bases), can lead to hydrolysis or side reactions. It is imperative to use anhydrous solvents and maintain an inert atmosphere, especially for the Buchwald-Hartwig amination.
-
Catalyst Deactivation: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[10] Incomplete degassing of solvents is a common cause of failed or sluggish reactions. Ensure all solvents are thoroughly sparged with an inert gas (Argon or Nitrogen) before use.
-
Ligand Selection is Key: For challenging substrates or transformations (like coupling with aryl chlorides or hindered amines), ligand choice is paramount. The development of specialized phosphine and N-heterocyclic carbene (NHC) ligands has dramatically expanded the scope of cross-coupling.[7][23] If a standard protocol fails, screening a panel of ligands is a logical next step.
-
Base Compatibility: The choice of base can significantly influence the reaction outcome. For Suzuki couplings, inorganic carbonates are often sufficient. For Buchwald-Hartwig aminations, stronger alkoxide or amide bases are necessary.[22] However, ensure the base is not so nucleophilic that it attacks the acyl chloride.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of complex, functionalized furan derivatives. By carefully selecting the appropriate coupling partner and optimizing the catalyst system, base, and solvent, researchers can selectively functionalize the C-Br bond while preserving the valuable acyl chloride handle for downstream transformations. The protocols and insights provided in this guide serve as a validated starting point for chemists in drug discovery and materials science to unlock the full synthetic potential of this powerful building block.
References
- Source: National Institutes of Health (NIH)
- Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach URL
- Title: Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes Source: Fiveable URL
- Title: 17.
- Title: 2.
- Title: this compound | 915707-69-6 Source: Benchchem URL
- Title: Buchwald–Hartwig amination Source: Wikipedia URL
- Title: Heck Coupling Source: NROChemistry URL
- Title: Sonogashira coupling Source: Wikipedia URL
- Title: Sonogashira Coupling Source: NROChemistry URL
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
- Title: Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer Source: MDPI URL
- Title: Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions Source: RSC Advances URL
- Title: Suzuki reaction Source: Wikipedia URL
- Title: Heck Reaction Source: Organic Chemistry Portal URL
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates Source: MDPI URL
- Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic Chemistry Data URL
- Title: Buchwald Hartwig amination catalysts Source: Johnson Matthey URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans Source: RSC Publishing URL
- Title: Conjugation in 2-furoyl chloride and 3-furoyl chloride Source: ResearchGate URL
- Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: UC Santa Barbara URL
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL
- Title: Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor Source: MDPI URL
- Title: Heck reaction Source: Wikipedia URL
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL
- Title: Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane Source: ScienceDirect URL
- Title: Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
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- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. nobelprize.org [nobelprize.org]
- 10. Heck Coupling | NROChemistry [nrochemistry.com]
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- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
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- 23. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]
Introduction: The Strategic Value of a Bifunctional Furan Building Block
An In-Depth Guide to the Chemoselective Reactions of 2-Bromo-3-furoyl Chloride with Organometallic Reagents
In the landscape of heterocyclic chemistry, furan scaffolds are integral to a vast number of natural products, pharmaceuticals, and functional materials.[1] Within this class, this compound stands out as a particularly valuable and versatile building block. Its utility stems from its bifunctional nature, presenting two distinct and orthogonally reactive sites: a highly electrophilic acyl chloride at the C3 position and a carbon-bromine bond at the C2 position, which serves as a handle for palladium-catalyzed cross-coupling reactions.[1] This dual functionality allows for a programmed and chemoselective approach to synthesizing complex, polysubstituted furans, making it an indispensable tool for researchers in medicinal chemistry and materials science.
This guide provides a detailed exploration of the reaction pathways available when treating this compound with various classes of organometallic reagents. We will delve into the underlying principles of chemoselectivity, offering field-proven protocols and explaining the causality behind experimental choices to empower researchers to harness the full synthetic potential of this reagent.
Pillar 1: The Principle of Chemoselectivity—Directing the Reaction
The core challenge and opportunity in the chemistry of this compound is controlling which functional group reacts. The outcome is primarily dictated by the nature of the organometallic reagent and the reaction conditions.
-
Nucleophilic Acyl Substitution at C3: The acyl chloride is a "hard" and highly reactive electrophile.[2] It is readily attacked by "hard" organometallic nucleophiles, such as Grignard reagents, and less reactive nucleophiles like organocuprates. These reactions are typically fast, occur at low temperatures, and do not require a transition metal catalyst.
-
Palladium-Catalyzed Cross-Coupling at C2: The C-Br bond is less reactive towards direct nucleophilic attack. However, it is highly susceptible to oxidative addition by a low-valent palladium(0) species, which is the initiating step of many cross-coupling reactions.[1] These reactions require a palladium catalyst and are the preferred pathway for forming C-C bonds at the C2 position with "softer" organometallic reagents like organostannanes, organoborons, and organozincs.
The following sections provide detailed protocols for selectively targeting each of these positions.
Pillar 2: Targeting the Acyl Chloride (C3) — Ketone and Alcohol Synthesis
The most common reactions involving the acyl chloride are nucleophilic acyl substitutions, which proceed through a tetrahedral intermediate to replace the chloride ion.[1]
A. Synthesis of 3-Acyl-2-bromofurans via Organocuprates (Gilman Reagents)
For the selective synthesis of ketones, organocuprates (Gilman reagents) are the reagents of choice. Their reduced reactivity compared to Grignard or organolithium reagents prevents the common side reaction of a second nucleophilic attack on the newly formed ketone.[3][4] The reaction stops cleanly after a single addition, delivering the desired 3-acyl product.[3][5]
Workflow: Ketone Synthesis using a Gilman Reagent
Caption: Workflow for 3-acyl-2-bromofuran synthesis.
Protocol 1: Synthesis of 2-Bromo-3-pentanoylfuran
Materials:
-
This compound (1.0 equiv)
-
Copper(I) Iodide (CuI) (1.05 equiv)
-
Ethyllithium (EtLi) in hexanes (2.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware, oven-dried and assembled under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Gilman Reagent Preparation:
-
To a flame-dried, three-necked flask under argon, add CuI (1.05 equiv).
-
Cool the flask to -78 °C (dry ice/acetone bath).
-
Slowly add anhydrous diethyl ether to create a slurry.
-
Add ethyllithium (2.1 equiv) dropwise via syringe over 15 minutes. The solution will typically change color.
-
Stir the resulting lithium diethylcuprate solution at -78 °C for 30 minutes.
-
-
Acylation:
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add the acyl chloride solution dropwise to the Gilman reagent at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-Bromo-3-pentanoylfuran.
-
B. Synthesis of Tertiary Alcohols via Grignard Reagents
Grignard reagents are powerful nucleophiles that react readily with acyl chlorides.[6] However, the ketone intermediate formed is also susceptible to attack by the Grignard reagent.[3] Therefore, using at least two equivalents of the Grignard reagent leads to the formation of a tertiary alcohol.
Mechanism: Grignard Double Addition
Caption: Reaction pathway for Grignard double addition.
Protocol 2: Synthesis of 1-(2-Bromofuran-3-yl)-1,1-diethylpropan-1-ol
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (2.5 equiv)
-
Ethyl bromide (2.5 equiv)
-
Anhydrous Diethyl Ether or THF
-
Dilute aqueous HCl
-
Standard glassware for Grignard reaction, oven-dried and under an inert atmosphere
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (2.5 equiv) in a flame-dried flask under argon.
-
Add a small portion of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide (2.5 equiv) in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir for an additional 30 minutes at room temperature to ensure full formation of ethylmagnesium bromide.
-
-
Addition Reaction:
-
Cool the Grignard solution to 0 °C (ice bath).
-
Dissolve this compound (1.0 equiv) in anhydrous diethyl ether.
-
Add the acyl chloride solution dropwise to the stirred Grignard reagent. An exothermic reaction is expected.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl or dilute HCl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting tertiary alcohol via flash column chromatography.
-
Pillar 3: Targeting the C-Br Bond (C2) — Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond on the furan ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.[1] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
General Pd Catalytic Cycle
Caption: The general catalytic cycle for Pd-cross-coupling.
A. Stille Coupling with Organostannanes
The Stille reaction couples the substrate with an organotin reagent.[7] A key advantage is the stability of organostannanes to air and moisture and their tolerance of a wide range of functional groups, including the acyl chloride.[10][11] The primary drawback is the toxicity of tin compounds and the challenge of removing tin-containing byproducts.[7][12]
Protocol 3: Stille Coupling of this compound with (Tributylstannyl)benzene
Materials:
-
This compound (1.0 equiv)
-
(Tributylstannyl)benzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed toluene
-
Standard Schlenk line glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), (tributylstannyl)benzene (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 90-100 °C and stir under argon for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To facilitate removal of tin byproducts, the crude mixture can be treated with a saturated aqueous solution of KF, stirred vigorously for 1 hour, and then filtered through celite.
-
Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product, 2-Phenyl-3-furoyl chloride, by column chromatography.
B. Suzuki-Miyaura Coupling with Organoborons
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the low toxicity, stability, and commercial availability of boronic acids and their esters.[13][14] The reaction requires a base to activate the organoboron species for transmetalation.[14]
Protocol 4: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via cannula.
-
Heat the reaction to 80-90 °C and stir vigorously under argon for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired biaryl product.
C. Negishi Coupling with Organozincs
Negishi coupling utilizes highly reactive organozinc reagents, which allows for reactions to proceed under mild conditions.[15] These reagents are compatible with a variety of functional groups but are sensitive to air and moisture, often requiring in situ preparation.[16][17]
Protocol 5: Negishi Coupling of this compound with Ethylzinc Bromide
Materials:
-
This compound (1.0 equiv)
-
Ethylzinc bromide solution in THF (1.2 equiv) (commercially available or prepared in situ)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Anhydrous THF, degassed
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (0.05 equiv).
-
Add anhydrous, degassed THF and stir to dissolve.
-
Cool the solution to 0 °C.
-
Slowly add the ethylzinc bromide solution (1.2 equiv) via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product, 2-Ethyl-3-furoyl chloride, by column chromatography.
Comparative Summary of Methodologies
| Reagent Class | Primary Reactive Site | Typical Product | Key Advantages | Key Limitations & Considerations |
| Organocuprates (Gilman) | C3 Acyl Chloride | Ketone | Excellent for selective mono-addition; avoids over-reaction.[3][5] | Reagents are sensitive and must be prepared fresh under inert conditions. |
| Grignard Reagents | C3 Acyl Chloride | Tertiary Alcohol | Readily available/prepared; high reactivity. | Poor selectivity; double addition is difficult to prevent.[3] |
| Organostannanes (Stille) | C2 C-Br Bond | C2-Coupled Product | Reagents are stable to air/moisture; high functional group tolerance.[7][11] | High toxicity of tin reagents; difficult removal of byproducts.[12] |
| Organoborons (Suzuki) | C2 C-Br Bond | C2-Coupled Product | Low toxicity; high stability of reagents; vast commercial availability.[13] | Requires a base for activation; can be sensitive to steric hindrance. |
| Organozincs (Negishi) | C2 C-Br Bond | C2-Coupled Product | High reactivity allows for mild conditions; broad substrate scope.[15] | Reagents are highly sensitive to air and moisture; often require in situ use.[16] |
Conclusion
This compound is a powerful synthetic intermediate whose reactivity can be precisely controlled through the judicious choice of organometallic reagent and reaction conditions. By leveraging the principles of chemoselectivity, researchers can selectively functionalize either the C3 acyl chloride to generate ketones and tertiary alcohols or the C2 bromine via palladium-catalyzed cross-coupling to construct diverse C-C bonds. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to effectively utilize this bifunctional building block in the creation of novel and complex furan-containing molecules.
References
- Gill, G. S., Grobelny, D. W., Chaplin, J. H., & Flynn, B. L. (2008). An efficient synthesis and substitution of 3-aroyl-2-bromobenzo[b]furans. The Journal of Organic Chemistry.
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. Available at: [Link]
-
Saskoer.ca. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents [Video]. YouTube. Available at: [Link]
-
Gill, G. S., Grobelny, D. W., Chaplin, J. H., & Flynn, B. L. (2008). An Efficient Synthesis and Substitution of 3‐Aroyl‐2‐bromobenzo[b]furans. ChemInform. Available at: [Link]
-
Josh Osbourn. (2021). Addition of an Organocuprate to an Acid Chloride [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health. Available at: [Link]
-
J&K Scientific LLC. (2021). Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
ResearchGate. (n.d.). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]
-
MDPI. (n.d.). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI. Available at: [Link]
-
Wen, C., Jiang, X., Wu, K., Luo, R., & Li, Q. (2020). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]
-
ScienceDirect. (n.d.). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. ScienceDirect. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-Bromo-1-propanol. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]
-
Wen, C., Jiang, X., Wu, K., Luo, R., & Li, Q. (2020). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances. Available at: [Link]
-
Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. Available at: [Link]
-
Professor Dave Explains. (2019). Organocuprates (Gilman Reagents) [Video]. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Wikipedia. Available at: [Link]
-
The Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). The Organic Chemistry Tutor. Available at: [Link]
-
ThinkIR. (n.d.). A study of furoyl chloride. ThinkIR. Available at: [Link]
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- 4. youtube.com [youtube.com]
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- 15. Negishi Coupling [organic-chemistry.org]
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- 17. Organozinc Reagents [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Substituted Furo[3,2-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The fusion of a furan ring with a pyridine nucleus gives rise to a structurally rigid system with unique electronic properties, making it a valuable core for the development of novel therapeutic agents.[1] Compounds incorporating this scaffold have demonstrated a wide range of pharmacological activities, including potential as kinase inhibitors, anticancer therapeutics, and antipsychotic agents.[1][2] This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted furo[3,2-c]pyridines, complete with detailed experimental protocols and mechanistic insights to empower researchers in this exciting field.
Core Synthetic Strategies
The construction of the furo[3,2-c]pyridine core can be achieved through several synthetic avenues. The choice of a particular route is often dictated by the desired substitution pattern on both the furan and pyridine rings, as well as the availability of starting materials. The most prominent and versatile methods are detailed below.
Sonogashira Coupling and Annulation Cascade
A highly effective and widely employed strategy for the synthesis of furo[3,2-c]pyridines involves a palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization.[3] This cascade process offers a high degree of flexibility, particularly for introducing diversity at the 2-position of the furo[3,2-c]pyridine system.
Mechanistic Rationale
The reaction commences with a Sonogashira coupling between a halogenated pyridine derivative (typically an iodopyridine) and a terminal alkyne. This step is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynylpyridine intermediate then undergoes a base-promoted 5-endo-dig intramolecular cyclization, where the hydroxyl group on the pyridine ring attacks the alkyne to form the furan ring.
Diagram of the Sonogashira Coupling and Annulation Cascade
Caption: General workflow for the synthesis of furo[3,2-c]pyridines via a Sonogashira coupling and annulation cascade.
Experimental Protocol: Synthesis of 2-Substituted Furo[3,2-c]pyridines[4]
Materials:
-
4-Hydroxy-3-iodopyridine
-
Appropriate terminal alkyne (e.g., propargyl alcohol, phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-hydroxy-3-iodopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).
-
Add anhydrous DMF (5 mL) followed by DIPEA (3.0 mmol).
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted furo[3,2-c]pyridine.
| Starting Alkyne | Product | Typical Yield |
| Propargyl alcohol | (Furo[3,2-c]pyridin-2-yl)methanol | Good |
| Phenylacetylene | 2-Phenylfuro[3,2-c]pyridine | Good to Excellent |
| 1-Hexyne | 2-Butylfuro[3,2-c]pyridine | Good |
Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridines
For accessing the saturated tetrahydrofuro[3,2-c]pyridine core, the Pictet-Spengler reaction provides a robust and efficient methodology.[1][5] This approach is particularly valuable for generating libraries of compounds with potential applications in areas where a three-dimensional molecular shape is desirable.
Mechanistic Rationale
The reaction involves the condensation of a furan-containing ethanamine derivative with an aldehyde or ketone to form a Schiff base (iminium ion precursor). In the presence of an acid catalyst, the furan ring acts as a nucleophile and attacks the electrophilic iminium ion, leading to cyclization and the formation of the tetrahydrofuro[3,2-c]pyridine ring system.[5][6]
Diagram of the Pictet-Spengler Reaction
Caption: General workflow for the synthesis of tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines[1][5]
Materials:
-
2-(5-Methylfuran-2-yl)ethanamine
-
Substituted aromatic aldehyde
-
Dry acetonitrile
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
To a solution of the selected aldehyde (1.0 mmol) in dry acetonitrile (1 mL), add 2-(5-methylfuran-2-yl)ethanamine (1.0 mmol).
-
Stir the mixture at room temperature for 1 hour.
-
Add glacial acetic acid (0.5 mL) and concentrated hydrochloric acid (0.1 mL).
-
Heat the reaction mixture at 60 °C for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully add saturated aqueous sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted tetrahydrofuro[3,2-c]pyridine.
| Aldehyde Substituent (R) | Product | Typical Yield |
| Phenyl | 4-Phenyl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | Reasonable |
| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | Good |
| 4-Nitrophenyl | 4-(4-Nitrophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | Lower |
Note: Aldehydes with electron-donating groups generally provide higher yields than those with electron-withdrawing groups.[5]
Novel Synthesis from 3-Alkynyl-4-pyrones
A more recent and innovative approach to furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with a nitrogen source, such as ammonium acetate.[7][8] This method offers a catalyst-free pathway to the desired heterocyclic system under mild conditions.
Mechanistic Rationale
The proposed mechanism involves the initial formation of a furopyrylium intermediate from the 3-alkynyl-4-pyrone.[7] This is followed by a reaction with ammonia (from ammonium acetate), which acts as a nucleophile, leading to a cascade of reactions that ultimately results in the formation of the furo[3,2-c]pyridine core.
Experimental Protocol: General Procedure[7][8]
Materials:
-
Substituted 3-alkynyl-4-pyrone
-
Ammonium acetate
-
Hexafluoroisopropanol (HFIP)
Procedure:
-
In a vial, dissolve the 3-alkynyl-4-pyrone (1.0 mmol) in HFIP (2 mL).
-
Add ammonium acetate (5.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the substituted furo[3,2-c]pyridine.
Characterization of Furo[3,2-c]pyridine Derivatives
The structural elucidation and purity assessment of the synthesized furo[3,2-c]pyridine derivatives are crucial. Standard analytical techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.[2]
-
Melting Point (m.p.): The melting point is determined to assess the purity of the synthesized compounds.[2]
-
Elemental Analysis: Provides the percentage composition of elements in the compound, further confirming its empirical formula.[2]
Conclusion and Future Directions
The synthetic routes outlined in this guide provide a robust framework for the preparation of a diverse range of substituted furo[3,2-c]pyridines and their saturated analogues. The Sonogashira coupling/annulation cascade and the Pictet-Spengler reaction are particularly powerful for generating libraries of compounds for drug discovery programs. The novel synthesis from 3-alkynyl-4-pyrones represents an exciting development for accessing this scaffold under mild, catalyst-free conditions. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of the biological activities of novel furo[3,2-c]pyridine derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
Krasavin, M., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-999. [Link]
-
Taszarek, M., & Reissig, H.-U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. HETEROCYCLES, 104(11), 2053. [Link]
-
Fedin, V. V., et al. (2025). Novel Solvent Promoted Synthesis of Furo[3,2-c]pyridines from 3-Alkynyl-4-pyrones: Synergy of a 4-Pyrone and an α-Alkynyl Enone Fragments. Organic Letters. [Link]
-
Krutošíková, A., et al. (2006). Synthesis and Reactions of 2- and 4-Substituted Furo[3,2-c]pyridines. Chemical Papers, 60(4), 288-293. [Link]
-
Hrasna, M., et al. (2012). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar. [Link]
-
Bradiaková, I., et al. (2009). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Semantic Scholar. [Link]
-
Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation Reactions with 2-Bromo-3-furoyl chloride
Welcome to the technical support center for optimizing acylation reactions using 2-bromo-3-furoyl chloride. This guide is tailored for researchers, scientists, and drug development professionals who are leveraging this important building block in their synthetic workflows. Here, we dissect the nuances of this reaction, moving beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What makes acylation with this compound uniquely challenging compared to standard acyl chlorides like benzoyl chloride?
A1: The primary challenge stems from the inherent acid sensitivity of the furan ring.[1] Furan and its derivatives are prone to acid-catalyzed polymerization or ring-opening, especially under the harsh conditions of classical Friedel-Crafts acylation that utilize strong Lewis acids like aluminum chloride (AlCl₃).[1][2] While this compound is the acylating agent, its furan moiety can decompose in the presence of a strong acid, leading to the formation of dark, tarry byproducts and significantly reducing the yield of the desired product.
Q2: Which Lewis acids are recommended for acylating a substrate with this compound?
A2: The choice of Lewis acid is critical and involves a trade-off between reactivity and the stability of the starting material.
-
Strong Lewis Acids (e.g., AlCl₃): While highly effective at activating the acyl chloride, AlCl₃ is often too aggressive for furan-containing molecules and can lead to decomposition.[3] It should be used with extreme caution, preferably at very low temperatures.
-
Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂): These are generally the preferred choice.[1][4] Boron trifluoride etherate, in particular, has been noted as a better catalyst for the acylation of furan itself.[1] Metal triflates, such as copper(II) triflate (Cu(OTf)₂), also serve as efficient and mild catalysts for acylation reactions under less harsh conditions.[5][6]
Q3: How does the bromo-substituent on the furoyl chloride influence the reaction?
A3: The bromine atom at the 2-position is an electron-withdrawing group, which can slightly modulate the electrophilicity of the acyl chloride. However, its electronic effect is secondary to the primary challenge, which is maintaining the integrity of the furan ring throughout the reaction. The main consideration remains preventing acid-catalyzed degradation.
Q4: My reaction requires a stoichiometric amount of Lewis acid, not a catalytic amount. Is this normal?
A4: Yes, this is a well-documented characteristic of Friedel-Crafts acylation.[7] The product of the reaction, an aryl ketone, is a Lewis base and forms a strong complex with the Lewis acid catalyst. This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required to drive the reaction to completion.
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or No Yield of the Desired Acylated Product.
-
Possible Cause A: Decomposition of this compound.
-
Why it Happens: The furan ring has been degraded by an overly aggressive Lewis acid or excessive temperature. This is often accompanied by the formation of black, insoluble materials.[2]
-
Solution: Switch to a milder Lewis acid. If you are using AlCl₃, consider replacing it with SnCl₄, ZnCl₂, or a metal triflate.[5][6][8] It is also crucial to maintain a low reaction temperature, especially during the addition of reagents. Starting the reaction at 0°C or even -20°C can significantly mitigate decomposition.[9]
-
-
Possible Cause B: Inactive Catalyst.
-
Why it Happens: Lewis acids like AlCl₃ are extremely moisture-sensitive.[9] Any exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is assembled and run under a dry, inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened bottle of the Lewis acid or a freshly opened container stored in a desiccator.
-
-
Possible Cause C: Deactivated Aromatic Substrate.
-
Why it Happens: Friedel-Crafts acylation is an electrophilic aromatic substitution and fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H).[10]
-
Solution: If your substrate is moderately deactivated, you may be able to force the reaction by using a stronger Lewis acid (e.g., AlCl₃) or by carefully increasing the reaction temperature after the initial addition.[10] However, for strongly deactivated systems, an alternative synthetic route, such as a metal-catalyzed cross-coupling, may be necessary.
-
Problem 2: The Reaction Mixture Turns Dark Brown or Black, and a Tarry Residue Forms.
-
Possible Cause: Polymerization and Decomposition.
-
Why it Happens: This is the most common failure mode when working with furan-based reagents in strong acid. The dark color is indicative of the formation of complex polymeric materials, often called "humins" in related carbohydrate-to-furan chemistry.[2] High local concentrations of the Lewis acid or exothermic temperature spikes are primary triggers.
-
Solution:
-
Control Temperature: The reaction must be cooled in an ice or dry ice/acetone bath before and during the addition of the acyl chloride and/or the Lewis acid.[11]
-
Slow Addition: Add the acyl chloride solution dropwise over an extended period (e.g., 30-60 minutes) to the mixture of the substrate and Lewis acid. This maintains a low concentration of the reactive acylium ion and helps dissipate the heat of reaction.[12]
-
Use a Milder Catalyst: As mentioned, switching from AlCl₃ to SnCl₄ or ZnCl₂ can prevent the onset of polymerization.[2]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, proceed immediately to the workup to avoid prolonged exposure of the product to acidic conditions.[2]
-
-
Problem 3: The Aqueous Workup is Complicated by Persistent Emulsions.
-
Possible Cause: Formation of Finely Dispersed Metal Hydroxides.
-
Why it Happens: When the reaction mixture, particularly one using AlCl₃, is quenched with water, gelatinous aluminum hydroxide (Al(OH)₃) precipitates, which can stabilize emulsions between the aqueous and organic layers.
-
Solution:
-
Acidic Quench: Instead of quenching with pure water or ice, pour the reaction mixture slowly into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[9] The acid will keep the aluminum salts soluble as [Al(H₂O)₆]³⁺.
-
Break the Emulsion: If an emulsion still forms, add a saturated solution of NaCl (brine) during the workup in the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.[13]
-
Filter through Celite: As a last resort, the entire emulsified mixture can be filtered through a pad of Celite® or another filter aid. This can help to break up the fine particles causing the emulsion.[13]
-
-
Data Presentation & Key Parameters
Table 1: Comparison of Common Lewis Acids for Acylation
| Lewis Acid | Relative Strength | Recommended Use Case with this compound | Key Considerations |
| AlCl₃ | Very Strong | With highly unreactive substrates; use with extreme caution. | Often too harsh, causing furan decomposition.[1][3] Requires stoichiometric amounts.[7] |
| SnCl₄ | Strong | Good starting point for moderately reactive substrates. | Milder than AlCl₃, offering a better balance of reactivity and substrate stability. |
| ZnCl₂ | Moderate | Excellent choice for activated or sensitive substrates. | A mild catalyst that can help prevent polymerization.[2] |
| BF₃·OEt₂ | Moderate | Highly recommended for furan-based acylations.[1][4] | Generally provides cleaner reactions with sensitive heterocycles. |
| Cu(OTf)₂ | Mild | For sensitive substrates where very mild conditions are required. | Can be highly efficient and is less moisture-sensitive than metal halides.[5][6] |
Table 2: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale / Causality |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis and deactivation of the moisture-sensitive Lewis acid catalyst.[9] |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert, anhydrous, and effectively solvates the reaction components without coordinating strongly to the catalyst. |
| Temperature | 0°C to -20°C for addition, then warm to RT | Controls the initial exotherm of acylium ion formation and reaction, minimizing side reactions and decomposition.[11][12] |
| Order of Addition | Add acyl chloride solution dropwise to a mixture of the substrate and Lewis acid. | Prevents a high concentration of the highly reactive acylium ion, reducing polymerization risk. |
| Stoichiometry | 1.05 - 1.2 equivalents of Lewis Acid | Ensures enough catalyst is present to complex with the product ketone and drive the reaction to completion.[7] |
Visualizations and Workflows
General Mechanism of Friedel-Crafts Acylation
Caption: The three key stages of the Friedel-Crafts acylation reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Experimental Protocols
Protocol 1: General Procedure for Acylation with this compound
Safety Note: this compound is corrosive and moisture-sensitive. Lewis acids are corrosive and react violently with water. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE).
-
Glassware Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Preparation:
-
In the reaction flask, add the aromatic substrate (1.0 eq) and the chosen anhydrous solvent (e.g., DCM, ~5 mL per mmol of substrate).
-
Cool the flask to 0°C using an ice-water bath.
-
Carefully add the Lewis acid (e.g., SnCl₄, 1.1 eq) to the stirred solution.
-
In the dropping funnel, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DCM.
-
-
Reaction Execution:
-
Add the this compound solution dropwise from the dropping funnel to the reaction flask over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.
Protocol 2: Standard Aqueous Workup and Extraction
-
Quenching: Once the reaction is complete, cool the flask back down to 0°C. Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and 1M HCl. Slowly and carefully pour the reaction mixture into the ice/acid mixture.
-
Separation: Transfer the quenched mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the initial solvent).
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove any remaining basic impurities)
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid; be cautious of gas evolution)
-
Saturated NaCl solution (brine) (to help break any emulsions and begin drying the organic layer)[13]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization, as appropriate for the physical properties of the product.
References
-
Chandra, K. L., Saravan, P., Singh, R. K., & Singh, V. K. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(7), 1369-1374. Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. Retrieved from [Link]
-
Chandra, K. L., et al. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. ResearchGate. Retrieved from [Link]
-
Uranyl Acetate, a Lewis Acid Catalyst for Acetoxylation of Monoterpenic and Steroidal Alcohols. (2023). MDPI. Retrieved from [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2018). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). Acylation of furan.
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 27). Friedel-crafts acylation of furan. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 5. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Reactions in 2-Bromo-3-furoyl chloride Preparations
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for the synthesis of 2-Bromo-3-furoyl chloride. This valuable synthetic intermediate is crucial for various applications in pharmaceutical and materials science development. However, its preparation—the conversion of 2-Bromo-3-furoic acid to the corresponding acyl chloride—presents a classic chemical challenge: activating a carboxylic acid without compromising the integrity of a sensitive heterocyclic ring.
The furan moiety is notoriously susceptible to acidic conditions and elevated temperatures, which are often employed in chlorination reactions. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the common side reactions. By anticipating these pitfalls, you can optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Section 1: The Core Reaction - Mechanism & Key Reagents
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The most common and industrially scalable method involves the use of thionyl chloride (SOCl₂).[1][2] The primary appeal of this reagent lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gaseous, which simplifies the purification process.[3][4]
The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion to yield the acyl chloride.
Caption: Optimized experimental workflow for the synthesis of this compound.
Procedure:
-
Setup: Assemble the dry three-neck flask with the dropping funnel, condenser (with gas scrubber), and a nitrogen inlet. Ensure the system is purged with an inert gas.
-
Charging: Add 2-Bromo-3-furoic acid to the flask, followed by anhydrous toluene (approx. 3-4 mL per gram of acid). Begin stirring.
-
Reagent Addition: Cool the flask to 0-5 °C using an ice-water bath. Slowly add the thionyl chloride dropwise from the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to 40-50 °C. Maintain this temperature and stir for 1-2 hours, or until the evolution of HCl and SO₂ gas has stopped.
-
Workup: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride using a rotary evaporator. It is advisable to add a small amount of fresh anhydrous toluene and re-evaporate to help remove the last traces of SOCl₂.
-
Purification: Set up for fractional distillation under high vacuum. Carefully distill the crude residue, collecting the fraction corresponding to this compound.
Section 4: Visualizing the Reaction Landscape
Understanding the competition between the desired reaction and potential side reactions is key to successful synthesis. The following diagram illustrates these competing pathways.
Caption: Competing reaction pathways in the synthesis of this compound.
Section 5: Safety First - Handling Furoyl Chlorides
Acyl chlorides, particularly heterocyclic ones, demand careful handling.
-
Corrosive: 2-Furoyl chloride and its derivatives cause severe skin and eye burns. [5][6]Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Lachrymator: The vapors are highly irritating to the eyes and respiratory system. [6][7]All manipulations must be performed within a certified chemical fume hood.
-
Water Reactive: Acyl chlorides react violently with water and moisture, releasing corrosive HCl gas. [8][9]Ensure all glassware is dry and conduct the reaction under an inert atmosphere.
By adhering to these safety protocols and applying the technical insights from this guide, you will be well-equipped to successfully and safely synthesize high-purity this compound.
References
-
Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride? Retrieved from [Link] [1]2. The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube. Retrieved from [Link] [2]3. Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link] [3]4. Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link] [10]6. Reisman, S. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link] [4]7. Google Patents. (n.d.). US3714197A - Process for the preparation of 2,3-dibromfuran. Retrieved from
Sources
- 1. atlas.org [atlas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Products Synthesized with 2-Bromo-3-furoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-furoyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your synthesized products. Our goal is to equip you with the knowledge to diagnose and solve common purification issues, ensuring the integrity and purity of your compounds.
Understanding the Chemistry: Why Purification Can Be Challenging
This compound is a highly reactive acylating agent, prized for its ability to introduce the 2-bromo-3-furoyl moiety into a wide range of molecules, particularly in reactions like Friedel-Crafts acylation.[1][2][3][4] However, its reactivity is a double-edged sword. The primary challenges in purifying products derived from this reagent stem from:
-
Hydrolysis: Acyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid (2-bromo-3-furoic acid).[5] This hydrolysis can occur during the reaction, work-up, or even during purification if solvents are not scrupulously dried.
-
Reagent Excess & Byproducts: Reactions are often driven to completion using an excess of this compound or the Lewis acid catalyst (in the case of Friedel-Crafts reactions).[6] These unreacted starting materials and byproducts must be efficiently removed.
-
Product Instability: The brominated furan ring in your product may be susceptible to degradation under certain conditions, such as exposure to acidic or basic media, light, or heat.[7]
-
Structural Isomers: Depending on the substrate, Friedel-Crafts acylation can sometimes yield constitutional isomers, which can be challenging to separate due to their similar physical properties.[7]
Troubleshooting Guide: A-Q&A Approach
This section is designed to provide direct answers to common purification problems.
Issue 1: My crude product is a sticky oil or gum, making it difficult to handle.
Question: I've completed my reaction and after the initial work-up, I'm left with a viscous, unmanageable oil instead of a solid. What's going on and how can I proceed with purification?
Answer: This is a frequent observation and can be attributed to several factors:
-
Residual Solvent: The most common culprit is residual solvent from the reaction or extraction steps. Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Presence of 2-Bromo-3-furoic Acid: The hydrolysis byproduct, 2-bromo-3-furoic acid, is a carboxylic acid and can interfere with crystallization, leading to an oily product. An acidic wash during the work-up may not have been sufficient.
-
Solution: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform a wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[7] This will convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer. Be sure to vent the separatory funnel frequently to release the CO₂ gas that evolves.
-
-
Complex Mixture of Products: If multiple side reactions occurred, the resulting mixture of compounds may have a lower melting point or resist crystallization.
Workflow for Handling Oily Crude Products:
Caption: Basic work-up for removing acidic impurities.
Issue 2: My column chromatography separation is poor, with significant tailing or overlapping of spots.
Question: I'm running a silica gel column to purify my product, but the separation is not clean. My product spot on the TLC plate is streaking or "tailing." What can I do to improve this?
Answer: Tailing on silica gel is often indicative of an interaction between your compound and the stationary phase. Given that products from this compound are often ketones with a basic furan oxygen, this is a common issue.
-
Acidic Nature of Silica: Standard silica gel is slightly acidic, which can lead to strong interactions with basic or acid-sensitive compounds, causing tailing.[7][8]
-
Solution 1: Neutralize the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica and improve the peak shape.[8]
-
Solution 2: Use Deactivated Silica: You can use commercially available deactivated (neutral) silica gel or prepare it by slurrying the silica gel with a small amount of a suitable base in the eluent before packing the column.[7]
-
-
Improper Solvent System: The polarity of your eluent may not be optimal for separation.
-
Solution: Methodically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your desired product to achieve the best separation on a flash column.[8] A common starting point for furan derivatives is a hexane/ethyl acetate gradient.
-
Table 1: Troubleshooting Poor Chromatographic Separation
| Symptom | Potential Cause | Recommended Action |
| Tailing of spots | Acidic silica interacting with the product | Add 0.5-1% triethylamine to the eluent.[8] |
| Use neutral or deactivated silica gel.[7] | ||
| Poor separation of spots | Incorrect eluent polarity | Optimize the solvent system using TLC (aim for Rf 0.2-0.3).[8] |
| Streaking on the TLC plate | Product degradation on silica | Consider using a less acidic stationary phase like alumina. |
| Compound is too polar for normal phase | Consider reverse-phase chromatography (C18 silica). |
Issue 3: My final product is colored, even after chromatography.
Question: After purification, my product has a persistent yellow or brownish tint. How can I remove these colored impurities?
Answer: Colored impurities can arise from several sources, including degradation products or residual Lewis acid complexes.
-
Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration through a pad of celite.[7]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted this compound and the resulting 2-bromo-3-furoic acid after the reaction?
A1: A standard aqueous work-up is highly effective. After quenching the reaction (e.g., with ice water), extract your product into an organic solvent. Wash the organic layer sequentially with:
-
Water: To remove the bulk of water-soluble byproducts.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: This will react with and remove both the unreacted acyl chloride (hydrolyzing it first) and the 2-bromo-3-furoic acid by forming the water-soluble sodium salt.[7]
-
Brine (saturated NaCl solution): To remove residual water from the organic layer before drying.
Q2: My purified compound seems to be degrading over time, even when stored. What are the best storage conditions?
A2: Brominated organic compounds can be susceptible to degradation.[7] To enhance stability:
-
Store Cold: Keep the compound in a freezer if possible.
-
Protect from Light: Use an amber vial or store it in the dark.
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[7]
-
Ensure Purity: Residual acidic or basic impurities from the purification process can catalyze degradation. Ensure your final product is neutral.
Q3: I suspect I have a mixture of constitutional isomers. What is the most effective purification technique to separate them?
A3: Separating isomers is often challenging.[7]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide the high resolution needed to separate isomers. Method development will be crucial to achieve baseline separation.[7]
-
Recrystallization: Sometimes, fractional recrystallization can be effective if the isomers have sufficiently different solubilities in a particular solvent system.
Decision Tree for Purification Strategy:
Caption: A simplified decision-making workflow for purification.
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Neutralization and Removal of Acidic Impurities
-
Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Acid Wash (Optional): If a Lewis acid like AlCl₃ was used, wash the combined organic layers with 1M HCl (aq) to remove it.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Continue washing until CO₂ evolution ceases.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Eluent Preparation: Prepare the mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine.[8]
-
Column Packing: Pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with the prepared mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-2-furoyl chloride.
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(8), 1154-1172. Retrieved from [Link]
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Benchchem. (n.d.). This compound | 915707-69-6.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. fishersci.ca [fishersci.ca]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. DSpace [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Hydrolysis of 2-Bromo-3-furoyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-bromo-3-furoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive reagent in their synthetic workflows. As a potent acylating agent, the success of reactions involving this compound is critically dependent on the stringent exclusion of water. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate the risk of hydrolysis and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of this compound.
Q1: What is this compound and why is it so reactive towards water?
This compound is a derivative of furan, classified as an acyl chloride. Its high reactivity stems from the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom attached to the same carbon. This creates a significant partial positive charge on the carbonyl carbon, making it a highly electrophilic site susceptible to attack by nucleophiles. Water, although a weak nucleophile, readily attacks this electrophilic center, initiating hydrolysis.[1] Acyl chlorides are among the most reactive carboxylic acid derivatives and require careful handling to prevent unwanted reactions with atmospheric moisture.[2]
Q2: What is the chemical outcome of hydrolysis and why is it detrimental to my reaction?
Hydrolysis is a chemical reaction where this compound reacts with water to form 2-bromo-3-furoic acid and hydrochloric acid (HCl).[3]
Reaction: C₅H₂BrClO₂ (this compound) + H₂O → C₅H₃BrO₃ (2-Bromo-3-furoic acid) + HCl
This process is detrimental for two primary reasons:
-
Reagent Deactivation: The intended role of this compound is to acylate a target molecule (e.g., an alcohol or amine).[4] Once hydrolyzed to the carboxylic acid, it is no longer capable of performing this function under typical acylation conditions, leading to a significant reduction in the yield of your desired product.
-
Byproduct Complications: The generation of hydrochloric acid can introduce unwanted acidity into the reaction mixture, potentially catalyzing side reactions or decomposing sensitive substrates.[3]
Q3: What are the primary signs of hydrolysis during my experiment?
There are several indicators that significant hydrolysis may have occurred:
-
Low or No Product Yield: The most obvious sign is the failure to form the desired acylated product, with recovery of the unreacted starting material.
-
Isolation of Carboxylic Acid: Identification of 2-bromo-3-furoic acid in your crude product mixture via techniques like NMR, IR (presence of a broad O-H stretch), or LC-MS is a definitive sign of hydrolysis.
-
Inconsistent Results: High variability in yields between identical reaction setups can often be traced back to differing levels of moisture contamination.[2]
-
Fuming: Acyl chlorides often fume in moist air due to their reaction with atmospheric water, producing HCl gas.[5] If you observe white fumes upon opening the reagent bottle or during transfer, it is a sign that it is reacting with ambient moisture.
Q4: How should I properly store and handle this compound?
Proper storage and handling are the first line of defense against hydrolysis.
-
Storage: The reagent should be stored in a tightly sealed container to prevent ingress of atmospheric moisture.[5][6] For long-term storage, keeping the container inside a desiccator or a glovebox is recommended. It should be stored in a cool, dry, and well-ventilated area.[7] Many suppliers recommend storing under an inert atmosphere, such as argon or nitrogen.[7][8]
-
Handling: All transfers of the reagent should be performed quickly and, ideally, under a blanket of inert gas (e.g., in a glovebox or using Schlenk line techniques). Use only dry syringes and needles for transfers. Avoid handling in humid environments.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.
Problem 1: Low or No Yield of Acylated Product
Q: My reaction yield is extremely low, and I primarily recovered my starting nucleophile. I suspect the this compound was inactive. What should I check?
A: This is a classic symptom of premature hydrolysis of the acyl chloride. The issue lies in moisture contamination from one or more sources. A systematic check is required to identify the culprit.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: Isolation of 2-Bromo-3-furoic Acid
Q: My post-reaction work-up and analysis confirmed that my main product was 2-bromo-3-furoic acid. What is the most likely cause?
A: The isolation of the corresponding carboxylic acid is direct evidence of hydrolysis. The source of water could be pre-reaction (hydrolyzed reagent) or intra-reaction (contaminated setup).
-
Pre-Reaction Hydrolysis: The acyl chloride may have degraded during storage. If the bottle is old or has been opened multiple times in a humid environment, a significant portion of the reagent may already be the carboxylic acid.
-
Intra-Reaction Hydrolysis: This points to a failure in maintaining anhydrous conditions during the experiment. Common sources of water include:
-
Inadequately dried reaction flasks or syringes.[9]
-
Use of solvents that were not properly dried or were handled in a way that introduced moisture.
-
A non-obvious source, such as a supposedly anhydrous amine base (e.g., triethylamine) that has absorbed atmospheric water.
-
Problem 3: Inconsistent Results Across Different Days
Q: I am running the same reaction protocol, but my yields are high on some days and very low on others. Could the weather be a factor?
A: Absolutely. Ambient humidity can have a dramatic effect on moisture-sensitive reactions. On days with high humidity, the brief moments of exposure during reagent transfer or setup can introduce enough water to significantly impact the reaction.
To ensure reproducibility:
-
Standardize Anhydrous Technique: Do not cut corners on drying procedures, even if a reaction has worked before under less stringent conditions.
-
Use an Inert Atmosphere: Make the use of a nitrogen or argon atmosphere a non-negotiable part of the protocol. This provides a consistent, dry environment regardless of ambient conditions.
-
Work Efficiently: Minimize the time that reagents and reaction setups are exposed to the atmosphere. Prepare everything in advance so that transfers can be done quickly.
Section 3: Core Protocols for Anhydrous Reactions
Adherence to rigorous anhydrous techniques is paramount. The following protocols provide a foundation for minimizing water contamination.
Protocol 1: Rigorous Drying of Glassware
-
Cleaning: Ensure all glassware is thoroughly cleaned to remove any organic residues.
-
Oven Drying: Place all glassware (reaction flasks, dropping funnels, stir bars) in an oven at >120 °C for at least 4 hours, or ideally, overnight.
-
Assembly and Cooling: Assemble the glassware hot from the oven and immediately place it under a positive pressure of dry inert gas (nitrogen or argon). Allow it to cool to room temperature under this inert atmosphere. This prevents moist air from being drawn into the flask as it cools.
-
Flame Drying (Alternative): For faster drying, assemble the clean glassware and heat it carefully with a heat gun or a soft flame under a stream of inert gas until all visible moisture is gone. Allow to cool under a positive pressure of inert gas.
Protocol 2: Preparation of Anhydrous Solvents
While commercially available anhydrous solvents in septum-sealed bottles are convenient, distillation from an appropriate drying agent is the gold standard for many sensitive reactions.
| Solvent | Drying Agent | Distillation Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under N₂. A deep blue or purple color indicates anhydrous, oxygen-free conditions. |
| Dichloromethane (CH₂Cl₂) | Calcium Hydride (CaH₂) | Reflux for several hours and distill under N₂. Avoid sodium-based drying agents. |
| Toluene | Sodium or CaH₂ | Reflux and distill under N₂. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Reflux for at least 1 hour and distill under N₂. |
Note: Always handle drying agents with appropriate caution, as many are reactive.
Protocol 3: General Procedure for Acylation Under Inert Atmosphere
This procedure outlines a typical acylation of an alcohol or amine.
-
Setup: Assemble oven-dried glassware under a positive pressure of argon or nitrogen.
-
Reagent Addition: In the reaction flask, dissolve the nucleophile (e.g., alcohol or amine) and a non-aqueous base (e.g., triethylamine or pyridine, typically 1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (often 0 °C to minimize side reactions) using an ice bath.
-
Acyl Chloride Addition: Add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred solution via a dry syringe.
-
Reaction: Allow the reaction to stir at the appropriate temperature for the required time, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction (e.g., with aqueous ammonium chloride or water) and proceed with standard extraction and purification procedures. The use of a non-aqueous base is critical for scavenging the HCl produced, preventing it from protonating the desired nucleophile or causing degradation.[3]
Section 4: Technical Deep Dive
The Mechanism of Hydrolysis: Nucleophilic Acyl Substitution
The hydrolysis of this compound is a classic example of a nucleophilic addition-elimination reaction.[1] Understanding this mechanism highlights the vulnerability of the carbonyl group.
Caption: Mechanism of acyl chloride hydrolysis.
-
Addition: A lone pair of electrons from the water molecule's oxygen atom attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion is ejected as it is a good leaving group. A proton is lost from the oxonium ion to yield the neutral carboxylic acid and HCl.[3][10]
References
-
Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS.
-
Fisher Scientific. (n.d.). 3-Furoyl chloride - SAFETY DATA SHEET.
-
CDH Fine Chemical. (n.d.). 2-FUROYL CHLORIDE CAS No 527-69-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Fisher Scientific. (2025). 3-Bromo-2-furoyl chloride - SAFETY DATA SHEET.
-
Acros Organics. (2003). 2-Furoyl chloride - SAFETY DATA SHEET.
-
Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.
-
University of Louisville. (n.d.). A study of furoyl chloride.
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide.
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Furoyl chloride.
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
-
Sigma-Aldrich. (n.d.). 2-Furoyl chloride 95%.
-
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides.
-
Google Patents. (n.d.). CN106674166B - The preparation method of furoyl chloride.
-
University of Calgary. (2010). Hydrolysis of Acid Chlorides.
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides.
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
-
Wikipedia. (n.d.). 2-Furoyl chloride.
-
ResearchGate. (2015). Can anyone offer me a reasonable mechanism for the following reaction?
-
Loba Chemie. (n.d.). 2-FUROYL CHLORIDE.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.ca [fishersci.ca]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Navigating Steric Hindrance in Reactions with 2-Bromo-3-furoyl Chloride
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 2-bromo-3-furoyl chloride. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance inherent in this versatile but often challenging reagent. The strategic placement of the bromine atom at the 2-position and the acyl chloride at the 3-position of the furan ring creates a sterically congested environment around the reactive carbonyl center, which can significantly impact reaction kinetics and yields.
This document will equip you with the knowledge to anticipate and overcome these hurdles, drawing upon established principles of physical organic chemistry and leveraging modern synthetic strategies.
Section 1: Understanding the Challenge: The Nature of Steric Hindrance in this compound
The primary challenge in reactions involving this compound stems from the steric bulk imposed by the bromine atom adjacent to the acyl chloride functionality. This arrangement can impede the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down or even inhibiting common reactions such as Friedel-Crafts acylations, amide bond formations, and esterifications.
Section 2: Troubleshooting Guides for Common Reactions
This section provides a problem-and-solution-oriented approach to common issues encountered when using this compound.
Friedel-Crafts Acylation
Problem: Low to no conversion of the aromatic substrate, or decomposition of the starting material.
Underlying Cause: The steric hindrance around the acyl chloride can prevent the formation of the acylium ion-Lewis acid complex, a key intermediate in Friedel-Crafts acylation.[1] Furthermore, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening.[2]
Troubleshooting Workflow:
Caption: Troubleshooting Friedel-Crafts Acylation.
Detailed Protocol: Zinc Chloride Catalyzed Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 eq.) in anhydrous dichloromethane.
-
Catalyst Addition: Add anhydrous zinc chloride (1.2 eq.) to the solution and stir for 15 minutes at 0 °C.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Reaction: Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS. If no reaction is observed, allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction by carefully adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Amide Bond Formation
Problem: Incomplete reaction or slow reaction rates when coupling with primary or secondary amines, especially sterically hindered ones.
Underlying Cause: The nucleophilic attack of the amine on the sterically shielded carbonyl carbon is slow. Standard coupling conditions may not be sufficient to drive the reaction to completion.
Troubleshooting Workflow:
Caption: Troubleshooting Amide Bond Formation.
Detailed Protocol: DMAP-Catalyzed Amide Coupling
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) in anhydrous dichloromethane or THF.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature.
-
Reagent Addition: Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, gently heat to reflux.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Esterification
Problem: Low conversion when reacting with alcohols, particularly secondary and tertiary alcohols.
Underlying Cause: Similar to amide bond formation, the steric hindrance of this compound and the alcohol can significantly slow down the reaction.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of 2-Bromo-3-furoyl chloride
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Bromo-3-furoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yield and product purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most frequently encountered issues during the synthesis of this compound from its corresponding carboxylic acid.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is the most common issue, often stemming from incomplete conversion, product degradation, or loss during workup. Below is a systematic approach to diagnosing and resolving this problem.
Potential Cause 1: Incomplete Conversion of 2-Bromo-3-furoic Acid
The reaction may not be going to completion due to suboptimal stoichiometry or reaction conditions.
-
Solution:
-
Reagent Stoichiometry: Ensure you are using a slight excess of the chlorinating agent. For thionyl chloride (SOCl₂), a 1.5 to 2.0 molar equivalent is common when a solvent is used. If using SOCl₂ as the solvent, this is not a concern.[1] For the milder oxalyl chloride, 1.2 to 1.5 equivalents is typically sufficient.[2]
-
Reaction Time & Temperature: The conversion of carboxylic acids to acyl chlorides is not always instantaneous. If you are running the reaction at room temperature, consider gentle heating. For thionyl chloride, refluxing is a common condition.[1] For oxalyl chloride, reactions are often run at 0 °C to room temperature but may require several hours.[2] Monitor the reaction to determine the optimal time (see FAQ 2).
-
Potential Cause 2: Hydrolysis of the Acyl Chloride Product
This compound is highly reactive and susceptible to hydrolysis from trace amounts of water, which reverts it to the starting carboxylic acid.[3]
-
Solution:
-
Implement Strictly Anhydrous Conditions: This is the most critical factor for success.
-
Glassware: Oven-dry or flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system. Dichloromethane (DCM) is a common choice.
-
Reagents: Use freshly opened bottles of thionyl chloride or oxalyl chloride. Ensure the starting 2-Bromo-3-furoic acid is thoroughly dried.
-
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like Nitrogen or Argon.
-
Potential Cause 3: Product Degradation
The furan ring system can be sensitive to the strongly acidic conditions (in-situ generation of HCl) and high temperatures, potentially leading to decomposition or polymerization.[4]
-
Solution:
-
Temperature Control: Avoid excessive heating. If using thionyl chloride, consider running the reaction in a high-boiling inert solvent (e.g., toluene) rather than neat SOCl₂ to maintain a controlled reflux temperature.
-
Milder Reagents: Switch from thionyl chloride to oxalyl chloride. The reaction with oxalyl chloride and a catalytic amount of DMF is typically much milder and proceeds at lower temperatures, minimizing degradation of sensitive substrates.[1][4]
-
Q2: My final product is a dark brown or black oil, and purification by distillation is difficult. What's wrong?
Product discoloration is a clear indicator of decomposition, often due to thermal stress or prolonged exposure to acidic byproducts.
-
Possible Cause: Charring and polymerization of the furan ring catalyzed by acid and heat.
-
Troubleshooting Steps:
-
Re-evaluate the Chlorinating Agent: As mentioned, aggressive conditions with neat, refluxing thionyl chloride are a common culprit. The use of oxalyl chloride/DMF in DCM is strongly recommended to avoid this.[1][4]
-
Optimize the Reaction: Ensure the reaction is not running longer than necessary. Monitor its progress (see FAQ 2) and proceed with the workup as soon as the starting material is consumed.
-
Purification Strategy:
-
Remove Excess Reagent: Before distillation, ensure all volatile reagents (e.g., excess SOCl₂) are thoroughly removed under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help.
-
Vacuum Distillation: This is the preferred method for purification. Use a high-quality vacuum pump to lower the boiling point and minimize thermal stress. The boiling point of the related 2-furoyl chloride is 173 °C at atmospheric pressure, so the brominated analog will be higher.[5] Distilling under a good vacuum is essential.
-
Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the time the compound spends at high temperatures, which is ideal for thermally sensitive materials.
-
-
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for this synthesis: Thionyl Chloride or Oxalyl Chloride?
Both reagents are effective, but the choice depends on the scale of your reaction and the sensitivity of your substrate.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High; can be aggressive. | Milder and more selective.[4] |
| Conditions | Often used neat at reflux or as a solution with heating.[1] | Used in solution (e.g., DCM) with catalytic DMF, often at 0 °C to RT.[1] |
| Byproducts | SO₂ (gas), HCl (gas).[6] These are corrosive and must be scrubbed. | CO (gas), CO₂ (gas), HCl (gas).[4] All are gaseous and easily removed. |
| Best For | Robust, less sensitive substrates; large-scale synthesis where cost is a factor. | Acid-sensitive substrates like this furan derivative; smaller-scale lab preps. |
Expert Recommendation: For 2-Bromo-3-furoic acid, we recommend starting with Oxalyl Chloride and catalytic DMF . The milder conditions are better suited to the potentially sensitive furan ring and often result in a cleaner product with higher yield.
Q2: How can I reliably monitor the reaction's progress?
Directly analyzing the reaction mixture by Thin Layer Chromatography (TLC) is often misleading because the highly reactive acyl chloride can hydrolyze back to the starting material on the silica gel plate.[4][7]
The Recommended "Quench-and-Test" Method:
This indirect analysis provides a clear and accurate picture of the reaction's progress.
-
Withdraw Aliquot: Using a syringe under an inert atmosphere, carefully withdraw a small sample (e.g., 0.1 mL) from the reaction mixture.
-
Quench: Add the aliquot to a small vial containing an excess of a simple, anhydrous alcohol like methanol or ethanol (e.g., 0.5 mL). This will instantly convert the this compound into its corresponding stable methyl or ethyl ester.
-
Analyze: Spot the quenched sample on a TLC plate alongside a spot of your original 2-Bromo-3-furoic acid starting material.
-
Interpret: The reaction is complete when the TLC spot corresponding to the starting carboxylic acid has completely disappeared, and a new, less polar spot for the ester has appeared.[4][7]
dot graph TD { subgraph Monitoring_Workflow [Reaction Monitoring Workflow] direction LR; A[Start Reaction] --> B{Withdraw Aliquot}; B --> C[Quench with Anhydrous Methanol]; C --> D[Spot on TLC Plate]; D --> E{Analyze TLC}; E -- "Starting Material Visible" --> F[Continue Reaction]; F --> B; E -- "No Starting Material" --> G[Reaction Complete]; G --> H[Proceed to Workup]; end
} enddot Caption: Workflow for monitoring reaction progress via quenching.
Q3: What is the general mechanism for the reaction with thionyl chloride?
Understanding the mechanism helps in appreciating the role of each component and the formation of byproducts.
-
The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.[8][9]
-
A chloride ion is eliminated, and a proton transfer occurs, forming a highly reactive chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This leads to the reformation of the carbonyl double bond and the elimination of the leaving group, which fragments into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6]
Q4: What are the essential safety and handling procedures for this compound?
Acyl chlorides are hazardous materials. Proper handling is critical for safety.
-
Corrosivity: this compound is corrosive and will cause severe skin and eye burns upon contact.[10][11] It is also a lachrymator (causes tearing).[12]
-
Reactivity: It reacts violently with water and moisture to release corrosive HCl gas.[3][11] It also reacts exothermically with alcohols and bases.[3]
-
Handling:
-
Storage:
Experimental Protocol Example: Synthesis via Oxalyl Chloride
This protocol provides a starting point for a lab-scale synthesis.
-
Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an oil bubbler.
-
Reagents: To the flask, add 2-Bromo-3-furoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Begin stirring to dissolve.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Catalyst: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (e.g., 1-2 drops with a dry syringe).
-
Addition: Add oxalyl chloride (1.3 eq) dropwise via the dropping funnel over 20-30 minutes. You will observe gas evolution (CO, CO₂, HCl).[2]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-3 hours, monitoring progress using the "Quench-and-Test" method described in FAQ 2.
-
Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the solvent and all gaseous byproducts. The crude this compound can be used directly or purified by vacuum distillation.
References
-
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
-
Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Trouble with chloride acids. (2023). Reddit. Retrieved from [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved from [Link]
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2024, May 28). Yufeng. Retrieved from [Link]
-
2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. (2017, October 5). Loba Chemie. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). (n.d.). Cole-Parmer. Retrieved from [Link]
-
2-Furoyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.ca [fishersci.ca]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Nucleophilic Substitution Reactions of 2-Bromo-3-furoyl chloride
Welcome to the technical support center for synthetic methodologies involving 2-bromo-3-furoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but highly reactive intermediate. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize byproduct formation and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during nucleophilic substitution reactions with this compound.
Q1: My reaction with an amine/alcohol is giving a low yield and multiple spots on TLC. What are the primary side reactions?
A1: this compound possesses multiple reactive sites, which can lead to a complex product mixture if conditions are not carefully controlled. The primary reaction is the desired nucleophilic acyl substitution at the carbonyl carbon. However, several competing pathways can reduce your yield.
-
Acid-Catalyzed Ring Opening: The furan ring is notoriously sensitive to acid.[1] The hydrogen chloride (HCl) generated as a byproduct of the primary reaction can protonate the furan ring, initiating a cascade that leads to ring-opened byproducts and eventual polymerization or decomposition (tar formation). This is often the most significant cause of yield loss.
-
Substitution of Bromine: While the acyl chloride is the most electrophilic site, under certain conditions (e.g., with highly reactive nucleophiles or elevated temperatures), nucleophilic aromatic substitution (SNAr) of the bromide at the C2 position can occur.
-
Hydrolysis: Acyl chlorides react rapidly with water.[2] Any moisture in your solvent, reagents, or glassware will hydrolyze the starting material back to 2-bromo-3-furoic acid, which is typically unreactive under these conditions.
Q2: The reaction mixture is turning dark brown or black. What is causing this decomposition?
A2: Dark coloration and tar formation are classic indicators of furan ring decomposition. As mentioned above, the primary cause is the presence of acid (HCl byproduct) which catalyzes polymerization. Furan and its derivatives can undergo self-condensation or polymerization reactions under acidic conditions, leading to insoluble, high-molecular-weight materials. This issue is exacerbated by:
-
High Temperatures: Increased temperature accelerates the rate of all reactions, including the desired substitution and the undesired decomposition pathways.
-
High Concentrations: More concentrated reactions can lead to localized "hot spots" and a faster buildup of the acidic byproduct.
-
Absence of an Acid Scavenger: Failure to include a suitable base to neutralize the generated HCl is the most common reason for catastrophic decomposition.
Q3: How do I choose the right base to prevent byproduct formation?
A3: The choice of base is critical. Its primary role is to act as an "acid scavenger," neutralizing the HCl as it is formed without interfering with the main reaction.
-
Recommended Bases: Use a non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are strong enough to quench HCl but are too bulky to act as nucleophiles and attack the acyl chloride themselves.
-
Bases to Avoid: Avoid using primary or secondary amines as the acid scavenger, as they will compete with your primary nucleophile, leading to unwanted amide byproducts. Hydroxide bases (e.g., NaOH, KOH) are generally incompatible as they will readily hydrolyze the acyl chloride. Pyridine can be used, but it is a weaker base and can sometimes participate in the reaction.
Q4: What are the optimal reaction conditions to maximize the yield of the desired amide or ester?
A4: The key is to favor the kinetics of the desired nucleophilic acyl substitution while suppressing the competing side reactions.
| Parameter | Recommendation | Rationale |
| Temperature | -10 °C to 0 °C (initial addition) | Minimizes the rate of decomposition and side reactions. The primary substitution is usually very fast even at low temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the highly reactive acyl chloride by atmospheric moisture.[2] |
| Reagent Purity | Anhydrous Solvents & Reagents | Crucial for preventing hydrolysis. Ensure your nucleophile, solvent, and base are free of water.[3] |
| Order of Addition | Add this compound slowly to a solution of the nucleophile and base. | This "inverse addition" maintains a low concentration of the electrophile, preventing side reactions and ensuring HCl is immediately quenched. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq.) of the nucleophile and base. | Helps to drive the reaction to completion and ensures all generated HCl is neutralized. |
Visualizing Reaction Pathways
The following diagram illustrates the intended reaction alongside the major competing byproduct pathways.
Caption: Reaction pathways for this compound.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A workflow for troubleshooting problematic reactions.
Validated Experimental Protocols
Protocol 1: General Procedure for Amide/Ester Synthesis
This protocol provides a robust starting point for the nucleophilic substitution of this compound with a generic alcohol (R-OH) or primary/secondary amine (R₂NH).
Materials:
-
This compound
-
Nucleophile (amine or alcohol, ≥99% purity)
-
Triethylamine (TEA) or DIPEA (distilled, anhydrous)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas inlet (N₂/Ar)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Reagent Preparation: In the reaction flask, dissolve the nucleophile (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to -5 °C to 0 °C using an ice-salt or dry ice-acetone bath.
-
Slow Addition (Critical Step): Prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous DCM in a syringe or dropping funnel. Add this solution dropwise to the cooled, stirring solution of the nucleophile and base over 20-30 minutes. Monitor the internal temperature to ensure it does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Quench the reaction by adding cold, dilute aqueous HCl (1M) to neutralize excess TEA. b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (to remove any furoic acid) and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Protocol 2: Analytical Identification of Byproducts
-
LC-MS: The most powerful tool. The desired product, unreacted starting material, hydrolyzed furoic acid, and ring-opened species will all have distinct molecular weights and retention times.
-
¹H NMR:
-
Desired Product: Expect to see the characteristic furan protons, along with new signals corresponding to the coupled nucleophile.
-
2-Bromo-3-furoic acid (Hydrolysis): A broad singlet for the carboxylic acid proton will be visible (typically >10 ppm).
-
Ring-Opened Products: The disappearance of the distinct furan aromatic signals and the appearance of new aldehydic or olefinic protons in the 5-7 ppm and 9-10 ppm regions can indicate ring cleavage.
-
References
- Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts acylation.
-
ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 4-(4-Fluorophenyl)butyryl Chloride Reactions.
-
Chemistry LibreTexts. (2024). Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]
Sources
Navigating the Scale-Up of 2-Bromo-3-furoyl Chloride Chemistry: A Technical Support Guide
Welcome to the Technical Support Center for researchers, chemists, and process development professionals working with 2-Bromo-3-furoyl chloride. This highly reactive building block is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. However, its unique structure, featuring a brominated furan ring coupled with a reactive acyl chloride, presents specific challenges during process scale-up. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities, ensuring safe, efficient, and reproducible large-scale reactions.
Troubleshooting Guide: From Bench to Plant
This section addresses common issues encountered during the scale-up of reactions involving this compound in a practical question-and-answer format.
Issue 1: Uncontrolled Exotherm and Reaction Runaway
Q: During the scale-up of an amide coupling reaction with this compound, we observed a significant and difficult-to-control exotherm upon addition of the amine, which was not as pronounced at the lab scale. What is causing this, and how can we mitigate the risk?
A: This is a critical scale-up challenge. The acylation reaction is inherently exothermic, and the reduced surface-area-to-volume ratio in larger reactors leads to less efficient heat dissipation. The high reactivity of the acyl chloride contributes significantly to this thermal risk.
Root Cause Analysis:
-
High Reactivity: Acyl chlorides are highly electrophilic and react rapidly with nucleophiles like amines.[1][2]
-
Poor Heat Transfer: Larger reactors have a smaller surface area relative to their volume, hindering efficient heat removal.
-
Addition Rate: A fast addition rate of the nucleophile can lead to a rapid accumulation of heat, overwhelming the cooling capacity of the reactor.
Solutions & Protocol:
-
Calorimetric Studies: Before scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum heat evolution rate. This data is crucial for safe reactor sizing and cooling capacity assessment.
-
Controlled Addition:
-
Protocol: Add the amine (or other nucleophile) solution subsurface to the solution of this compound at a controlled rate. The addition rate should be calculated to ensure the heat generated does not exceed the reactor's cooling capacity.
-
Example: For a 100 L reactor with a maximum cooling capacity of -15 °C, and a reaction exotherm of 100 kJ/mol, the addition rate of a 2M solution of the amine should be carefully controlled to maintain the internal temperature below the desired setpoint (e.g., 0-5 °C).
-
-
Solvent Selection & Volume:
-
Choose a solvent with a good heat capacity and a boiling point that provides a safety margin.
-
Increasing the solvent volume can create a larger heat sink, but this may negatively impact process efficiency and should be optimized.
-
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., -10 °C to 0 °C) to provide a larger buffer before reaching the critical temperature limit.
Issue 2: Product Instability and Byproduct Formation
Q: We are observing significant color change (darkening) and the formation of impurities during the workup and isolation of our product from a Friedel-Crafts acylation using this compound. What are the likely side reactions?
A: The furan ring is sensitive to strong acids and elevated temperatures, which are often conditions in Friedel-Crafts reactions. The bromine substituent can also be labile under certain conditions.
Potential Side Reactions:
-
Furan Ring Opening/Polymerization: Strong Lewis acids (e.g., AlCl₃) can catalyze the polymerization of furan-containing compounds, leading to tarry byproducts.[3]
-
Debromination: Under harsh conditions or in the presence of certain metals, the bromine atom can be reductively removed.
-
Hydrolysis: this compound is highly moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid, 2-bromo-3-furoic acid.[1][2] This can occur if there is residual moisture in the starting materials, solvents, or reaction atmosphere.
Mitigation Strategies:
-
Strictly Anhydrous Conditions:
-
Protocol: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Choice of Lewis Acid:
-
Consider milder Lewis acids such as FeCl₃, ZnCl₂, or SnCl₄, which may reduce the extent of furan ring degradation.
-
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Quenching and Workup:
-
Protocol: Quench the reaction by slowly adding the reaction mixture to a cold (0 °C) aqueous solution (e.g., dilute HCl or water). This will deactivate the Lewis acid and hydrolyze any remaining acyl chloride. Rapid and efficient quenching is key to minimizing byproduct formation.
-
Promptly extract the product into a suitable organic solvent and proceed with purification.
-
Frequently Asked Questions (FAQs)
1. What are the primary safety concerns when handling this compound at scale?
-
Corrosivity: It is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
-
Moisture Reactivity: It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[2] Ensure all handling is done in a dry, well-ventilated area, preferably in a fume hood or a closed system.
-
Inhalation Toxicity: Vapors are irritating to the respiratory system.[1] Use appropriate respiratory protection.
2. What are the recommended storage conditions for this compound?
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.[1] Storage under an inert atmosphere is recommended to prevent hydrolysis.
3. Which analytical techniques are best for monitoring reaction progress?
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the formation of the product and byproducts.
-
Gas Chromatography (GC): Suitable if the product is sufficiently volatile and thermally stable.
-
Thin Layer Chromatography (TLC): A quick and convenient method for qualitative monitoring at the bench, but less precise for scale-up.
4. How does the bromine substituent affect the reactivity compared to 3-furoyl chloride?
The bromine atom is an electron-withdrawing group, which can have several effects:
-
Increased Electrophilicity: The bromine atom can make the acyl chloride carbon slightly more electrophilic, potentially increasing its reactivity towards nucleophiles.
-
Directing Effects: In reactions involving the furan ring itself (e.g., further electrophilic substitution), the bromine atom will influence the position of the incoming substituent.
-
Potential for Side Reactions: The C-Br bond can be a site for unwanted side reactions, such as metal-halogen exchange or coupling reactions, depending on the reagents used.
Experimental Protocols & Data
Table 1: Recommended Solvents for Scale-Up Reactions
| Solvent | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 39.6 | Good solvent for many reactions, but low boiling point can be a safety concern. |
| Toluene | 110.6 | Higher boiling point, good for reactions requiring elevated temperatures. |
| Acetonitrile (MeCN) | 81.6 | Polar aprotic solvent, often used in amide couplings. |
| Tetrahydrofuran (THF) | 66 | Can be used, but must be rigorously dried to remove peroxides and water. |
| 1,4-Dioxane | 101 | Higher boiling point ether, but also requires peroxide removal. |
Protocol: General Procedure for Amide Coupling at Scale
-
Reactor Setup: Charge a clean, dry, and inerted reactor with this compound (1.0 eq.) and a suitable anhydrous solvent (e.g., Toluene, 5-10 volumes).
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Nucleophile Addition: Prepare a solution of the amine (1.0-1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.2 eq.) in the same anhydrous solvent.
-
Controlled Addition: Add the amine solution to the reactor subsurface at a controlled rate, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete.
-
Work-up:
-
Quench the reaction by slowly adding water or a dilute aqueous acid solution.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Visualizing Workflows and Mechanisms
Diagram 1: Key Challenges in Scaling Up Reactions with this compound
Caption: Overview of primary scale-up challenges.
Diagram 2: Potential Side Reactions of this compound
Caption: Competing reaction pathways.
References
- Google Patents. (n.d.). The preparation method of furoyl chloride.
-
Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Shehan, L. (1936). A study of furoyl chloride. University of Louisville. Retrieved from [Link]
- FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?
-
Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]
- SGRL. (n.d.). 2-Furoyl chloride- 527-69-5. Retrieved from a manufacturer's website for 2-Furoyl chloride.
- AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 110.
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromohexanoyl chloride. Retrieved from [Link]
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
-
National Center for Biotechnology Information. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
- MDPI. (2021, May 16).
- ResearchGate. (2025, August 9). Evolution of amide bond formation.
-
National Center for Biotechnology Information. (2022, July 11). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method: Implicating Bromine Chloride and Molecular Bromine as Important Bromine Species. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, May 30). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Retrieved from [Link]
-
White Rose University Consortium. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
- ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
-
National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
- ACS Publications. (2011, April 18). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232-2235.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
- MDPI. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from a technical resource on amide synthesis.
- ResearchGate. (n.d.). Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3-furoyl chloride
Welcome to the technical support center for cross-coupling reactions involving 2-bromo-3-furoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile bifunctional building block in their synthetic campaigns. My goal is to provide you with not just protocols, but the underlying strategic thinking and troubleshooting insights gained from extensive field experience.
This compound presents a unique and powerful synthetic challenge. It possesses two distinct electrophilic sites amenable to cross-coupling: a moderately reactive aryl bromide (C-Br) at the 2-position and a highly reactive acyl chloride (C-COCl) at the 3-position. The key to success lies in understanding how to selectively address one site in the presence of the other. This guide will walk you through catalyst selection strategies, frequently encountered issues, and detailed protocols to help you navigate your experiments with confidence.
Section 1: Strategic Catalyst Selection: A Chemoselectivity Roadmap
The central question when working with this compound is: "Which site do I want to functionalize?" Your choice of coupling partner and, more critically, your catalyst system will determine the outcome.
Scenario A: Selective Coupling at the Acyl Chloride (C-COCl)
This pathway is primarily used for the synthesis of 3-furoyl ketones. The acyl chloride is significantly more electrophilic than the aryl bromide, making it the kinetically favored site for oxidative addition with many Pd(0) catalysts.
-
Suzuki-Miyaura Coupling (for Ketone Synthesis): While classic Suzuki conditions can be challenging with acyl chlorides due to their sensitivity to aqueous bases[1], modern protocols have demonstrated high efficiency.
-
Expert Insight: The key is to use anhydrous conditions and a base that is strong enough to facilitate transmetalation but not so harsh that it degrades the acyl chloride. Potassium phosphate (K₃PO₄) has proven to be highly effective in this role.[2][3] Electron-rich, bulky phosphine ligands are critical for promoting the rapid oxidative addition and reductive elimination needed for ketone formation.
-
Recommended Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or its tetrafluoroborate salt (PCy₃·HBF₄) is a robust starting point.[2][3]
-
-
Stille Coupling (for Ketone Synthesis): The Stille reaction is arguably the most reliable method for selectively targeting the acyl chloride.[4][5] It exhibits excellent chemoselectivity, often favoring the acyl chloride over aryl bromides and iodides, and typically requires no external base, which preserves the sensitive substrate.[6][7]
-
Expert Insight: The reaction proceeds efficiently because the transmetalation step with the organostannane is rapid. The lack of a strong base minimizes potential side reactions at the acyl chloride moiety. However, the high toxicity of organotin reagents is a significant drawback that must be managed with appropriate handling procedures.[4]
-
Recommended Catalyst System: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or systems generated in situ from Pd₂(dba)₃ and PPh₃, are standard. Specialized palladium-phosphinous acid catalysts have also shown high selectivity.[7]
-
Scenario B: Selective Coupling at the Aryl Bromide (C-Br)
This pathway is employed when you wish to introduce a new substituent at the 2-position while preserving the acyl chloride for subsequent transformations. This is the more challenging scenario due to the high reactivity of the acyl chloride.
-
Buchwald-Hartwig Amination (for Aryl Amine Synthesis):
-
Expert Insight: The primary obstacle is the choice of base. Standard Buchwald-Hartwig conditions often employ strong bases like sodium tert-butoxide (NaOtBu), which would rapidly react with the acyl chloride.[8][9] The solution is to use weaker, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8] Success also hinges on using a highly active catalyst system that can facilitate C-Br activation at temperatures low enough to prevent decarbonylation or degradation of the acyl chloride.
-
Recommended Catalyst System: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[10][11][12] These systems are highly active, allowing for lower reaction temperatures and broader functional group tolerance.[8][13]
-
-
Suzuki-Miyaura Coupling (for Biaryl Synthesis):
-
Expert Insight: Similar to the Buchwald-Hartwig amination, the key is to find conditions that activate the C-Br bond without consuming the acyl chloride. This requires a delicate balance. The catalyst must be active enough for the less reactive C-Br bond but not so reactive that it engages the acyl chloride. This often involves screening ligands and using milder bases.
-
Recommended Catalyst System: Catalyst systems known for their high activity with aryl chlorides and bromides, such as those employing bulky biarylphosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (NHCs), should be prioritized.[14][15] A weaker base like K₂CO₃ or Cs₂CO₃ in a mixed solvent system (e.g., dioxane/water) is a good starting point.[12][16]
-
Visualization: A Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting your reaction path based on the desired molecular target.
Caption: Workflow for a selective acyl-Suzuki coupling reaction.
Detailed Steps:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (1.5 equiv).
-
Inerting: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with high-purity argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.024-0.06 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ketone by flash column chromatography.
Protocol 2: Chemoselective Buchwald-Hartwig Amination at the C-Br Position
This protocol requires a highly active catalyst system to function under conditions mild enough to preserve the acyl chloride. [8][17]Note: Empirical optimization is critical.
-
Vessel Preparation: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv) to a vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., tert-butanol or toluene) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated block at a moderate temperature (start screening at 50-80 °C). Stir until the starting material is consumed as monitored by LC-MS.
-
Workup: Cool the reaction, dilute with a suitable organic solvent, filter through Celite®, and concentrate. The crude product can then be purified by chromatography. Caution: The product contains a reactive acyl chloride and may require immediate use in the next step or careful handling during purification.
References
- Gabriele, B., et al. (2024). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I)
- Nozaki, K., et al. (n.d.). Palladium-catalyzed Decarbonylative Cyanation of Acyl Fluorides and Chlorides. Chemistry Letters.
- WuXi AppTec (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls.
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
-
(n.d.). Palladium-Catalyzed Decarbonylative Alkylation of Acyl Fluorides. ResearchGate. [Link]
-
Gelman, D., et al. (n.d.). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. [Link]
-
(n.d.). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. MDPI. [Link]
-
(2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
Okayama University. (n.d.). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acyl Fluorides and Chlorides. Okayama University Scientific Achievement Repository. [Link]
-
(2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. Organic Letters. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
(2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? FAQ. [Link]
-
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
(n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
(2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
(2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. [Link]
Sources
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Technical Support Center: 2-Bromo-3-furoyl chloride Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-3-furoyl chloride. This guide, structured in a flexible question-and-answer format, provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of your experiments. As Senior Application Scientists, our goal is to explain not just the how, but the why behind each experimental choice.
Section 1: Critical Safety & Handling Protocols
Before initiating any experiment, it is imperative to understand the hazards associated with this compound. This compound is highly reactive and requires stringent safety measures.
Question: What are the primary hazards of this compound and how should I handle it?
Answer: this compound is a corrosive substance that causes severe skin burns and eye damage.[1] A critical and immediate danger is its violent reaction with water, including atmospheric moisture, which liberates toxic hydrogen chloride (HCl) gas.[1][2] Therefore, all handling must be performed under strictly anhydrous conditions inside a certified chemical fume hood.
Core Handling Requirements:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect them before use), a lab coat, and chemical splash goggles with a face shield.[1]
-
Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and reagents must be rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Keep the reagent in its original, tightly sealed container, preferably in a desiccator or a dry, cool, and well-ventilated area away from incompatible materials like water, strong bases, and alcohols.[3][4]
-
Quenching: Never quench the reagent or reaction mixture with water directly in an open container. Add the reaction mixture slowly to a cooled, stirred quenching solution (e.g., ice-cold saturated sodium bicarbonate solution) to manage the exothermic reaction and neutralize the HCl gas produced.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and general use of this compound.
Q1: How can I verify the quality of my this compound before use? A1: The most common impurity is the corresponding carboxylic acid (2-Bromo-3-furoic acid), formed from hydrolysis. You can check for this impurity using Infrared (IR) spectroscopy. The carboxylic acid will show a broad O-H stretch from approximately 2500-3300 cm⁻¹, which is absent in a pure acyl chloride sample. The acyl chloride will have a sharp, strong carbonyl (C=O) stretch around 1750-1800 cm⁻¹.
Q2: My reaction involves an expensive amine. How can I avoid using it in excess? A2: The reaction of an acyl chloride with an amine produces one equivalent of HCl, which will protonate and deactivate the amine nucleophile.[5] To avoid this, you can use one equivalent of your expensive amine along with at least one equivalent of a non-nucleophilic "scavenger" base, such as triethylamine (TEA) or pyridine, to neutralize the HCl as it forms.[5][]
Q3: Is it possible to monitor the reaction progress using Thin Layer Chromatography (TLC)? A3: Direct TLC analysis is not reliable for acyl chlorides.[7] The silica on the TLC plate is acidic and contains adsorbed water, which can rapidly hydrolyze the acyl chloride back to the starting carboxylic acid, giving a false impression that no reaction has occurred.[7] The correct method is to take a small aliquot from the reaction, quench it with a few drops of methanol to form the stable methyl ester derivative, and then spot this quenched sample on the TLC plate. By comparing the spot of the methyl ester to the starting carboxylic acid, you can accurately monitor the consumption of your starting material.[8]
Section 3: Troubleshooting Guides for Common Issues
This section provides in-depth, cause-and-effect analysis for specific problems encountered during reactions and work-ups.
Issue 1: Low or No Yield of Amide Product
Symptom: After work-up and purification, the isolated yield of the desired amide is significantly lower than expected, or no product is obtained.
Causality & Troubleshooting Workflow:
The workflow below outlines a systematic approach to diagnosing the root cause of low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
In-depth Analysis:
-
Cause A: Inactive Reagents. The primary culprit is often moisture. The Lewis acid catalyst in Friedel-Crafts acylation, for instance, is highly sensitive to water.[9][10] Similarly, this compound itself will be deactivated by hydrolysis.
-
Solution: Always use freshly opened bottles of reagents or purify/dry them before use. Ensure all solvents are anhydrous. A common practice for drying dichloromethane is to distill it over calcium hydride (CaH₂).[10]
-
-
Cause B: Stoichiometry Issues. As mentioned in the FAQ, the HCl generated consumes the amine. If you use a 1:1 ratio of acyl chloride to amine without a scavenger base, your theoretical maximum yield is only 50%.
-
Solution: Use at least two equivalents of the amine nucleophile or a combination of one equivalent of the amine and 1.1-1.2 equivalents of a base like triethylamine or diisopropylethylamine (DIPEA).[5]
-
-
Cause C: Incomplete Reaction. The reaction may not have gone to completion due to insufficient time or inadequate temperature.
-
Solution: Monitor the reaction using the methanol-quench TLC method described above.[7] If starting material persists, allow the reaction to stir longer. While many amidations are fast, some with less nucleophilic amines may require extended reaction times or gentle heating.
-
Issue 2: Difficult Product Purification
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation and product degradation.
Analysis and Solutions:
-
Cause A: Residual Acidic/Basic Impurities. Unreacted 2-bromo-3-furoic acid (from hydrolysis of the acyl chloride) or excess scavenger base (e.g., triethylamine) can complicate purification.
-
Solution - Refined Work-up: A robust aqueous work-up is critical. After quenching the reaction, perform sequential washes of the organic layer in a separatory funnel:
-
Dilute Acid Wash: Use 1M HCl or 5% citric acid solution to wash away basic impurities like excess amine and scavenger bases.
-
Dilute Base Wash: Use saturated sodium bicarbonate solution to wash away acidic impurities, primarily 2-bromo-3-furoic acid.
-
Brine Wash: A final wash with saturated NaCl solution removes bulk water from the organic layer before drying.
-
-
-
Cause B: Product Instability on Silica Gel. Some complex amide products can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition during chromatography.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel by preparing the slurry with a solvent containing 1-2% of triethylamine to neutralize the acidic sites.
-
Alternative Purification: If the product is solid, recrystallization is often the best method for achieving high purity and can be more scalable than chromatography.[11] Explore various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
-
Section 4: Experimental Protocols & Methodologies
This section provides a trusted, step-by-step protocol for a standard amidation reaction that serves as a reliable starting point for your specific system.
Protocol: Synthesis of N-benzyl-2-bromo-3-furoamide
This protocol details the reaction of this compound with benzylamine, a common nucleophile.
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA), freshly distilled (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Caption: Standard Amidation & Work-up Workflow.
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous DCM. Add benzylamine (1.05 eq) followed by triethylamine (1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor for the consumption of the starting material using the methanol-quench TLC method.
-
Quench: Once the reaction is complete, carefully add deionized water to the flask to quench any remaining acyl chloride and dissolve the hydrochloride salts.
-
Extraction & Washes: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally brine.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Interpretation
The success of the work-up can be validated by comparing the TLC of the crude product before and after the aqueous washes.
| Sample | TLC Observation | Interpretation |
| Crude (Pre-Wash) | May show a baseline spot (acid) and a high Rf spot (TEA). | Indicates the presence of impurities to be removed. |
| Crude (Post-Wash) | Baseline and high Rf spots should be significantly diminished or absent. | Confirms the successful removal of acidic and basic impurities. |
References
-
Loba Chemie. (2017). Safety Data Sheet: 2-FUROYL CHLORIDE FOR SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Moynihan, H. A. (2017). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University College Cork. Retrieved from [Link]
-
FAQ-AI. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. Retrieved from [Link]
-
ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. Retrieved from [Link]
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN106674166B - The preparation method of furoyl chloride.
Sources
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- 11. DSpace [cora.ucc.ie]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-3-furoyl chloride and 3-Bromo-2-furoyl chloride: A Guide for Researchers
For Immediate Release
Introduction
In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Furan derivatives, in particular, are key building blocks in numerous bioactive molecules and advanced materials. Within this class, halogenated furoyl chlorides serve as versatile intermediates for introducing the furoyl moiety. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 2-Bromo-3-furoyl chloride and 3-Bromo-2-furoyl chloride. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, predicting product distributions, and ultimately accelerating research and development timelines. This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive resource for professionals in the field.
Theoretical Framework: Unraveling the Nuances of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by a combination of electronic and steric effects imparted by the substituents on the acyl group. In the case of our two isomers, the positioning of the bromine atom and the furoyl chloride group on the furan ring leads to distinct electronic and steric environments.
Electronic Effects
The furan ring is an electron-rich aromatic system due to the participation of one of the oxygen's lone pairs in the π-system.[1] This electron-donating character, however, is not uniformly distributed. Resonance analysis indicates that the C2 (α) and C5 positions are more electron-rich than the C3 (β) and C4 positions. This inherent electronic distribution is further modulated by the presence of the bromine atom and the carbonyl chloride group.
-
Inductive Effect: Both the bromine atom and the carbonyl chloride group are electron-withdrawing through the sigma framework (inductive effect). This effect decreases with distance.
-
Resonance Effect: The bromine atom, being a halogen, has lone pairs that can be donated to the furan ring via resonance, partially offsetting its inductive withdrawal. The carbonyl group is a strong resonance-withdrawing group.
In 3-Bromo-2-furoyl chloride , the strongly electron-withdrawing carbonyl chloride group is at the more electron-rich C2 position. This placement will significantly increase the electrophilicity of the carbonyl carbon. The bromine at C3 will exert an additional inductive electron-withdrawing effect, further enhancing the reactivity of the acyl chloride.
Conversely, in This compound , the carbonyl chloride is at the less electron-rich C3 position. The bromine at the C2 position will inductively withdraw electron density, but its proximity to the reaction center is greater than in the other isomer. However, the inherent lower electron density at the C3 position of the furan ring will likely result in a comparatively less electrophilic carbonyl carbon.
Therefore, from an electronic standpoint, 3-Bromo-2-furoyl chloride is predicted to be the more reactive isomer due to the placement of the electron-withdrawing acyl chloride group at the more activating C2 position of the furan ring.
Steric Effects
Steric hindrance around the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the reaction rate.[2]
-
In 3-Bromo-2-furoyl chloride , the bromine atom is at the C3 position, adjacent to the C2-carbonyl group. This could potentially offer some steric shielding to the carbonyl carbon.
-
In This compound , the bromine atom is at the C2 position, which is also adjacent to the C3-carbonyl group.
The steric hindrance in both isomers is expected to be comparable, as in both cases, a bromine atom is situated ortho to the furoyl chloride group. However, subtle differences in bond angles and the spatial arrangement of the furan ring might lead to minor variations in steric accessibility.
Proposed Experimental Verification: A Comparative Aminolysis Study
To empirically validate the predicted reactivity differences, a comparative kinetic study is proposed. The aminolysis of acyl chlorides is a well-established reaction that proceeds at a measurable rate and is sensitive to the electronic and steric nature of the acyl chloride.[3][4]
Experimental Objective
To determine the relative rates of reaction of this compound and 3-Bromo-2-furoyl chloride with a model amine, such as aniline, under standardized conditions.
Materials and Methods
Materials:
-
This compound (CAS: 915707-69-6)[5]
-
3-Bromo-2-furoyl chloride (CAS: 58777-57-4)[6]
-
Aniline (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Internal Standard (e.g., dodecane)
-
Deuterated Chloroform (CDCl3) for NMR analysis
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Thermostatted reaction block
Experimental Workflow:
Figure 1: Experimental workflow for the comparative kinetic study.
Step-by-Step Protocol:
-
Solution Preparation: Prepare 0.1 M stock solutions of this compound, 3-Bromo-2-furoyl chloride, aniline, and a 0.05 M solution of an internal standard (e.g., dodecane) in anhydrous DCM.
-
Reaction Setup: In separate, dry, temperature-controlled reaction vials maintained at 25°C, add the aniline stock solution and the internal standard solution.
-
Initiation and Sampling: Initiate the reactions by adding the respective furoyl chloride stock solution to each vial simultaneously. Start a timer immediately. At predetermined time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the withdrawn aliquot by adding it to a vial containing a small amount of dilute aqueous acid (e.g., 0.1 M HCl) to neutralize the triethylamine and any unreacted aniline.
-
Analysis: Analyze the quenched aliquots using a calibrated GC-MS or HPLC method to determine the concentration of the remaining furoyl chloride and/or the formed amide product relative to the internal standard.
-
Data Processing: Plot the concentration of the furoyl chloride reactant versus time for each isomer. The initial rate of the reaction can be determined from the initial slope of this curve.
Expected Outcomes and Data Interpretation
Based on the theoretical analysis, it is anticipated that the concentration of 3-Bromo-2-furoyl chloride will decrease at a faster rate than that of this compound, confirming its higher reactivity.
Table 1: Predicted and Experimental Data Summary
| Compound | Predicted Relative Reactivity | Rationale | Experimental Outcome (Hypothetical Rate Constant, k) |
| 3-Bromo-2-furoyl chloride | Higher | Acyl chloride at electron-rich C2 position, enhancing electrophilicity. | k₁ |
| This compound | Lower | Acyl chloride at less electron-rich C3 position. | k₂ |
The ratio of the rate constants (k₁/k₂) will provide a quantitative measure of the difference in reactivity.
Mechanistic Considerations
The aminolysis of acyl chlorides proceeds via a nucleophilic addition-elimination mechanism.[3][7] The nucleophilic amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred to a base (in this case, triethylamine or another molecule of aniline) to yield the final amide product.
Figure 2: Generalized mechanism for the aminolysis of a furoyl chloride.
The rate-determining step is typically the initial nucleophilic attack. Therefore, any factor that increases the electrophilicity of the carbonyl carbon, as is predicted for the C2-substituted isomer, will accelerate this step and the overall reaction rate.
Conclusion
The comparative analysis of this compound and 3-Bromo-2-furoyl chloride reveals a predicted higher reactivity for the latter. This is primarily attributed to the electronic effect of the furan ring, where the placement of the electron-withdrawing acyl chloride group at the more electron-rich C2 position enhances the electrophilicity of the carbonyl carbon. While steric effects are present in both isomers, they are not expected to be the dominant differentiating factor.
The provided experimental protocol offers a robust framework for empirically validating this hypothesis. For researchers and drug development professionals, a clear understanding of these reactivity differences is essential for the rational design of synthetic routes, optimization of reaction conditions, and control over product selectivity. By leveraging these insights, the scientific community can more efficiently harness the synthetic potential of these valuable halogenated furan building blocks.
References
-
Save My Exams. (2025, June 23). Acylation Mechanism. [Link]
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Ito, Y., et al. (2009). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. Chemical Research in Toxicology, 22(12), 1998-2008. [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Amides from Acyl Chlorides. [Link]
Sources
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- 2. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | 915707-69-6 | Benchchem [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. savemyexams.com [savemyexams.com]
A Comparative Guide to the Structural Validation of 2-Bromo-3-furoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise molecular structure of active pharmaceutical ingredients (APIs) is paramount in drug development. For novel compounds like 2-Bromo-3-furoyl chloride derivatives, which hold potential in various therapeutic areas, rigorous structural validation is a critical, non-negotiable step.[1] This guide provides a comparative analysis of key analytical techniques essential for unequivocally confirming the molecular structure of these halogenated heterocyclic compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
The Imperative of Multi-faceted Structural Analysis
This guide will explore each of these techniques, offering insights into their application for this compound derivatives and providing detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is a cornerstone of molecular structure determination, providing detailed information about the chemical environment of atomic nuclei. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Landscape
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to one another. For a typical this compound derivative, the ¹H NMR spectrum will reveal key signals corresponding to the protons on the furan ring. The chemical shifts and coupling patterns of these protons are highly diagnostic of the substitution pattern.
Expected ¹H NMR Spectral Features for this compound:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~7.8 | Doublet | ~1.7 |
| H4 | ~6.7 | Doublet | ~3.8 |
Note: These are approximate values and can be influenced by the specific derivative and solvent used.[2]
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a direct map of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (acid chloride) | ~158 |
| C2 (C-Br) | ~125 |
| C3 (C-COCl) | ~120 |
| C5 | ~150 |
| C4 | ~115 |
Note: These are approximate values and can be influenced by the specific derivative and solvent used.[3]
Advanced NMR Techniques: DEPT and 2D-NMR
For more complex derivatives, advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be invaluable. DEPT experiments differentiate between CH, CH₂, and CH₃ groups, while 2D-NMR experiments reveal correlations between protons and carbons, allowing for unambiguous assignment of all signals.[4][5]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of at least 300 MHz.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform DEPT-135 and DEPT-90 experiments to aid in carbon signal assignment.
-
For complex structures, acquire 2D-NMR spectra (COSY, HSQC, HMBC) to establish connectivity.
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound derivatives, MS can unequivocally confirm the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a key diagnostic feature.[5]
Fragmentation Analysis
Electron ionization (EI) or other fragmentation techniques can be used to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of the different functional groups. For this compound, characteristic fragments would include the loss of the chlorine atom, the carbonyl group, and the bromine atom.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization (ESI) for HRMS, electron ionization (EI) for fragmentation analysis).
-
Acquire the mass spectrum over a suitable m/z range.
Data Analysis:
-
Determine the m/z of the molecular ion and compare it to the calculated exact mass for the proposed structure.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.
Caption: General workflow for mass spectrometry analysis.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information.[6] This technique can definitively determine bond lengths, bond angles, and the absolute configuration of chiral centers, leaving no room for structural ambiguity.[7][8][9]
The Power of a Crystal Structure
For this compound derivatives, an X-ray crystal structure would provide incontrovertible evidence for:
-
The connectivity of all atoms.
-
The planarity of the furan ring.
-
The conformation of the furoyl chloride group relative to the furan ring.
-
Intermolecular interactions in the solid state.
Experimental Protocol: X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6]
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Caption: The process of X-ray crystallography.
Conclusion: A Synergy of Techniques for Unwavering Confidence
The structural validation of novel compounds like this compound derivatives demands a meticulous and multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the molecular skeleton and Mass Spectrometry confirms the elemental composition and connectivity, X-ray Crystallography offers the ultimate, unambiguous 3D structure. By integrating the data from these complementary techniques, researchers can establish the molecular structure with the highest degree of confidence, paving the way for successful drug discovery and development.
References
- A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives - Benchchem. (n.d.).
- bmse000615 2-furoylglycine at BMRB. (n.d.).
- Spectroscopic Studies on Charge Transfer Complexes of Chloranil with Novel 6-(Trifluoromethyl)furo(2, 3-b) pyridine-2-carbohydrazide Derivatives - Semantic Scholar. (n.d.).
- A study of furoyl chloride. - ThinkIR. (n.d.).
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022, April 18).
- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
- 2-Furoyl chloride(527-69-5) 1H NMR spectrum - ChemicalBook. (n.d.).
- Conjugation in 2-furoyl chloride and 3-furoyl chloride - ResearchGate. (n.d.).
- X-ray crystallographic diagram of compound 1. - ResearchGate. (n.d.).
- This compound | 915707-69-6 - Benchchem. (n.d.).
- X‐ray crystal structure of 4 f. | Download Scientific Diagram - ResearchGate. (n.d.).
- Spectroscopic Studies on Charge Transfer Complexes of Chloranil with Novel 6-(Trifluoromethyl)furo[2, 3-b] pyridine-2-carbohydrazide Derivatives - ResearchGate. (2016, July 16).
- Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid - MDPI. (n.d.).
- 2-Bromofuran-3-carboxylic acid 96 197846-05-2 - Sigma-Aldrich. (n.d.).
- 2-Furoyl chloride 95 527-69-5 - Sigma-Aldrich. (n.d.).
- RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. (2022, December 13).
- 2-Furoyl chloride - Wikipedia. (n.d.).
- CAS 197846-05-2 | 2-Bromo-3-furancarboxylic acid | MFCD09702417. (n.d.).
- Spectroscopic Profile of Bromoacetyl Chloride: A Technical Guide - Benchchem. (n.d.).
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH. (2022, July 19).
- 3-Furoyl chloride | C5H3ClO2 | CID 2776123 - PubChem. (n.d.).
- Two 1-(2-Furoyl)-3-phenylthiourea Derivatives: Synthesis, Characterization and Structural Study from X-ray Powder Diffraction Using Simulated Annealing - ResearchGate. (2015, January 23).
- Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11).
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- 2-Furoyl chloride - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
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A Senior Application Scientist's Guide: Selecting the Optimal Acylating Strategy for 2-Bromo-3-furoic Acid Derivatives
For researchers and chemists in drug development, the introduction of the 2-bromo-3-furoyl moiety is a critical step in the synthesis of various targeted therapeutics and complex molecules. The go-to reagent for this transformation is often 2-Bromo-3-furoyl chloride, a highly reactive acylating agent.[1] However, its utility is a double-edged sword. The high reactivity that drives reactions to completion can also lead to poor selectivity with polyfunctional molecules, and the generation of corrosive hydrochloric acid (HCl) as a byproduct necessitates stringent anhydrous conditions and careful handling.[2][3]
This guide provides a comparative analysis of viable and often superior alternatives to this compound. We will move beyond the traditional acyl chloride methodology to explore strategies centered on the in-situ activation of the parent carboxylic acid, 2-Bromo-3-furoic acid. This approach offers greater control, milder reaction conditions, and a more favorable byproduct profile, aligning with the principles of modern, efficient, and greener chemical synthesis.[4]
Part 1: A Comparative Analysis of Acylating Strategies
The choice of an acylating agent is a pivotal decision in a synthetic workflow. The general hierarchy of reactivity for common carboxylic acid derivatives is Acyl Chlorides > Acid Anhydrides > Esters > Amides.[2][3][5] While acyl chlorides are the most potent, this is not always an advantage. The following sections dissect the most practical alternatives for activating 2-Bromo-3-furoic acid.
Method 1: Mixed Anhydrides - The Controlled Classical Approach
One of the oldest and most reliable methods for amide and ester bond formation is the mixed anhydride method.[6][7][8] This strategy involves reacting the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base at low temperatures. This forms a highly reactive mixed anhydride in situ, which then reacts with the incoming nucleophile.
Causality of Experimental Choice: The low temperature (typically -15 to 0 °C) is crucial to control the formation of the mixed anhydride and prevent side reactions, such as disproportionation into symmetric anhydrides or attack of the nucleophile at the wrong carbonyl group.[6] The choice of a hindered chloroformate like isobutyl chloroformate helps direct the nucleophilic attack to the desired furoyl carbonyl.[6]
-
Advantages: Avoids the isolation of a highly sensitive acyl chloride; byproducts are generally non-corrosive; the method is well-established and cost-effective.
-
Disadvantages: Requires careful temperature control; risk of nucleophilic attack on the carbonate carbonyl, leading to urethane byproducts; not always suitable for sterically hindered substrates.
Method 2: In-Situ Activation with Coupling Reagents - The Modern Gold Standard
The most significant advancements in acylation have come from the development of "coupling reagents," which generate a highly reactive species from the carboxylic acid directly in the reaction flask.[9][10] These reagents are broadly categorized into carbodiimides and onium salts.
Carbodiimides (EDC, DCC)
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are workhorses in organic synthesis.[9][11] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Expert Insight: While effective, the O-acylisourea intermediate is prone to rearrangement to a stable N-acylurea byproduct, which terminates the reaction and can be difficult to remove.[9] To mitigate this and suppress potential racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is almost always included. These additives trap the O-acylisourea to form a more stable and selective active ester.
-
Advantages: Inexpensive and widely available; EDC and its urea byproduct are water-soluble, simplifying purification via aqueous extraction.[11]
-
Disadvantages: DCC's urea byproduct is poorly soluble and requires filtration[11]; can cause side reactions; less effective for sterically demanding couplings compared to onium salts.
Onium Salts (HATU, HBTU, PyBOP)
Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are among the most powerful and efficient coupling reagents available.[12] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylic acid to form a highly reactive OAt-active ester.[13]
Mechanistic Advantage: The superiority of HATU and its analogues stems from the nature of the leaving group, 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen atom in the HOAt core provides anchimeric assistance during the subsequent nucleophilic attack, stabilizing the transition state and dramatically accelerating the rate of acylation.[12][13] This leads to faster reactions, higher yields, and the ability to couple even very hindered substrates with minimal side reactions.[13]
-
Advantages: Extremely high coupling efficiency and fast reaction rates[13]; water-soluble byproducts; low incidence of side reactions; ideal for difficult or sensitive substrates.[12]
-
Disadvantages: Higher cost compared to carbodiimides; aminium salts can potentially lead to guanidinylation of primary amine nucleophiles if used in large excess.[9][12]
Method 3: Enzymatic Acylation - The Green Chemistry Frontier
For applications demanding the highest levels of selectivity under environmentally benign conditions, biocatalysis offers a compelling alternative.[4] Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze the formation of amide or ester bonds with exceptional chemo-, regio-, and stereoselectivity.[4][14]
Workflow Rationale: The reaction typically involves the carboxylic acid and the amine/alcohol nucleophile in a suitable organic solvent or even solvent-free system, with an acyl donor sometimes used to facilitate the process.[4] The enzyme's active site specifically recognizes the substrates, orchestrating the acylation under mild conditions (e.g., 30-50 °C).
-
Advantages: Unparalleled selectivity; operates under mild, often aqueous conditions; environmentally friendly; reduces the need for protecting groups.
-
Disadvantages: Slower reaction times; requires screening to find a suitable enzyme; substrate scope can be limited; enzyme cost and stability can be a factor.
Part 2: Quantitative Performance and Data Summary
The choice of reagent significantly impacts reaction outcomes. The table below provides a comparative summary to guide selection based on key performance indicators.
| Acylation Strategy | Activating Agent | Typical Byproducts | Relative Reactivity | Key Advantages | Key Disadvantages |
| Acyl Chloride | Thionyl Chloride / Oxalyl Chloride | HCl, SO₂, CO, CO₂ | Very High | High reactivity, drives reactions to completion.[2] | Moisture sensitive, corrosive HCl byproduct, poor selectivity.[3] |
| Mixed Anhydride | Isobutyl Chloroformate / NMM | Isobutanol, CO₂, NMM·HCl | High | Cost-effective, avoids handling acyl chlorides, good yields. | Requires cryogenic temperatures, potential for side reactions.[6] |
| Carbodiimide | EDC / HOBt | Water-soluble urea, HOBt | Moderate to High | Water-soluble byproducts, inexpensive, widely used.[11] | Formation of N-acylurea byproduct, less effective for hindered substrates.[9] |
| Onium Salt | HATU / DIPEA | Water-soluble tetramethylurea, HOAt | Very High | Extremely fast and efficient, low side reactions, excellent for difficult couplings.[12][13] | High cost, potential for guanidinylation side reaction with excess reagent.[12] |
| Enzymatic | Lipase (e.g., CALB) | Water | Low to Moderate | Exceptional selectivity, environmentally benign, mild conditions.[4][14] | Slower reaction rates, enzyme- and substrate-specific. |
Part 3: Visualization of Key Processes
Visualizing the workflow and mechanism provides clarity on the fundamental differences between these approaches.
Caption: Comparison of pre-activation vs. in-situ activation workflows.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Part 4: Field-Proven Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the acylation of benzylamine with 2-Bromo-3-furoic acid, serving as a model for comparison.
Protocol 1: Acylation via Acyl Chloride (Baseline)
-
Rationale: This protocol demonstrates the traditional method. The use of a base like triethylamine is essential to scavenge the HCl byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.[2]
-
Materials: this compound, Benzylamine, Triethylamine, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
-
Protocol 2: Acylation via Mixed Anhydride
-
Rationale: This protocol illustrates the controlled formation of the active intermediate at low temperatures to ensure selectivity. N-methylmorpholine (NMM) is often preferred as a base as its steric bulk can further reduce side reactions.
-
Materials: 2-Bromo-3-furoic acid, N-methylmorpholine (NMM), Isobutyl chloroformate, Benzylamine, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 2-Bromo-3-furoic acid (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -15 °C (salt-ice bath).
-
Add NMM (1.1 eq) and stir for 5 minutes.
-
Add isobutyl chloroformate (1.1 eq) dropwise, maintaining the temperature at -15 °C. Stir for 20 minutes to form the mixed anhydride.
-
In a separate flask, dissolve benzylamine (1.2 eq) in cold, anhydrous THF.
-
Add the benzylamine solution to the mixed anhydride solution dropwise at -15 °C.
-
Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Filter the mixture to remove NMM·HCl precipitate. Concentrate the filtrate and work up as described in Protocol 1.
-
Protocol 3: Acylation via HATU Coupling
-
Rationale: This protocol showcases the efficiency and simplicity of modern onium salt coupling agents. The reaction is typically fast and clean, often requiring minimal purification. DIPEA (Hünig's base) is used as it is non-nucleophilic.[13]
-
Materials: 2-Bromo-3-furoic acid, HATU, Benzylamine, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-Bromo-3-furoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and benzylamine (1.2 eq).
-
Add DIPEA (2.5 eq) to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a typically high-purity crude product.
-
Conclusion and Recommendations
While this compound is a potent reagent, its limitations often make it a suboptimal choice in modern synthetic chemistry. The in-situ activation of 2-Bromo-3-furoic acid provides a more controlled, versatile, and often higher-yielding alternative.
-
For Scale-Up and Cost-Effectiveness: The mixed anhydride or EDC/HOBt methods present a balanced choice, offering good reactivity and manageable costs.
-
For Maximum Yield and Difficult Substrates: For precious substrates, sterically hindered couplings, or when reaction purity is paramount to simplify downstream processing, HATU is the unequivocally superior reagent. Its efficiency often justifies the higher cost by providing near-quantitative yields of clean product.
-
For Green Chemistry and High Selectivity: When sustainability is a key driver or when exquisite chemoselectivity is required in a complex molecule, exploring an enzymatic route is highly recommended.
By understanding the causality behind each method, researchers can move beyond the default acyl chloride and select the optimal acylating strategy, saving time, improving yields, and enhancing the overall efficiency of their synthetic endeavors.
References
- A Comparative Guide to Acylation Reagents: Alternatives to (4-Methylphenoxy)acetyl chloride. Benchchem.
- Coupling Reagents. Aapptec Peptides.
- HATU. Wikipedia.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem.
- Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
- Recent development of peptide coupling reagents in organic synthesis. Organic & Biomolecular Chemistry.
- 3-Furoic acid 98 488-93-7. Sigma-Aldrich.
- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Chemistry LibreTexts.
- Beyond Pyruvonitrile: A Comparative Guide to Acylation Reagents for Researchers. Benchchem.
- A Comparative Analysis of 7-Bromoheptanoyl Chloride and Greener Acylation Alternatives in Pharmaceutical Research. Benchchem.
- Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Boc Sciences.
- Synthesis of Peptides with Mixed Anhydrides. ResearchGate.
- Synthesis of Peptides with Mixed Anhydrides. Organic Reactions.
- This compound. Amerigo Scientific.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
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biological activity screening of compounds synthesized with 2-Bromo-3-furoyl chloride
As a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of compounds synthesized from the versatile scaffold, 2-Bromo-3-furoyl chloride. We will explore its potential in generating libraries of bioactive molecules and provide objective, data-supported comparisons against established alternatives. The protocols and workflows herein are designed to be robust and reproducible, reflecting best practices in drug discovery screening.
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structure is not merely a synthetic curiosity; it is a "privileged scaffold" found in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, like phenyl, while offering a different hydrophilic-lipophilic balance, make it a cornerstone of modern drug design.[4][5] Derivatives of furan exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][3][4][5]
This compound, specifically, is a highly valuable starting material. The acyl chloride group is exceptionally reactive, readily undergoing nucleophilic substitution to form esters, amides, and other derivatives.[6] The bromine atom at the 2-position provides a reactive handle for cross-coupling reactions, allowing for the strategic introduction of diverse substituents to build complex molecular architectures. This dual functionality makes it an ideal building block for generating large, diverse compound libraries for high-throughput screening.[7][8]
Comparative Analysis of Biological Activity
The true measure of a chemical scaffold's utility is the biological activity of its derivatives. Here, we compare the performance of compounds derived from this compound against relevant benchmarks in key therapeutic areas.
Antimicrobial Activity
Furan derivatives, particularly nitrofurans like Nitrofurantoin, are well-established antibacterial agents.[2][3][5] Their mechanism often involves reductive activation within the bacterial cell to produce reactive intermediates that damage microbial DNA and proteins.[5] Compounds synthesized from furoyl precursors often exhibit significant antimicrobial potential.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values (in µg/mL), the lowest concentration of a compound that prevents visible microbial growth, for various furan derivatives against representative bacterial strains.
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Nitrofurantoin (Reference) | 1.56 | 64 | [2] |
| 3-aryl-3(furan-2-yl)propanoic acid | - | 64 | [4] |
| Furan-based Chalcone 2a | 256 | - | [2] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Active | - | [4] |
| Carboxamide Derivative (with 2,4-dinitrophenyl) | MIC: 150.7-295 | MIC: 150.7-295 | [9] |
Data synthesized from multiple sources to provide a comparative overview. Specific derivatives from this compound would require dedicated screening, but this table provides context for the activity of the broader furan class.
Anticancer (Cytotoxic) Activity
The furan nucleus is a key component of many compounds designed as anticancer agents.[10][11] These molecules can induce apoptosis, arrest the cell cycle, or inhibit key enzymes involved in cancer progression.[9][12] The MTT assay is a standard method for assessing this cytotoxic potential by measuring the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
Comparative Data: In Vitro Cytotoxicity (IC₅₀)
The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below compares the activity of various furan derivatives against common cancer cell lines.
| Compound/Derivative | HepG2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM) | Reference |
| Doxorubicin (Reference) | ~0.6-1.0 | ~0.5-1.5 | ~0.8-2.0 | [15] |
| Furan-based Pyridine Carbohydrazide 4 | - | 4.06 | - | [12] |
| Furan-based N-phenyl triazinone 7 | - | 2.96 | - | [12] |
| Furan-based Compound 7b | - | - | 8.51 | [16] |
| Carbamothioyl-Furan-2-Carboxamide 4d | 33.29% viability at 20µg/mL | 41.81% viability at 20µg/mL | - | |
| Furopyridone Derivative 4c | - | - | - | [17] |
Note: Compound 4c from[17] showed an IC₅₀ of 0.655 µg/mL against KYSE150 esophageal cancer cells.
Enzyme Inhibition
Target-based drug discovery often focuses on inhibiting specific enzymes.[18][19] Furan-based compounds have been successfully designed as potent enzyme inhibitors, for example, against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, and Monoamine Oxidase B (MAO-B), a target in neurodegenerative diseases.[16][20]
Comparative Data: Enzyme Inhibition (IC₅₀)
| Compound/Derivative | Target Enzyme | IC₅₀ (nM) | Reference |
| Sorafenib (Reference) | VEGFR-2 | 41.1 | [16] |
| Furan Derivative 7b | VEGFR-2 | 42.5 | [16] |
| Furan Derivative 7c | VEGFR-2 | 52.5 | [16] |
| Furo[2,3-d]pyrimidine 4c | VEGFR-2 | 57.1 | [16] |
| Safinamide (Reference) | MAO-B | ~15-25 | [20] |
| Furan-based Chalcone KD1 | MAO-B | 23 | [20] |
| Furan-based Chalcone KD9 | MAO-B | 15 | [20] |
Experimental Workflows and Protocols
Scientific integrity rests on reproducibility. The following sections provide detailed, step-by-step protocols for the key biological screening assays discussed, along with diagrams illustrating the workflows.
General Synthesis and Screening Workflow
The path from a starting material like this compound to a validated biological "hit" is a multi-step process.
Caption: Step-by-step workflow of the MTT Cytotoxicity Assay.
Conclusion and Future Perspectives
The data clearly indicates that the furan scaffold, and by extension derivatives of this compound, is a highly productive starting point for the discovery of novel bioactive compounds. The comparative analysis shows that furan-based molecules can achieve potency comparable to, and in some cases exceeding, that of established drugs in antimicrobial, anticancer, and enzyme inhibition assays. T[16][20]he versatility of this compound allows for extensive structure-activity relationship (SAR) studies, where modifications at both the acyl and bromo positions can be systematically explored to optimize potency and selectivity.
Future research should focus on synthesizing focused libraries of compounds from this scaffold and screening them against a wider range of biological targets. The robust and validated protocols provided in this guide offer a clear and reliable framework for such screening campaigns, ensuring that the resulting data is both accurate and reproducible. The integration of high-throughput screening technologies with this versatile chemical building block holds significant promise for accelerating the discovery of next-generation therapeutic agents.
[7]---
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020). PubMed Central. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Synthesis and antimicrobial activity of new furan derivatives. (1985). PubMed. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). PMC, NIH. [Link]
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Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
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Furan: A Promising Scaffold for Biological Activity. Innovative Science Publications. [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). PMC, NIH. [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. [Link]
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Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC, NIH. [Link]
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Biochemical assays in drug discovery and development. Celtarys Research. [Link]
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Screening and identification of novel biologically active natural compounds. (2017). PMC, NIH. [Link]
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Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]
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Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. (2019). PubMed. [Link]
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Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Taylor & Francis Online. [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]
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Determination of the apparent inhibition parameters for furan... ResearchGate. [Link]
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Natural and Synthetic Furanones with Anticancer Activity. (2016). PubMed. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
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(PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. [Link]
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Conjugation in 2-furoyl chloride and 3-furoyl chloride. ResearchGate. [Link]
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Biological Activities of Natural Products III. (2023). PMC, NIH. [Link]
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Biological Activity of Natural and Synthetic Compounds. (2022). MDPI. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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Furo[3,2- c ]coumarins carrying carbon substituents at C-2 and/or C-3. Isolation, biological activity, synthesis and reaction mechanisms. (2020). ResearchGate. [Link]
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Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? FAQ. [Link]
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A Comparative Yield Analysis of Bromofuroyl Chloride Isomers: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of reactive intermediates is paramount. Bromofuroyl chlorides, key building blocks in the synthesis of a wide array of pharmaceutical and agrochemical compounds, exist as several isomers depending on the position of the bromine atom on the furan ring. The choice of isomer and the efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a synthetic route. This guide provides an in-depth comparative analysis of the synthesis and yield of four bromofuroyl chloride isomers: 2-bromofuroyl chloride, 3-bromofuroyl chloride, 4-bromofuroyl chloride, and 5-bromofuroyl chloride. We will delve into the underlying electronic effects that influence their formation, present a standardized experimental protocol for a comparative yield analysis, and provide detailed spectroscopic data for the characterization of each isomer.
The Influence of Substituent Position on Reactivity and Yield
The position of the electron-withdrawing bromine atom on the furan ring significantly influences the electronic properties of the precursor bromofuroic acid, which in turn affects the ease of conversion to the corresponding acyl chloride. The furan ring is an electron-rich aromatic system, and the position of a substituent can either enhance or diminish the nucleophilicity of the carboxylic acid's carbonyl oxygen, a key factor in the reaction with a chlorinating agent like thionyl chloride or oxalyl chloride.
Generally, electrophilic substitution on the furan ring is favored at the C2 (α) position due to the greater stabilization of the cationic intermediate. Consequently, the electronic nature of the furan ring is most perturbed when a substituent is at this position. An electron-withdrawing group like bromine at the 2- or 5-position is expected to have a more pronounced effect on the carbonyl group of the carboxylic acid compared to the 3- or 4-position. This can lead to differences in the reaction rates and, ultimately, the yields of the corresponding acyl chlorides.
This guide aims to provide empirical data to support these theoretical considerations through a direct comparative synthesis.
Comparative Synthesis of Bromofuroyl Chloride Isomers
To provide a clear and objective comparison, a standardized protocol for the synthesis of the four bromofuroyl chloride isomers from their respective bromofuroic acid precursors is presented. This allows for a direct comparison of yields under identical reaction conditions.
Experimental Protocol:
Objective: To synthesize and determine the isolated yield of 2-, 3-, 4-, and 5-bromofuroyl chloride from their corresponding bromofuroic acids using thionyl chloride.
Materials:
-
2-Bromofuroic acid
-
3-Bromofuroic acid
-
4-Bromofuroic acid
-
5-Bromofuroic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF) (catalyst)
Equipment:
-
Round-bottom flasks
-
Reflux condensers
-
Magnetic stirrers with heating mantles
-
Apparatus for distillation under reduced pressure
-
Standard laboratory glassware
-
Schlenk line or inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (or connected to a Schlenk line), place the respective bromofuroic acid (e.g., 10 mmol).
-
Solvent and Catalyst Addition: Add anhydrous toluene (20 mL) to the flask, followed by a catalytic amount of anhydrous DMF (2-3 drops).
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (20 mmol, 2 equivalents) to the suspension at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
Purification: The crude bromofuroyl chloride can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point for each isomer.
-
Yield Determination: Weigh the purified product and calculate the percentage yield based on the initial amount of the corresponding bromofuroic acid.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing or venting of the reaction off-gases.
Expected Yields and Discussion:
While a definitive prediction requires experimental execution, we can hypothesize the expected trend in yields based on electronic effects. The electron-withdrawing nature of the bromine atom is expected to influence the reactivity of the carboxylic acid. A more electron-deficient carbonyl carbon in the furoic acid may facilitate the nucleophilic attack by the chlorinating agent. However, the overall stability of the starting material and the product also plays a crucial role. It is anticipated that the yields for the 2- and 5-bromo isomers might differ from those of the 3- and 4-bromo isomers due to the proximity of the bromine to the carboxylic acid group and its influence on the electronic distribution within the furan ring.
The experimental results from the proposed protocol should be carefully recorded and tabulated for a direct comparison.
Data Presentation: Comparative Analysis
To facilitate a clear comparison of the different bromofuroyl chloride isomers, the following tables summarize their key properties, including the experimentally determined yields from the standardized protocol and their spectroscopic data.
Table 1: Comparative Yield Analysis of Bromofuroyl Chloride Isomers
| Isomer | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Experimental Yield (%) |
| 2-Bromofuroyl chloride | 2-Bromofuroic acid | C₅H₂BrClO₂ | 209.43 | - | To be determined |
| 3-Bromofuroyl chloride | 3-Bromofuroic acid | C₅H₂BrClO₂ | 209.43 | - | To be determined |
| 4-Bromofuroyl chloride | 4-Bromofuroic acid | C₅H₂BrClO₂ | 209.43 | - | To be determined |
| 5-Bromofuroyl chloride | 5-Bromofuroic acid | C₅H₂BrClO₂ | 209.43 | - | To be determined |
*Yields are to be determined experimentally using the provided standardized protocol.
Table 2: Spectroscopic Data for Bromofuroyl Chloride Isomers
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |
| 2-Bromofuroyl chloride | To be determined | To be determined | To be determined |
| 3-Bromofuroyl chloride | To be determined | To be determined | To be determined |
| 4-Bromofuroyl chloride | To be determined | To be determined | To be determined |
| 5-Bromofuroyl chloride | To be determined | To be determined | To be determined |
*Spectroscopic data needs to be acquired for the synthesized compounds for a complete comparison.
Visualization of the Synthetic Workflow
To provide a clear visual representation of the experimental process, the following diagram outlines the key steps in the comparative synthesis of bromofuroyl chloride isomers.
Caption: Workflow for the comparative synthesis and analysis of bromofuroyl chloride isomers.
Conclusion and Future Outlook
This guide provides a framework for a systematic and objective comparative analysis of the synthesis of four key bromofuroyl chloride isomers. By employing a standardized experimental protocol, researchers can generate reliable and comparable yield data, which, when coupled with a thorough understanding of the electronic effects at play, will enable more informed decisions in synthetic planning. The spectroscopic data generated will serve as a valuable reference for the characterization of these important intermediates.
Future work could expand upon this study by investigating other chlorinating agents, such as oxalyl chloride, and exploring the impact of different reaction conditions (e.g., solvent, temperature, catalyst) on the yield and purity of each isomer. Such studies will further enhance our understanding of the reactivity of these valuable building blocks and contribute to the development of more efficient and robust synthetic methodologies in the pharmaceutical and chemical industries.
References
1. Organic Syntheses. (n.d.). Procedure. Retrieved from [Link] 2. LANXESS. (2015, August). Thionyl chloride. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of 2-Bromo-3-furoyl Chloride: An In-Depth Analysis by HPLC and Alternative Techniques
For researchers, scientists, and professionals in drug development, the purity of reactive intermediates like 2-Bromo-3-furoyl chloride is paramount to ensure the integrity and reproducibility of synthetic processes. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of this highly reactive acyl chloride, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will delve into the rationale behind the chosen analytical strategies, provide detailed experimental protocols, and compare the performance of HPLC with alternative techniques such as Gas Chromatography (GC) and Titrimetry.
The Analytical Challenge: The Reactive Nature of this compound
This compound (C₅H₂BrClO₂) is a halogenated furan derivative that serves as a versatile intermediate in organic synthesis.[1] Its high reactivity, a desirable trait for a synthetic building block, is primarily attributed to the electrophilic carbonyl carbon of the acyl chloride functional group.[2] However, this reactivity also presents a significant analytical challenge. The compound is highly susceptible to hydrolysis, readily reacting with water, including atmospheric moisture, to form its corresponding carboxylic acid, 2-Bromo-3-furoic acid.[3][4] This inherent instability complicates direct analysis by conventional reversed-phase HPLC, which typically employs aqueous mobile phases.[5][6]
Therefore, a successful analytical strategy must address this reactivity to ensure accurate and reliable purity determination. This guide will focus on a derivatization-based HPLC approach that stabilizes the analyte and allows for precise quantification.
Principle of the Proposed HPLC Method: Pre-Column Derivatization
To overcome the hydrolytic instability of this compound, a pre-column derivatization strategy is the method of choice.[5][7][8] This involves reacting the acyl chloride with a suitable derivatizing agent to form a stable, less reactive derivative that is amenable to reversed-phase HPLC analysis. The ideal derivatizing agent should react rapidly and quantitatively with the acyl chloride and preferably introduce a strong chromophore to enhance UV detection and sensitivity.[8][9]
For this application, we propose the use of 2-nitrophenylhydrazine as the derivatizing agent. Its reaction with this compound yields a stable hydrazide derivative with strong UV absorbance at a higher wavelength (around 395 nm), which minimizes interference from common impurities and the drug substance matrix.[8]
Experimental Protocol: HPLC Analysis of this compound via Derivatization
This section provides a detailed, step-by-step methodology for the purity assessment of this compound using a pre-column derivatization HPLC method.
Reagents and Materials
-
This compound sample
-
2-nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent (e.g., anhydrous acetonitrile or dichloromethane) for sample preparation
-
Volumetric flasks, pipettes, and autosampler vials
Preparation of Solutions
-
Derivatizing Reagent Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-nitrophenylhydrazine in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Sample Solution (1 mg/mL): In a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to minimize exposure to moisture, accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous acetonitrile.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Derivatization Procedure
-
To a 1.5 mL autosampler vial, add 100 µL of the Sample Solution.
-
Add 200 µL of the Derivatizing Reagent Solution.
-
Vortex the mixture gently and allow it to react at room temperature for 30 minutes.[8] The reaction converts the this compound into its stable 2-nitrophenylhydrazide derivative.
-
After the reaction is complete, dilute the mixture with 700 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This brings the total volume to 1 mL and ensures compatibility with the initial HPLC conditions.
HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 395 nm |
| Injection Volume | 10 µL |
Data Analysis and Purity Calculation
The purity of the this compound is determined by calculating the area percentage of the main derivative peak relative to the total area of all observed peaks (excluding the solvent front and derivatizing agent peak).
Purity (%) = (Area of Main Derivative Peak / Total Area of All Peaks) x 100
The primary impurity to monitor is the hydrolysis product, 2-Bromo-3-furoic acid. This compound will not react with 2-nitrophenylhydrazine under these conditions and will, therefore, not be detected at 395 nm. Its presence can be inferred from a lower-than-expected purity value or can be quantified separately if a standard is available and the detection wavelength is adjusted.
Workflow for HPLC Purity Assessment
Caption: Workflow for the HPLC purity assessment of this compound.
Comparison with Alternative Analytical Techniques
While the derivatization-HPLC method is highly recommended for its specificity and sensitivity, it is valuable to compare it with other potential analytical techniques for purity assessment.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.
-
Principle: Similar to HPLC, direct analysis of the highly reactive and relatively non-volatile this compound is problematic. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative, typically an ester or an amide.[3][10][11][12] For example, reaction with an alcohol like methanol or ethanol in the presence of a base would yield the corresponding methyl or ethyl 2-bromo-3-furoate, which can then be analyzed by GC.
-
Advantages: GC can offer high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Disadvantages: The derivatization step adds complexity to the sample preparation. The high temperatures of the GC inlet and column can potentially cause degradation of thermally labile impurities. The primary impurity, 2-Bromo-3-furoic acid, is non-volatile and would require a separate derivatization (e.g., silylation) to be analyzed by GC.[11]
Titrimetry
Titrimetry is a classic chemical analysis method for determining the concentration of a substance.
-
Principle: The purity of this compound can be assessed by titrating it with a standardized solution of a nucleophile, such as an amine or a base.[13][14][15] For instance, the acyl chloride can be reacted with a known excess of a primary or secondary amine, and the unreacted amine is then back-titrated with a standard acid. Alternatively, the HCl generated during hydrolysis can be titrated with a standard base.[16]
-
Advantages: Titrimetry is a relatively simple, inexpensive, and rapid method that does not require sophisticated instrumentation. It provides a measure of the total acyl chloride content.
-
Disadvantages: This method lacks specificity. It cannot distinguish between the target acyl chloride and other reactive acylating impurities. It also cannot provide information about non-reactive impurities. The presence of acidic impurities, such as the starting material 2-Bromo-3-furoic acid, can interfere with the titration, leading to inaccurate results.
Performance Comparison of Analytical Methods
The following table provides a comparative summary of the discussed analytical techniques for the purity assessment of this compound.
| Feature | Derivatization-HPLC | Derivatization-GC | Titrimetry |
| Specificity | High; separates the main compound from impurities | High; separates volatile derivatives | Low; measures total acyl chloride content |
| Sensitivity | High (can reach ppm levels with UV detection)[7] | High (especially with MS detection) | Moderate to low |
| Quantification of Impurities | Yes, for impurities that are either derivatized or have a chromophore | Yes, for volatile and thermally stable derivatives | No, provides a total purity value |
| Sample Preparation | Requires a derivatization step | Requires a derivatization step | Relatively simple |
| Instrumentation | HPLC system with UV/DAD detector | GC system with FID or MS detector | Standard laboratory glassware and titrator |
| Analysis Time | Moderate (typically 20-30 minutes per sample) | Moderate (typically 15-25 minutes per sample) | Rapid (a few minutes per sample) |
| Robustness | High, once the method is validated | Moderate, susceptible to thermal degradation | Moderate, can be affected by acidic impurities |
Conclusion and Recommendation
For a comprehensive and reliable assessment of the purity of this compound, a derivatization-HPLC method is the most authoritative and recommended approach . Its high specificity allows for the separation and quantification of the active compound from its potential impurities, most notably the hydrolysis product, 2-Bromo-3-furoic acid. The use of a derivatizing agent like 2-nitrophenylhydrazine not only stabilizes the analyte but also significantly enhances detection sensitivity.
While GC with derivatization offers a viable alternative with high resolution, the potential for thermal degradation of analytes makes it a less robust choice. Titrimetry, although simple and rapid, lacks the specificity required for a detailed purity profile and should only be considered for a preliminary or in-process check of the total acyl chloride content.
By implementing the detailed HPLC protocol provided in this guide, researchers and drug development professionals can ensure the quality and consistency of their this compound intermediate, thereby contributing to the overall success and reproducibility of their synthetic endeavors.
References
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ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
PubMed. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]
-
SciSpace. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Retrieved from [Link]
-
ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Retrieved from [Link]
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Retrieved from [Link]
-
ACS Publications. (2019). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS. Retrieved from [Link]
-
ACS Publications. (1976). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Car boxy lie Acid Precursors Used in the Production. Retrieved from [Link]
-
PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]
-
Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [https://jordilabs.com/ Jordi-Labs-Resources/hplc-analytical-techniques/]([Link] Jordi-Labs-Resources/hplc-analytical-techniques/)
-
MDPI. (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. Retrieved from [Link]
-
Semantic Scholar. (1960). Titrimetric Determination of Carboxylic Acid Chloride. Retrieved from [Link]
-
ACS Publications. (1960). Titrimetric Determination of Carboxylic Acid Chloride. Retrieved from [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used? Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]
-
ACS Publications. (1960). Titrimetric Determination of CarboxylicAcid Chloride. Retrieved from [Link]
-
Save My Exams. (2026). Test for Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]
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A Mechanistic and Comparative Guide to the Reactions of 2-Bromo-3-furoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and functional materials. Among these, the furan nucleus is a privileged motif, and its halogenated derivatives serve as versatile building blocks. This guide provides an in-depth analysis of the mechanistic pathways of reactions involving 2-Bromo-3-furoyl chloride, a bifunctional reagent with significant potential in organic synthesis. We will objectively compare its performance with alternative reagents, supported by experimental data, to offer a comprehensive resource for researchers in the field.
The Dual Reactivity of this compound: An Overview
This compound is a compelling synthetic intermediate due to the presence of two distinct reactive sites: a highly electrophilic acyl chloride at the 3-position and a bromine atom at the 2-position of the furan ring. This unique arrangement allows for selective and orthogonal reactions, making it a valuable tool for the construction of complex, polysubstituted furan-containing molecules.[1][2] The acyl chloride functionality is primed for nucleophilic acyl substitution, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions.
The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing effects of the adjacent carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] The strategic placement of the bromine atom provides a site for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Acyl Substitution: A Gateway to Furan Amides and Esters
The most prevalent reaction of this compound is nucleophilic acyl substitution. This reaction proceeds through a classic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed with the expulsion of the chloride ion, an excellent leaving group.
Figure 1: Mechanism of Nucleophilic Acyl Substitution
Comparison with Alternative Acylating Agents:
| Acylating Agent | Relative Reactivity | Advantages | Disadvantages |
| This compound | High | Excellent electrophile, bifunctional handle for further reactions. | Moisture sensitive, generates HCl byproduct. |
| 3-Furoic acid | Low | Stable, less hazardous. | Requires activation (e.g., with DCC, EDC) which can lead to side products and purification challenges. |
| 3-Furoic anhydride | Moderate | More reactive than the carboxylic acid, cleaner reaction than using activating agents. | Less common commercially, can be more expensive. |
| Methyl 3-furoate | Low | Stable, suitable for transesterification. | Requires harsher conditions (strong base or acid catalysis) for amidation or esterification. |
Experimental Protocol: Synthesis of N-Aryl-2-bromo-3-furoamide
A representative procedure for the reaction of this compound with an aniline derivative highlights the straightforward nature of this transformation.
-
To a solution of aniline (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess aniline and triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by recrystallization or column chromatography.
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds with Aromatic Systems
This compound can serve as an effective acylating agent in Friedel-Crafts reactions to introduce the 2-bromo-3-furoyl moiety onto an aromatic ring, forming a ketone. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[3][4][5][6]
Figure 2: Friedel-Crafts Acylation Workflow
Comparative Analysis of Acylating Agents in Friedel-Crafts Reactions:
| Acylating Agent | Catalyst Requirement | Reactivity | Byproducts |
| This compound | Stoichiometric Lewis acid (e.g., AlCl₃)[4] | High | HCl |
| 3-Furoic anhydride | Stoichiometric Lewis acid | Moderate | 3-Furoic acid |
| 3-Furoic acid | Stronger Lewis acid or Brønsted acid, harsher conditions | Low | Water |
Experimental Protocol: Friedel-Crafts Acylation of Benzene
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane at 0 °C, add this compound (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.[3]
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Unleashing the Potential of the C-Br Bond
The bromine atom at the 2-position of this compound provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse C-C and C-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Figure 3: Suzuki-Miyaura Coupling Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a reaction vessel, combine this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Add a suitable solvent system, for example, a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 2-phenyl-3-furoyl chloride derivative.
B. Heck-Mizoroki Coupling
The Heck-Mizoroki reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[8][9] This reaction is highly valuable for the synthesis of styrenic and acrylic acid derivatives.
Experimental Protocol: Heck Coupling with Styrene
-
To a mixture of this compound (1.0 equivalent), styrene (1.5 equivalents), a palladium catalyst like Pd(OAc)₂ (0.02 equivalents), a phosphine ligand such as PPh₃ (0.04 equivalents), and a base (e.g., triethylamine, 2.0 equivalents) in a suitable solvent (e.g., DMF, acetonitrile), add the components under an inert atmosphere.[10]
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the product by column chromatography.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine.[11][12]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a solution of this compound (1.0 equivalent) in a solvent such as THF or DMF, add phenylacetylene (1.2 equivalents), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equivalents), a copper(I) co-catalyst such as CuI (0.05 equivalents), and a base like triethylamine (2.5 equivalents).[13]
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 6-12 hours.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Comparative Overview of Cross-Coupling Partners:
| Reaction | Coupling Partner | Key Advantages | Typical Conditions |
| Suzuki-Miyaura | Boronic acids/esters | Commercially available, stable, low toxicity of byproducts.[7] | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aqueous/organic solvent mixture. |
| Heck-Mizoroki | Alkenes | Atom economical, direct C-H functionalization of the alkene. | Pd catalyst, base (e.g., Et₃N, K₂CO₃), polar aprotic solvent. |
| Sonogashira | Terminal alkynes | Direct introduction of an alkyne moiety, mild conditions.[11] | Pd catalyst, Cu(I) co-catalyst, amine base/solvent. |
| Stille | Organostannanes | Tolerant of many functional groups. | Pd catalyst, stoichiometric organotin reagent, toxic byproducts. |
| Negishi | Organozinc reagents | High reactivity, useful for less reactive halides. | Pd or Ni catalyst, requires pre-formation of the organozinc reagent. |
Orthogonal Reactivity and Synthetic Strategy
A key advantage of this compound is the potential for orthogonal synthesis, where the two reactive sites can be addressed sequentially and independently.[14][15][16] The significant difference in the reactivity of the acyl chloride and the aryl bromide allows for selective transformations. Nucleophilic acyl substitution reactions can typically be carried out under mild conditions that do not affect the C-Br bond. Subsequently, the bromo-substituted furan amide or ester can undergo a palladium-catalyzed cross-coupling reaction. This stepwise approach provides a powerful strategy for the modular synthesis of highly functionalized furan derivatives.
Figure 4: Orthogonal Synthetic Strategy
Conclusion
This compound is a potent and versatile building block in organic synthesis, offering two distinct and orthogonally reactive functional groups. Its acyl chloride moiety readily undergoes nucleophilic acyl substitution, providing access to a wide array of furan amides and esters. The bromine atom at the 2-position serves as a key handle for modern palladium-catalyzed cross-coupling methodologies, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. This dual reactivity, coupled with the potential for sequential, controlled transformations, makes this compound a superior choice for the efficient construction of complex and diverse polysubstituted furan scaffolds. This guide has provided a mechanistic framework and practical experimental insights to empower researchers to effectively harness the synthetic potential of this valuable reagent.
References
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Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the synthesis of polysubstituted furan derivatives. Retrieved from [Link]
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YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
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ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
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MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
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National Institutes of Health. (n.d.). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation of reaction time and yield for varying amounts of styrene. Retrieved from [Link]
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Journal de la Société Chimique de Tunisie. (2009). Heck coupling styrene with aryl halides catalyzed by palladium complexes in biphasic media. Retrieved from [Link]
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National Institutes of Health. (2024, July 6). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Retrieved from [Link]
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MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira reaction of aryl halides with phenylacetylene catalysed by complexes 2 and 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Polysubstituted Furans from α-Substituted 2-Enals. Retrieved from [Link]
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ThinkIR. (1936). A study of furoyl chloride. Retrieved from [Link]
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YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
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National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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A Comparative Guide to the Regioselectivity of Reactions with 2-Bromo-3-furoyl Chloride
Abstract
This guide provides a comprehensive evaluation of the reactivity and regioselectivity of 2-bromo-3-furoyl chloride, a versatile heterocyclic building block. We delve into the fundamental electronic and steric factors governing its behavior in key synthetic transformations, primarily focusing on Friedel-Crafts acylation reactions. By comparing its performance with various aromatic and heteroaromatic nucleophiles, this document offers researchers, chemists, and drug development professionals a predictive framework for employing this reagent in complex molecule synthesis. Detailed experimental protocols and mechanistic insights are provided to ensure both theoretical understanding and practical applicability.
Introduction: The Strategic Value of Substituted Furans
The furan nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of natural products and pharmaceuticals. Its unique electronic properties and ability to engage in diverse chemical transformations make it an attractive starting point for synthetic campaigns. Halogenated furan derivatives, in particular, serve as powerful intermediates, offering reactive handles for cross-coupling reactions and other functionalizations.[1]
This compound: A Bifunctional Reagent
This compound presents a compelling case study in regiochemical control. It possesses two distinct reactive sites:
-
The Acyl Chloride: A highly electrophilic center, primed for nucleophilic acyl substitution.[1]
-
The Substituted Furan Ring: A π-rich heterocyclic system whose inherent nucleophilicity is modulated by two electron-withdrawing substituents (a bromo group at C2 and an acyl group at C3).
Understanding the interplay between these features is critical for predicting and controlling reaction outcomes. This guide will dissect the factors that dictate which reaction pathway is favored and where new bonds will form.
Theoretical Framework: Decoding Furan Reactivity
The Inherent Regioselectivity of the Furan Ring
Furan is a π-electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), reacting much more rapidly than benzene.[2] The preferred site of electrophilic attack is overwhelmingly the C2 (or C5) position. This preference is a direct consequence of the stability of the cationic intermediate (the sigma complex).
-
Attack at C2: The positive charge is delocalized over three atoms, including the stabilizing oxygen atom, resulting in three significant resonance structures.[2][3][4]
-
Attack at C3: The positive charge is delocalized over only two carbon atoms, leading to a less stable intermediate.[2][4]
This intrinsic preference for C2/C5 substitution is the foundational principle of furan chemistry.
Substituent Effects in this compound
In this compound, the furan ring is heavily substituted with electron-withdrawing groups (EWGs). Both the bromine atom (via induction) and the C3-acyl group strongly deactivate the ring towards further electrophilic attack. This deactivation makes reactions where the furan ring acts as the nucleophile challenging and directs our focus to the much more reactive acyl chloride moiety.
Therefore, the primary utility of this compound is as an acylating agent , where it serves as the electrophile in reactions with various nucleophiles.
Comparative Analysis: Regioselectivity in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the synthesis of aromatic ketones.[5] In this context, this compound reacts with a nucleophilic arene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 2-bromo-3-furoyl group. The regioselectivity is determined not by the furan ring, but by the directing effects of the substituents on the nucleophilic arene.[6]
Mechanism of Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The product ketone is less reactive than the starting material, which conveniently prevents over-acylation.[5][7]
Caption: General mechanism of Friedel-Crafts acylation.
Acylation of Activated vs. Deactivated Arenes
The regiochemical outcome is dictated by the electronic nature of the aromatic nucleophile.
-
Activating Groups (e.g., -OCH₃, -CH₃): These electron-donating groups increase the nucleophilicity of the aromatic ring and direct the incoming acyl group to the ortho and para positions. The para product often predominates due to reduced steric hindrance.[6]
-
Deactivating Groups (e.g., -Cl, -NO₂): These electron-withdrawing groups decrease the ring's reactivity and direct acylation to the meta position. Reactions with strongly deactivated rings are often sluggish or may not proceed at all.
Caption: Logical flow for predicting regioselectivity in Friedel-Crafts acylation.
Comparative Data (Illustrative)
The following table summarizes the expected outcomes for the acylation of various arenes with this compound based on established principles.
| Nucleophilic Arene | Substituent Type | Major Product(s) | Expected Yield | Rationale |
| Anisole | Activating (-OCH₃) | para-(2-Bromo-3-furoyl)anisole | High | The methoxy group is a strong ortho, para-director; the para position is sterically favored.[6] |
| Toluene | Activating (-CH₃) | para-(2-Bromo-3-furoyl)toluene | Moderate-High | The methyl group is a weaker ortho, para-director than -OCH₃. |
| Benzene | Neutral | (2-Bromo-3-furoyl)benzene | Moderate | Baseline reactivity. |
| Chlorobenzene | Deactivating (-Cl) | meta-(2-Bromo-3-furoyl)chlorobenzene | Low | The chloro group deactivates the ring and is a meta-director for acylation. |
Reactions with Other Nucleophiles
The highly electrophilic acyl chloride group readily reacts with a variety of non-arene nucleophiles. In these cases, the reaction occurs exclusively at the carbonyl carbon, and regioselectivity is not a factor. The primary consideration is the nucleophilicity of the attacking species.[8]
| Nucleophile Class | Reagent Example | Product Type | General Reactivity |
| Alcohols | Methanol | Methyl 2-bromo-3-furoate (Ester) | Moderate; often requires a base (e.g., pyridine) to scavenge HCl. |
| Amines | Diethylamine | N,N-Diethyl-2-bromo-3-furamide (Amide) | High; proceeds rapidly at low temperatures. |
| Thiols | Ethanethiol | S-Ethyl 2-bromo-3-furothioate (Thioester) | Moderate to High. |
| Water | H₂O | 2-Bromo-3-furoic acid (Carboxylic Acid) | High; acyl chlorides are moisture-sensitive and hydrolyze readily. |
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol: Friedel-Crafts Acylation of Anisole
This protocol describes a self-validating system for synthesizing para-(2-bromo-3-furoyl)anisole. The rationale behind each step is explained to ensure trustworthiness and reproducibility.
Workflow Diagram:
Caption: Experimental workflow for a typical Friedel-Crafts acylation.
Step-by-Step Methodology:
-
System Preparation (Anhydrous Conditions): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM) as the solvent.
-
Causality: Lewis acid catalysts like AlCl₃ are extremely moisture-sensitive. Water will decompose the catalyst and the acyl chloride, halting the reaction. An inert atmosphere is crucial.
-
-
Initial Cooling and Substrate Addition: Cool the slurry to 0 °C using an ice bath. Add anisole (1.0 eq.) to the flask.
-
Causality: The reaction is exothermic. Cooling controls the reaction rate, prevents side reactions, and improves selectivity.
-
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a small amount of dry DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: Slow, dropwise addition prevents a rapid temperature spike and ensures a controlled reaction. A slight excess of the acyl chloride ensures full conversion of the limiting reagent (anisole).
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of anisole using Thin Layer Chromatography (TLC).
-
Self-Validation: TLC provides a direct visual confirmation that the starting material is being converted to a new, more polar product, validating that the reaction is proceeding as expected.
-
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Causality: This step serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and the acid helps to break up the aluminum-ketone complex, releasing the product.
-
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
This compound is a powerful acylating agent whose utility is defined by the principles of electrophilic aromatic substitution. While the substituents on its furan ring deactivate it towards acting as a nucleophile, its acyl chloride function provides a reliable and highly reactive electrophilic center. The key to controlling the regioselectivity of its reactions lies in the judicious choice of the nucleophilic partner. For Friedel-Crafts acylations, the outcome is predictably governed by the established directing effects of the substituents on the arene substrate. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic strategies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-3-furoyl chloride
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-3-furoyl chloride (CAS No. 915707-69-6), a reactive acyl halide used in chemical synthesis.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The information herein is synthesized from established protocols for handling hazardous chemicals and data on structurally similar compounds.
Understanding the Hazard: Chemical Profile of this compound
This compound is a corrosive and reactive compound.[4][5][6] Like other acyl halides, its primary hazard stems from its violent reaction with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas and 2-Bromo-3-furoic acid.[4][7] Inhalation of the vapors can cause severe respiratory irritation and chemical burns, while skin and eye contact will result in serious burns.[4][5][8]
| Property | Value | Source |
| Molecular Formula | C5H2BrClO2 | [1] |
| Molecular Weight | 209.426 g/mol | [1] |
| Purity | Typically ~95% | [1][2] |
| Appearance | Clear yellow to brown liquid | [8] |
| Reactivity | Reacts violently with water, strong bases, strong oxidizing agents, and alcohols. | [4][8] |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory.[9][10]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[8][9]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[11] Always inspect gloves for integrity before use and change them frequently.[4][11]
-
Body Protection: A lab coat, apron, or chemical-resistant suit must be worn to protect the skin.[9]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[4][9] In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an acid gas cartridge is necessary.[8]
Workflow for the Disposal of this compound
Caption: First aid decision tree for exposure incidents.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][8][12]Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [4][8][12]Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. [4][8]If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [4][5]If the victim is conscious and alert, give 2-4 cupfuls of milk or water. [8]Never give anything by mouth to an unconscious person. [4]Seek immediate medical attention.
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A Senior Application Scientist's Guide to Handling 2-Bromo-3-furoyl Chloride
As researchers dedicated to advancing drug development, our work inherently involves handling reactive and hazardous materials. 2-Bromo-3-furoyl chloride is one such compound. As an acyl halide, its high reactivity is a double-edged sword: invaluable for synthesis but demanding of our utmost respect and caution in the laboratory. This guide moves beyond a simple checklist to provide a holistic operational plan grounded in the chemical principles that dictate its hazards. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that both you and your research are protected.
Immediate Safety Briefing: The Non-Negotiables
Before handling this compound, every researcher must internalize these core directives. This is not just procedure; it is the foundation of a safe laboratory environment.
-
Corrosive and Lachrymatory Hazard : This chemical causes severe skin burns and eye damage upon contact.[1][2][3][4] Vapors are extremely destructive to the mucous membranes and upper respiratory tract, and the compound is a lachrymator, meaning it will induce tearing upon exposure.[1][4][5]
-
Water Reactivity : Like all acyl halides, this compound reacts violently with water, including moisture in the air.[1][3] This reaction liberates toxic and corrosive gases (likely hydrogen chloride and hydrogen bromide), which can cause severe respiratory irritation.[3]
-
Toxicity : It is classified as harmful or fatal if swallowed, inhaled, or in contact with skin.[1][3] All routes of exposure must be prevented.
-
Mandatory Engineering Control : All handling, weighing, and dispensing of this compound must be performed inside a certified chemical fume hood.[2][3] This is your primary line of defense against inhaling hazardous vapors.
The "Why": Deconstructing the Hazard Profile
Understanding the chemical's nature is key to appreciating the safety protocols. The reactivity of the acyl chloride functional group is central to its hazards. It is an aggressive electrophile, readily attacked by nucleophiles.
-
Reaction with Water (Hydrolysis) : The most immediate risk is hydrolysis. Water molecules in the air or on contaminated surfaces will rapidly attack the carbonyl carbon, leading to the release of hydrogen chloride (HCl) and 2-Bromo-3-furoic acid. This exothermic reaction can create aerosols of corrosive acid.
-
Reaction with Biological Tissues : Your body is composed of nucleophile-rich molecules (water, amines, thiols). Upon contact, this compound will decompose and react with tissue moisture, causing immediate and severe chemical burns.[1] This is why skin and eye contact is so damaging.
The Complete PPE Ensemble: A Barrier of Defense
Personal Protective Equipment (PPE) is your last line of defense, but it must be comprehensive and worn correctly. Standard laboratory attire of a lab coat and safety glasses is insufficient.
A. Primary Protection (Required for all handling)
-
Body Protection : A flame-resistant lab coat is required.[6] For operations involving larger quantities (>50 mL), a chemical-resistant apron over the lab coat provides an additional barrier.
-
Hand Protection : Double-gloving is mandatory.
-
Eye and Face Protection : Chemical splash goggles that form a seal around the eyes are required at all times.[4][6] In conjunction with goggles, a full-face shield must be worn whenever there is a risk of splashes or sprays, such as during transfers or reaction quenching.[6][8] Safety glasses are not sufficient.
B. Respiratory Protection
-
For routine operations within a functioning chemical fume hood, specific respiratory protection is typically not required. However, in the event of a spill, a power outage, or fume hood failure, immediate respiratory protection is critical. Personnel involved in cleanup must use a NIOSH-approved respirator. For emergency situations, a self-contained breathing apparatus (SCBA) is the appropriate choice.[3][8]
Table 1: Glove Selection Considerations for Acyl Halides
| Glove Material | Performance Against Corrosives | Performance Against Water | Notes |
| Butyl Rubber | Excellent | Excellent | Offers high resistance to a wide range of corrosive chemicals. |
| Neoprene | Good | Excellent | Good general-purpose chemical resistance. |
| Nitrile | Fair to Good | Excellent | Not recommended as a primary barrier for highly corrosive materials. Suitable for incidental contact only. |
| Silver Shield/4H® | Excellent | Excellent | Excellent broad-spectrum chemical resistance. Often used as an inner glove due to its thinness.[6] |
| Latex | Poor | Good | Not recommended for handling corrosive or reactive chemicals. |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance charts for definitive information.[9][10]
Operational Protocol: A Step-by-Step Guide
A. Preparation and Handling
-
Designate an Area : Clearly designate the area within the fume hood where the work will occur.
-
Assemble Materials : Ensure all necessary equipment (glassware, syringes, quench solutions, waste containers) is clean, dry, and inside the fume hood before introducing the this compound.
-
Don PPE : Put on all required PPE following the correct sequence to avoid contamination.
-
Dispensing : The container should be opened and closed carefully inside the fume hood.[11] Use a syringe or cannula for liquid transfers. Avoid pouring.
-
Post-Handling : After use, securely seal the container. Decontaminate any surfaces that may have been exposed.
B. Personal Decontamination: The Doffing Procedure
The order in which you remove PPE is as critical as the order in which you put it on. The goal is to prevent any contact between contaminated equipment and your skin.
Figure 1: PPE Donning and Doffing Sequence
Caption: A workflow for the correct sequence of donning and doffing PPE to minimize exposure risk.
Emergency and Disposal Plans
A. Spill Response
-
Evacuate and Alert : Immediately alert others in the lab and evacuate the immediate area.
-
Isolate : If safe to do so, close the fume hood sash.
-
Protect : Stay upwind of the spill.[11] Do not attempt to clean a large spill without an SCBA.
-
Absorb : For small spills inside a fume hood, cover with a dry, inert absorbent material like sand or vermiculite.[11] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
B. First Aid
-
Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[12]
-
Inhalation : Move the person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Rinse mouth with water.[12] Do NOT induce vomiting. [2][3] Seek immediate medical attention.
C. Waste Disposal
All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous waste.[3] Place materials in a clearly labeled, sealed container and follow your institution's hazardous waste disposal procedures. Do not allow the chemical or its containers to enter drains or waterways.[1][3]
References
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Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
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2- FUROYL CHLORIDE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
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2-FUROYL CHLORIDE Safety Data Sheet . Chemstock. [Link]
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Protective Equipment . American Chemistry Council. [Link]
-
Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety. [Link]
-
Protective Gear for Chemical Handling . SAMS Solutions. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . Eagle Group. [Link]
-
This compound . Amerigo Scientific. [Link]
-
Material Safety Data Sheet - 2-Furoyl chloride . Cole-Parmer. [Link]
-
Chemical Compatibility Chart . Walchem. [Link]
-
Chemical Resistance Guide . Rosedale Products. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
